molecular formula C8H17ClO4 B041918 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol CAS No. 5197-66-0

2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol

Cat. No.: B041918
CAS No.: 5197-66-0
M. Wt: 212.67 g/mol
InChI Key: ISYSKYJOWFLWCM-UHFFFAOYSA-N
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Description

2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol, also known as this compound, is a useful research compound. Its molecular formula is C8H17ClO4 and its molecular weight is 212.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethanol
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17ClO4/c9-1-3-11-5-7-13-8-6-12-4-2-10/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYSKYJOWFLWCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199937
Record name Tetraethylene glycol monochlorohydrine
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Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5197-66-0
Record name 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol
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Record name Tetraethylene glycol monochlorohydrine
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Record name Tetraethylene glycol monochlorohydrine
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Record name 2-{2-[2-(2-chloroethoxy)ethoxy]ethoxy}ethan-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical, physical, and toxicological properties of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, applications, and safety considerations.

Chemical and Physical Properties

This compound, also known as tetraethylene glycol monochlorohydrin, is a colorless to light yellow, clear liquid.[1] It serves as a crucial intermediate in various chemical syntheses due to its bifunctional nature, possessing both a chloro and a hydroxyl group.[2]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 5197-66-0[3][4]
Molecular Formula C8H17ClO4[3]
Molecular Weight 212.67 g/mol [3]
IUPAC Name This compound[3]
Synonyms Tetraethylene glycol monochlorohydrin, Cl-PEG4-OH[4][5]

Table 2: Physical and Chemical Properties

PropertyValue
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 117 - 120 °C at 7 hPa[1]
Density 1.16 g/cm³ at 25 °C[1]
Flash Point 107 °C (closed cup)[1]
Solubility No data available on water solubility.[1]
Vapor Pressure No data available.[1]

Synthesis and Experimental Protocols

The primary application of this compound is as a synthetic intermediate. Detailed below are protocols for its synthesis and its use in the preparation of notable pharmaceutical compounds.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of diethylene glycol with hydrogen chloride. The resulting reaction mixture is then purified by extraction and distillation.[6]

Experimental Protocol:

  • A reaction mixture containing 2-(2'-chloroethoxy)ethanol is obtained by the reaction of diethylene glycol with hydrogen chloride.

  • This mixture is then extracted with a solvent such as an aliphatic chlorinated hydrocarbon (e.g., carbon tetrachloride), an aliphatic ether, or an aromatic hydrocarbon (e.g., benzene, toluene).

  • The extractant is subsequently distilled off.

  • The remaining product is purified by distillation to yield 2-(2'-chloroethoxy)ethanol.[6]

Logical Relationship of Synthesis:

G DiethyleneGlycol Diethylene Glycol ReactionMixture Reaction Mixture containing 2-(2'-chloroethoxy)ethanol DiethyleneGlycol->ReactionMixture HydrogenChloride Hydrogen Chloride HydrogenChloride->ReactionMixture Extraction Extraction with Solvent ReactionMixture->Extraction Distillation1 Distillation of Extractant Extraction->Distillation1 Purification Purification by Distillation Distillation1->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthesis workflow for this compound.

Synthesis of Quetiapine

2-(2-Chloroethoxy)ethanol is a key reagent in the synthesis of the atypical antipsychotic drug, Quetiapine.[7][8][9]

Experimental Protocol:

  • 11-piperazinyl dibenzo[b,f][6][10]thiazepine hydrochloride is reacted with 2-(2-chloroethoxy)ethanol in a suitable solvent (e.g., n-butanol, toluene, or dimethylformamide).

  • The reaction is carried out in the presence of a base (e.g., sodium carbonate) and a phase transfer catalyst (e.g., tetrabutylammonium bromide). An alkali metal halide, such as sodium iodide, can optionally be added.

  • The reaction mixture is typically heated to reflux.

  • The resulting slurry is filtered to separate the solid.

  • The liquid filtrate is then combined with fumaric acid to form Quetiapine hemifumarate.

  • The final product is isolated from the slurry.[7]

Experimental Workflow for Quetiapine Synthesis:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 11-piperazinyl dibenzo[b,f][1,4]thiazepine hydrochloride Reaction Reaction at Reflux Reactant1->Reaction Reactant2 2-(2-Chloroethoxy)ethanol Reactant2->Reaction Solvent Solvent (n-butanol, toluene, or DMF) Solvent->Reaction Base Base (e.g., Sodium Carbonate) Base->Reaction Catalyst Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide) Catalyst->Reaction Optional Optional: Alkali Metal Halide (e.g., Sodium Iodide) Optional->Reaction Slurry1 First Slurry Reaction->Slurry1 Separation Separation of Solid Slurry1->Separation Filtrate Liquid Filtrate Separation->Filtrate FumaricAcid Addition of Fumaric Acid Filtrate->FumaricAcid Slurry2 Second Slurry FumaricAcid->Slurry2 Isolation Isolation of Quetiapine Hemifumarate Slurry2->Isolation

Caption: Workflow for the synthesis of Quetiapine using 2-(2-Chloroethoxy)ethanol.

Applications in Drug Discovery and Research

Beyond its role in the synthesis of Quetiapine, this compound is a versatile building block in the development of other therapeutic and diagnostic agents.

  • Alzheimer's Disease Imaging Agents: This compound has been utilized in the synthesis of derivatives for positron emission tomography (PET) imaging of β-amyloid plaques, which are a hallmark of Alzheimer's disease.[11] The ethylene glycol chain can be modified to incorporate a radiolabel for imaging purposes.

  • Anti-HIV Agents: Research has explored the use of this molecule in the development of indole derivatives with potential anti-HIV activity.[2]

  • Neuroprotective Agents: It has been investigated as a starting material in the synthesis of potential neuroprotective agents.[2]

Toxicological Profile and Safety Information

As a member of the glycol ether family, this compound requires careful handling. The toxicology of glycol ethers is generally well-studied, with potential effects on various organ systems.

Table 3: Hazard Identification

Hazard StatementClassification
H315 Causes skin irritation[3]
H319 Causes serious eye irritation[3]
H335 May cause respiratory irritation[3]

General Toxicological Concerns for Glycol Ethers:

  • Acute Exposure: High levels of exposure to glycol ethers can lead to narcosis, pulmonary edema, and severe damage to the liver and kidneys.[12]

  • Chronic Exposure: Long-term exposure may result in neurological effects such as fatigue, nausea, and tremors, as well as hematological effects like anemia.[12]

  • Metabolism: Glycol ethers are metabolized in the body, and their toxic effects are often attributed to their metabolites.[13] For instance, some ethylene glycol ethers are metabolized to alkoxyacetic acids, which can affect the testes, bone marrow, and embryonic tissue.[13]

  • Dermal Absorption: Glycol ethers can be absorbed through the skin, making this a significant potential route of exposure.[13]

Safety Precautions:

  • Handling: Avoid contact with skin and eyes, and avoid inhalation of vapor or mist.[1]

  • Storage: Store in a cool, dry, and well-ventilated place with the container tightly closed.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14]

Biological Activity and Signaling Pathways

There is limited direct evidence of this compound itself modulating specific signaling pathways. Its primary role in a biological context is as a linker or building block for the synthesis of pharmacologically active molecules. The biological effects observed are therefore attributable to the final synthesized compounds.

For example, in the case of Quetiapine, the drug's therapeutic action is a result of its interaction with various neurotransmitter receptors in the brain, including dopamine and serotonin receptors. This compound provides the ethoxyethanol side chain, which is crucial for the final structure and activity of Quetiapine.

Signaling Pathway of Quetiapine (a downstream product):

G cluster_synthesis Synthesis cluster_action Mechanism of Action CoreCompound This compound Quetiapine Quetiapine CoreCompound->Quetiapine Provides ethoxyethanol side chain Precursor Dibenzo[b,f][1,4]thiazepine Precursor Precursor->Quetiapine D2_Receptor Dopamine D2 Receptor Quetiapine->D2_Receptor Antagonist _5HT2A_Receptor Serotonin 5-HT2A Receptor Quetiapine->_5HT2A_Receptor Antagonist TherapeuticEffect Antipsychotic Effect (Treatment of Schizophrenia and Bipolar Disorder) D2_Receptor->TherapeuticEffect Modulation of Dopaminergic Pathway _5HT2A_Receptor->TherapeuticEffect Modulation of Serotonergic Pathway

Caption: Role of the core compound in synthesizing Quetiapine and its mechanism of action.

References

physicochemical characteristics of Tetraethylene glycol monochlorohydrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylene glycol monochlorohydrin is a derivative of tetraethylene glycol, a member of the polyethylene glycol (PEG) family. While extensive data exists for tetraethylene glycol due to its wide range of industrial and pharmaceutical applications, its monochlorohydrin derivative is a less-characterized compound. This technical guide provides a comprehensive overview of the known and estimated physicochemical characteristics of tetraethylene glycol monochlorohydrin, detailed experimental protocols for its synthesis and property determination, and a logical workflow for its preparation. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, where such bifunctional molecules can act as intermediates, linkers, or starting materials for further chemical modification.

Physicochemical Characteristics

Direct experimental data for tetraethylene glycol monochlorohydrin is scarce in publicly available literature. However, by analyzing the properties of its parent molecule, tetraethylene glycol, and its lower homologs, diethylene glycol monochlorohydrin and triethylene glycol monochlorohydrin, we can provide reliable estimations for its key physicochemical properties.

Data Summary

The following tables summarize the available and estimated quantitative data for tetraethylene glycol monochlorohydrin and its related compounds.

Table 1: Physicochemical Properties of Glycols and their Monochlorohydrin Derivatives

PropertyDiethylene GlycolDiethylene Glycol MonochlorohydrinTriethylene GlycolTriethylene Glycol MonochlorohydrinTetraethylene GlycolTetraethylene Glycol Monochlorohydrin (Estimated)
CAS Number 111-46-6628-89-7112-27-65197-62-6112-60-7Not assigned
Molecular Formula C4H10O3C4H9ClO2C6H14O4C6H13ClO3C8H18O5C8H17ClO4
Molecular Weight ( g/mol ) 106.12124.57150.17168.62194.23212.67
Boiling Point (°C) 244-245185-190285256-258327-328~310-320
Density (g/mL at 20°C) 1.1181.170-1.1901.122Not available1.1247~1.15
Refractive Index (n20/D) 1.4471.4521.455Not available1.459~1.46
Flash Point (°C) 14390177107204~190
Solubility in Water MiscibleSolubleMiscibleSolubleCompletely SolubleExpected to be soluble

Note: Estimated values for Tetraethylene Glycol Monochlorohydrin are derived from trends observed in the lower homologs. The boiling point is expected to be slightly lower than the parent glycol due to the disruption of hydrogen bonding by the chlorine atom. Density is expected to be higher due to the presence of the heavier chlorine atom. The flash point is anticipated to be lower.

Experimental Protocols

This section details the methodologies for the synthesis of tetraethylene glycol monochlorohydrin and the determination of its key physicochemical properties.

Synthesis of Tetraethylene Glycol Monochlorohydrin

A common and effective method for the synthesis of glycol monochlorohydrins is the reaction of the corresponding glycol with thionyl chloride. The following protocol is adapted from a procedure for the synthesis of triethylene glycol dichloride, modified for the preparation of the monochloro derivative.

Objective: To synthesize tetraethylene glycol monochlorohydrin from tetraethylene glycol and thionyl chloride.

Materials:

  • Tetraethylene glycol

  • Thionyl chloride (SOCl2)

  • Benzyltriethylammonium chloride (catalyst)

  • Dichloromethane (solvent, optional)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, a mixture of tetraethylene glycol (1 mole) and a catalytic amount of benzyltriethylammonium chloride (e.g., 0.002 moles) is prepared.

  • The mixture is heated to a temperature between 60-65°C.

  • Thionyl chloride (0.5 mole, to favor monochlorination) is added dropwise from the dropping funnel over a period of 1-2 hours while maintaining the temperature.

  • After the addition is complete, the reaction mixture is stirred at the same temperature for an additional hour to ensure the reaction goes to completion.

  • Excess unreacted thionyl chloride and the solvent (if used) are removed by distillation at reduced pressure.

  • The crude product is cooled to room temperature and washed with a saturated sodium bicarbonate solution to neutralize any remaining acidic byproducts.

  • The organic layer is separated using a separatory funnel and dried over anhydrous magnesium sulfate.

  • The drying agent is removed by filtration, and the product is purified by vacuum distillation to yield pure tetraethylene glycol monochlorohydrin.

Determination of Physicochemical Properties

1. Boiling Point Determination: The boiling point can be determined using a standard distillation apparatus at atmospheric pressure or under reduced pressure. A small sample of the purified liquid is placed in a distillation flask with boiling chips. The flask is heated, and the temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point.

2. Density Measurement: The density of the liquid can be determined using a pycnometer or a digital density meter.

  • Pycnometer Method:

    • The empty pycnometer is weighed.

    • It is then filled with distilled water of a known temperature, and the weight is recorded.

    • The pycnometer is emptied, dried, and filled with the sample liquid at the same temperature, and the weight is recorded.

    • The density is calculated using the formula: Density of sample = (mass of sample / mass of water) * density of water at that temperature.

3. Solubility Determination: The solubility in various solvents (e.g., water, ethanol, diethyl ether, hexane) can be determined by the following procedure:

  • A small, measured amount of the solute (tetraethylene glycol monochlorohydrin) is added to a test tube.

  • A measured volume of the solvent is added incrementally with vigorous shaking.

  • The point at which the solute completely dissolves is noted to determine the approximate solubility. For miscibility, equal volumes of the solute and solvent are mixed to observe if a single phase is formed.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthesis of tetraethylene glycol monochlorohydrin from tetraethylene glycol and thionyl chloride.

SynthesisWorkflow Reactant1 Tetraethylene Glycol (HO(CH₂CH₂O)₄H) Intermediate Reaction Mixture Reactant1->Intermediate Reactant2 Thionyl Chloride (SOCl₂) Reactant2->Intermediate Catalyst Benzyltriethylammonium Chloride Catalyst->Intermediate Product Tetraethylene Glycol Monochlorohydrin (Cl(CH₂CH₂O)₄H) Intermediate->Product Byproduct1 SO₂ Intermediate->Byproduct1 Byproducts Byproduct2 HCl Intermediate->Byproduct2 Byproducts

An In-depth Technical Guide to 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol (CAS 5197-66-0) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A versatile polyethylene glycol (PEG) linker, 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol, identified by its CAS number 5197-66-0, serves as a critical building block in the synthesis of advanced molecules for biomedical research and drug development. Its unique bifunctional nature, possessing both a reactive chloride and a terminal hydroxyl group, allows for its incorporation into a diverse range of molecular architectures, including glycolipids that interact with the HIV-1 envelope glycoprotein gp120 and precursors for positron emission tomography (PET) imaging agents targeting beta-amyloid plaques implicated in Alzheimer's disease.

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and the underlying biological pathways.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below. This data is essential for its safe handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 5197-66-0[1][2][3]
Molecular Formula C₈H₁₇ClO₄[1][3]
Molecular Weight 212.67 g/mol [2][3]
Appearance Colorless to pale yellow liquid
Boiling Point Not available[3]
Solubility Soluble in organic solvents
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
GHS Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P403+P233, P405, P501[3]

Synthesis of this compound

The compound can be synthesized through a two-step ethoxylation of 2-chloroethanol. The following is a representative laboratory-scale protocol.

Experimental Protocol: Two-Step Ethoxylation

Materials:

  • 2-Chloroethanol

  • Ethylene oxide

  • Boron trifluoride etherate (catalyst)

  • Anhydrous solvent (e.g., dioxane)

  • Standard glassware for organic synthesis

  • Vacuum distillation apparatus

Procedure:

  • Step 1: Synthesis of 2-(2-Chloroethoxy)ethanol. In a three-necked flask equipped with a stirrer, thermometer, and gas inlet, a significant molar excess of 2-chloroethanol is reacted with ethylene oxide in the presence of a suitable catalyst. The reaction temperature is typically maintained between 40-50°C.

  • Purification of Intermediate. After the reaction is complete, the excess 2-chloroethanol is removed under reduced pressure.

  • Step 2: Synthesis of this compound. The crude 2-(2-chloroethoxy)ethanol is cooled to 45-50°C, and a catalytic amount of boron trifluoride etherate is added. A second equivalent of ethylene oxide is then slowly introduced while maintaining the temperature between 45-55°C.

  • Final Purification. Upon completion of the second ethoxylation, the reaction mixture is purified by vacuum distillation to yield the final product.

Synthesis_Workflow reagent1 2-Chloroethanol intermediate 2-(2-Chloroethoxy)ethanol reagent1->intermediate Catalyst, 40-50°C reagent2 Ethylene Oxide (1 eq) reagent2->intermediate product This compound intermediate->product BF₃·OEt₂, 45-55°C reagent3 Ethylene Oxide (1 eq) reagent3->product

Synthesis of this compound.

Applications in Drug Development and Research

The bifunctional nature of this compound makes it a valuable linker in the synthesis of complex molecules for various therapeutic and diagnostic applications.

Synthesis of Glycolipid Analogues Targeting HIV-1

This compound can be used to synthesize glycolipid analogues that mimic galactosylceramide (GalCer), a cellular receptor for the HIV-1 envelope glycoprotein gp120. By attaching a carbohydrate headgroup to the hydroxyl end and a lipid tail via the chloro group, researchers can create molecules that interfere with the virus-cell binding process.

This protocol describes a general procedure for coupling the linker to a protected carbohydrate, a key step in glycolipid synthesis.

Materials:

  • This compound

  • Protected carbohydrate with a free hydroxyl group (e.g., a galactosyl derivative)

  • Sodium hydride (NaH) or other strong base

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated ammonium chloride solution, silica gel)

Procedure:

  • Alkoxide Formation. The protected carbohydrate is dissolved in anhydrous DMF and cooled to 0°C. Sodium hydride (1.1 equivalents) is added portion-wise, and the mixture is stirred for 30 minutes to form the alkoxide.

  • Etherification. this compound (1.2 equivalents) is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification. The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by silica gel chromatography.

Williamson_Ether_Synthesis start Protected Carbohydrate (R-OH) alkoxide Alkoxide (R-O⁻Na⁺) start->alkoxide Deprotonation base NaH in DMF base->alkoxide product Glycolipid Precursor (R-O-PEG4-OH) alkoxide->product SN2 Reaction linker Cl-PEG4-OH linker->product

Williamson Ether Synthesis for Glycolipid Precursor.
HIV-1 gp120 Signaling Pathway

The binding of HIV-1 gp120 to cellular receptors, such as GalCer on macrophages, initiates a signaling cascade that can lead to the release of pro-inflammatory cytokines like IL-1β. This process is implicated in the pathogenesis of HIV-associated neurocognitive disorders.

HIV_gp120_Signaling gp120 HIV-1 gp120 GalCer Galactosylceramide (GalCer) gp120->GalCer Binding PLC Phospholipase C (PLC) GalCer->PLC Activation IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Activation NF_kB NF-κB Activation PKC->NF_kB Cytokine Pro-inflammatory Cytokine (e.g., IL-1β) Release NF_kB->Cytokine

HIV-1 gp120 Binding and Signaling Pathway.
Synthesis of PET Imaging Agent Precursors

The hydroxyl group of this compound can be modified to introduce a radiolabel, such as fluorine-18, for the synthesis of PET tracers. The chloro group can then be used to attach this PEGylated radiolabeling synthon to a targeting moiety for beta-amyloid plaques.

This protocol outlines the conversion of the hydroxyl group to an azide, preparing the linker for "click" chemistry-based radiolabeling.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N) or pyridine

  • Sodium azide (NaN₃)

  • Anhydrous dichloromethane (DCM) and DMF

Procedure:

  • Tosylation. The starting material is dissolved in anhydrous DCM and cooled to 0°C. Triethylamine and p-toluenesulfonyl chloride are added, and the reaction is stirred until completion. The reaction is worked up to yield the tosylated intermediate.

  • Azidation. The tosylated compound is dissolved in DMF, and sodium azide is added. The mixture is heated to facilitate the SN2 reaction, replacing the tosyl group with an azide. The product is then purified.

PET_Precursor_Synthesis start Cl-PEG4-OH tosyl_intermediate Cl-PEG4-OTs start->tosyl_intermediate Activation of -OH tosylation Tosylation (TsCl, Et₃N) tosylation->tosyl_intermediate azide_product Cl-PEG4-N₃ tosyl_intermediate->azide_product Nucleophilic Substitution azidation Azidation (NaN₃, DMF) azidation->azide_product

Synthesis of an Azido-PEG Linker for PET Imaging.

In Vitro Assays for Compound Evaluation

Once novel compounds are synthesized using this compound, their biological activity must be assessed. Below are example protocols for relevant in vitro assays.

In Vitro Beta-Amyloid Aggregation Assay (Thioflavin T)

This assay is used to screen for inhibitors of beta-amyloid (Aβ) fibril formation.

Materials:

  • Aβ(1-42) peptide

  • Hexafluoroisopropanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT)

  • Test compound

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection

Procedure:

  • Preparation of Aβ(1-42) Monomers. Lyophilized Aβ(1-42) is treated with HFIP and then DMSO to ensure a monomeric state. The stock solution is then diluted in cold PBS to the final working concentration.

  • Assay Setup. The test compound at various concentrations is added to the wells of a 96-well plate. The Aβ(1-42) monomer solution is then added to initiate aggregation.

  • Incubation. The plate is incubated at 37°C with shaking to promote fibril formation.

  • Fluorescence Measurement. At various time points, the fluorescence of Thioflavin T (added to the wells) is measured (excitation ~450 nm, emission ~485 nm). An increase in fluorescence indicates Aβ fibrillization, and inhibition is observed as a reduction in fluorescence compared to the control.

HIV-1 gp120 Binding Assay (ELISA-based)

This assay quantifies the binding of synthesized glycolipid analogues to HIV-1 gp120.

Materials:

  • Recombinant HIV-1 gp120

  • Synthesized glycolipid analogue

  • High-binding 96-well microplate

  • Blocking buffer (e.g., BSA in PBS)

  • Primary antibody against gp120

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Plate reader

Procedure:

  • Coating. The wells of the microplate are coated with the synthesized glycolipid analogue.

  • Blocking. The wells are blocked with a blocking buffer to prevent non-specific binding.

  • Binding. Various concentrations of recombinant gp120 are added to the wells and incubated.

  • Detection. A primary antibody specific for gp120 is added, followed by an HRP-conjugated secondary antibody.

  • Signal Generation. The TMB substrate is added, and the colorimetric reaction is stopped with an acid solution. The absorbance is read on a plate reader. The signal intensity is proportional to the amount of gp120 bound to the glycolipid.

Conclusion

This compound is a highly valuable and versatile building block for researchers and professionals in drug development. Its defined length, hydrophilic nature, and dual reactivity provide a powerful tool for the synthesis of sophisticated molecules aimed at tackling complex diseases like HIV and Alzheimer's. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for the practical application of this compound in the laboratory.

References

alternative names for 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol and Its Congeners

This technical guide provides a comprehensive overview of this compound, a tetraethylene glycol derivative, for researchers, scientists, and professionals in drug development. The guide details its chemical identity, properties, synthesis, and key applications, with a comparative look at its close analog, 2-[2-(2-chloroethoxy)ethoxy]ethanol.

Chemical Identity and Alternative Names

This compound is a member of the polyethylene glycol (PEG) family, characterized by a terminal chloro group and a hydroxyl group, making it a valuable bifunctional linker in chemical synthesis. It is crucial to distinguish it from the shorter triethylene glycol derivative, 2-[2-(2-chloroethoxy)ethoxy]ethanol, as both are often used in similar applications.

Table 1: Alternative Names and Identifiers

PropertyThis compound2-[2-(2-Chloroethoxy)ethoxy]ethanol
IUPAC Name This compound[1]2-[2-(2-chloroethoxy)ethoxy]ethanol[2]
Synonyms Tetraethylene glycol monochlorohydrin, 11-Chloro-3,6,9-trioxaundecan-1-ol, Triethylene glycol mono(2-chloroethyl)ether[1][3]Triethylene glycol monochlorohydrin, CEEE[4]
CAS Number 5197-66-0[1]5197-62-6[2]
Molecular Formula C₈H₁₇ClO₄[1]C₆H₁₃ClO₃[2]
Molecular Weight 212.67 g/mol [1]168.62 g/mol [2]

Physicochemical and Safety Data

The physical and chemical properties of these compounds are essential for their handling, application in synthesis, and safety considerations.

Table 2: Physicochemical Properties

PropertyThis compound2-[2-(2-Chloroethoxy)ethoxy]ethanol
Appearance Colorless to pale yellow liquid/oil[1]Colorless to light yellow liquid[4]
Boiling Point 305.34°C (estimate)[5]117-120 °C at 5 mmHg
Density 1.2059 g/mL (estimate)[5]1.16 g/mL at 25 °C
Refractive Index 1.4571 (estimate)[5]n20/D 1.458
Solubility Slightly soluble in Chloroform and Methanol[5]Miscible with water

Table 3: Safety and Hazard Information

HazardThis compound2-[2-(2-Chloroethoxy)ethoxy]ethanol
GHS Pictogram Warning[6]Warning[7]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[1][6]Irritating to eyes, respiratory system and skin. May cause sensitization by skin contact.[7]
Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338[6]P261, P264, P280, P302+P352, P305+P351+P338[7]
Storage Store in a cool, dry, well-ventilated area in original containers. Keep away from incompatible materials and ignition sources.[6]Store in a cool, dry, well-ventilated area. Keep containers securely sealed.[7]

Experimental Protocols

Synthesis of 2-[2-(2-Chloroethoxy)ethoxy]ethanol

A common method for the synthesis of 2-[2-(2-chloroethoxy)ethoxy]ethanol involves a two-step ethoxylation of 2-chloroethanol.[8]

Step 1: Synthesis of 2-(2-chloroethoxy)ethanol

  • In a three-necked flask, charge 2-chloroethanol (7-9 molar equivalents) and a catalyst.

  • Heat the mixture to 40-50°C.

  • Slowly introduce ethylene oxide (1 molar equivalent) over 1.5-2 hours while maintaining the temperature.

  • Continue stirring for 30 minutes after the addition is complete.

  • Remove excess 2-chloroethanol via vacuum distillation.

Step 2: Synthesis of 2-[2-(2-chloroethoxy)ethoxy]ethanol

  • Cool the crude 2-(2-chloroethoxy)ethanol from Step 1 to 45-50°C.

  • Add a Lewis acid catalyst, such as boron trifluoride diethyl etherate.

  • Slowly add a second equivalent of ethylene oxide over 1.5-2 hours, maintaining the temperature between 45-55°C.

  • Stir for an additional 30 minutes.

  • Purify the final product by vacuum distillation, collecting the fraction at 118-121°C and 10 mmHg.[4]

G Synthesis of 2-[2-(2-Chloroethoxy)ethoxy]ethanol cluster_0 Step 1 cluster_1 Step 2 2-Chloroethanol 2-Chloroethanol Reaction_1 Ethoxylation (40-50°C, Catalyst) 2-Chloroethanol->Reaction_1 Ethylene_Oxide_1 Ethylene Oxide Ethylene_Oxide_1->Reaction_1 Intermediate 2-(2-Chloroethoxy)ethanol Reaction_1->Intermediate Reaction_2 Ethoxylation (45-55°C, BF₃·Et₂O) Intermediate->Reaction_2 Ethylene_Oxide_2 Ethylene Oxide Ethylene_Oxide_2->Reaction_2 Final_Product 2-[2-(2-Chloroethoxy)ethoxy]ethanol Reaction_2->Final_Product Purification Vacuum Distillation Final_Product->Purification

Caption: Two-step synthesis of 2-[2-(2-chloroethoxy)ethoxy]ethanol.

Applications in Research and Drug Development

The dual functionality of these chloroethoxy ethanols makes them versatile building blocks in various synthetic applications.

Intermediate for Active Pharmaceutical Ingredients (APIs)

2-[2-(2-Chloroethoxy)ethoxy]ethanol serves as a key intermediate in the synthesis of several APIs.[8] A notable example is its use in the synthesis of Quetiapine, an antipsychotic drug.

Modification of Oligonucleotides

These compounds are utilized in the synthesis of modified oligonucleotides. The ethylene glycol chain can be incorporated as a linker to attach functional groups, such as thiols or disulfides, to the 3' or 5' end of an oligonucleotide. These modifications are crucial for applications in diagnostics and therapeutics.

G Workflow for Oligonucleotide Functionalization Start Solid-Phase Oligonucleotide Synthesis Linker_Addition Addition of Chloroethoxy Ethanol Derivative Start->Linker_Addition 1. Coupling Functional_Group_Conversion Conversion of Chloro Group to Thiol or other Functional Group Linker_Addition->Functional_Group_Conversion 2. Modification Cleavage_Deprotection Cleavage from Solid Support and Deprotection Functional_Group_Conversion->Cleavage_Deprotection 3. Release Purification Purification of Functionalized Oligonucleotide Cleavage_Deprotection->Purification 4. Isolation

Caption: General workflow for modifying oligonucleotides.

Surface Functionalization

The hydroxyl and chloro groups allow for the attachment of these molecules to surfaces, creating a hydrophilic polyethylene glycol-like spacer. This is particularly useful in the development of biosensors and other biomedical devices to prevent non-specific protein adsorption.

G Surface Functionalization Logic Surface Substrate (e.g., Gold, Glass) Activation Surface Activation/ Cleaning Surface->Activation Linker_Attachment Attachment of Chloroethoxy Ethanol Activation->Linker_Attachment via -OH group Biomolecule_Conjugation Conjugation of Biomolecule Linker_Attachment->Biomolecule_Conjugation via -Cl group Functionalized_Surface Biofunctional Surface Biomolecule_Conjugation->Functionalized_Surface

Caption: Logical steps for surface functionalization.

References

An In-depth Technical Guide to the Solubility and Stability of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available data. The compound 2-[2-[2-(2-Chloroethoxy)ethoxy]ethanol is associated with two CAS Numbers in the literature: 5197-62-6 and 5197-66-0 . While often used interchangeably, this guide primarily addresses the compound by its chemical name. Users should verify the specific CAS number relevant to their application.

Core Concepts: Solubility and Stability

The utility of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethanol in research and development, particularly in pharmaceutical applications, is intrinsically linked to its solubility and stability profiles. Solubility dictates how the compound can be formulated and delivered, while its stability determines its shelf-life and potential degradation pathways, which is critical for safety and efficacy.

This guide provides a comprehensive overview of the known solubility and stability characteristics of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethanol, details experimental protocols for their determination, and outlines analytical methods for its quantification.

Solubility Profile

Currently, detailed quantitative solubility data for 2-[2-[2-(2-Chloroethoxy)ethoxy]ethanol in a wide range of solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data from analogous compounds allow for a general understanding of its solubility.

Table 1: Qualitative Solubility of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethanol

SolventSolubility DescriptionCitation
WaterSoluble[1]
ChloroformSoluble (Slightly)[1][2]

The structure of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethanol, featuring both polar ether linkages and a terminal hydroxyl group alongside a chlorinated alkyl chain, suggests its amphiphilic nature. This supports its miscibility with water and solubility in certain organic solvents.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like 2-[2-[2-(2-Chloroethoxy)ethoxy]ethanol involves the shake-flask method, followed by quantification of the dissolved solute.

Objective: To determine the saturation solubility of the compound in a specific solvent at a controlled temperature.

Materials:

  • 2-[2-[2-(2-Chloroethoxy)ethoxy]ethanol

  • Selected solvents (e.g., water, ethanol, chloroform, etc.)

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

  • Add an excess amount of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethanol to a known volume of the selected solvent in a sealed container.

  • Place the container in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspension to settle.

  • Centrifuge the sample to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining particulate matter.

  • Quantitatively dilute the filtered solution with an appropriate solvent.

  • Analyze the concentration of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethanol in the diluted solution using a validated analytical method (e.g., HPLC or GC).

  • Calculate the solubility based on the measured concentration and the dilution factor.

G Workflow for Solubility Determination A Add excess compound to solvent B Equilibrate in shaker bath A->B C Centrifuge to separate solid B->C D Filter supernatant C->D E Dilute sample D->E F Analyze concentration (HPLC/GC) E->F G Calculate solubility F->G

Caption: Workflow for determining the solubility of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethanol.

Stability Profile

The stability of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethanol is generally reported as "stable under normal conditions"[3]. However, its susceptibility to degradation under specific environmental stressors is a critical consideration for its handling, storage, and application.

Table 2: Stability and Incompatibility Data

ConditionObservationCitation
Storage Stable under normal conditions.[3][3]
Incompatibilities Strong oxidizing agents.[1][2][4][1][2][4]
Thermal Decomposition Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3][3]
Experimental Protocol for Stability Testing

A comprehensive stability study for 2-[2-[2-(2-Chloroethoxy)ethoxy]ethanol should be conducted following international guidelines, such as those from the International Council for Harmonisation (ICH).

Objective: To evaluate the stability of the compound under various environmental conditions (temperature, humidity, light) and in solution at different pH values.

Forced Degradation Studies:

  • Acid/Base Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and monitor for degradation over time at a controlled temperature.

  • Oxidative Degradation: Expose the compound to an oxidizing agent (e.g., 3% hydrogen peroxide) and monitor for degradation.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) and monitor for decomposition.

  • Photostability: Expose the solid compound and its solution to UV and visible light as per ICH Q1B guidelines.

Long-Term and Accelerated Stability Studies:

  • Store the compound under controlled temperature and humidity conditions (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated) for a defined period.

  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 24 months).

  • Analyze the samples for the remaining amount of the parent compound and the formation of any degradation products using a stability-indicating analytical method.

G Forced Degradation Study Pathways cluster_stress Stress Conditions Acid Acid Hydrolysis Degradation Degradation Products Acid->Degradation Base Base Hydrolysis Base->Degradation Oxidation Oxidation Oxidation->Degradation Heat Thermal Heat->Degradation Light Photolysis Light->Degradation Compound 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol Compound->Acid Compound->Base Compound->Oxidation Compound->Heat Compound->Light

Caption: Pathways for forced degradation studies of the compound.

Analytical Methods for Quantification

Accurate and precise analytical methods are essential for both solubility and stability studies. Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with mass spectrometry are powerful techniques for the quantification of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethanol and its potential impurities or degradants.

Table 3: Analytical Methods

MethodDetectorApplicationCitation
Gas Chromatography (GC)Flame Ionization Detector (FID) or Mass Spectrometry (MS)Quantification of residual solvents and impurities.[5][6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Mass SpectrometerQuantification of trace levels of the compound and its genotoxic impurities.[7]
General GC-MS Protocol Outline

Objective: To develop a method for the quantification of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethanol.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

Typical Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold, then ramp to a higher temperature (e.g., 240 °C).

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization Mode: Electron Ionization (EI)

  • MS Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of the target analyte.

Sample Preparation:

  • Dissolve the sample in a suitable organic solvent (e.g., methanol or dichloromethane).

  • If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

G Logical Flow of Stability Analysis A Sample from Stability Study B Prepare for Analysis A->B C Inject into GC/LC-MS B->C D Separate Compound and Degradants C->D E Quantify Parent Compound D->E F Identify and Quantify Degradants D->F G Assess Stability Profile E->G F->G

Caption: Logical workflow for the analysis of stability samples.

Conclusion

While direct quantitative data on the solubility and stability of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethanol is limited in the public domain, this guide provides a framework for its assessment. The qualitative information suggests it is a water-soluble and relatively stable compound under standard conditions, though susceptible to degradation by strong oxidizing agents and at elevated temperatures. For researchers and drug development professionals, it is imperative to conduct thorough, in-house solubility and stability studies using the outlined experimental protocols and analytical methods to ensure the quality, safety, and efficacy of any formulation containing this compound., safety, and efficacy of any formulation containing this compound.

References

An In-depth Technical Guide to the Safety of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol, a chemical intermediate used in various synthetic applications. The information is compiled from publicly available Safety Data Sheets (SDS) and chemical databases to ensure researchers, scientists, and drug development professionals can handle this substance with the utmost care and awareness of its potential hazards.

Chemical Identification and Physical Properties

Correct identification and understanding the physical properties of a chemical are foundational to its safe handling. This compound is also known by synonyms such as Tetraethylene glycol monochlorohydrine.[1] It is important to note that similar compounds with slightly different structures exist; this guide focuses on the substance with CAS Number 5197-66-0.

Table 1: Physical and Chemical Properties

Property Value Source(s)
Molecular Formula C₈H₁₇ClO₄ [2]
Molecular Weight 212.67 g/mol [2]
Appearance Colourless liquid/oil [3][4][5][6]
Density 1.16 g/mL at 25 °C [4][6][7]
Boiling Point 117-120 °C at 5-7 hPa [6][7]
Flash Point 107 °C (224.6 °F) - closed cup [6][7]
Solubility Slightly soluble in Chloroform and Methanol.[3][5] Does not mix well with water.[4]
Refractive Index n20/D 1.458 [7]

| pKa (Predicted) | 14.36 ± 0.10 |[5] |

Hazard Identification and GHS Classification

This chemical is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are related to its irritant properties.[1][8]

Table 2: GHS Hazard Classification

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation 2 H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2 H319: Causes serious eye irritation

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source:[1][8][9]

The following diagram illustrates the logical relationship between the chemical and its documented health hazards.

GHS_Hazards substance This compound hazard1 Skin Irritation (Category 2) substance->hazard1 causes hazard2 Serious Eye Irritation (Category 2) substance->hazard2 causes hazard3 Respiratory Irritation (STOT SE 3) substance->hazard3 may cause

GHS Hazard Profile.

Toxicological Information

The toxicological profile is primarily characterized by irritation to the skin, eyes, and respiratory system.[4][9][10] Some evidence suggests it may also be a skin sensitizer, which can lead to an allergic reaction upon re-exposure.[4]

Experimental Protocols

While the specific laboratory reports detailing the safety testing of this compound are not publicly available, its GHS classification is based on standardized testing protocols. The following is a representative, generalized methodology for an in vitro skin irritation test, based on the principles of OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method), which is used to generate data for the H315 classification.

Representative Protocol: In Vitro Skin Irritation Assay (OECD TG 439 Principles)

  • Objective: To assess the skin irritation potential of the test chemical by measuring its cytotoxic effect on a reconstructed human epidermis (RhE) model.

  • Materials:

    • Test chemical: this compound

    • RhE tissue models (e.g., EpiDerm™, EpiSkin™)

    • Assay medium, phosphate-buffered saline (PBS)

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 1 mg/mL

    • Isopropanol or acid isopropanol

    • Positive Control (e.g., 5% Sodium Dodecyl Sulfate)

    • Negative Control (e.g., PBS)

    • 96-well plate, spectrophotometer (570 nm)

  • Methodology:

    • Pre-incubation: RhE tissues are pre-incubated in maintenance medium at 37°C, 5% CO₂ for a specified time (e.g., overnight).

    • Chemical Exposure: A defined volume (e.g., 25-50 µL) of the neat test chemical is applied topically to the surface of the RhE tissue. Triplicate tissues are used for the test chemical, positive control, and negative control.

    • Incubation: Tissues are exposed to the chemical for a standardized period (e.g., 60 minutes) at 37°C, 5% CO₂.

    • Washing: After incubation, the test chemical is thoroughly removed by rinsing the tissue surface with PBS.

    • MTT Assay: Tissues are transferred to a fresh medium containing MTT and incubated for approximately 3 hours. Viable cells in the tissue convert the yellow MTT into a purple formazan salt.

    • Formazan Extraction: The formazan is extracted from the tissues using isopropanol.

    • Quantification: The optical density (OD) of the extracted formazan is measured using a spectrophotometer.

  • Data Analysis:

    • The viability of each tissue is calculated as a percentage of the negative control: % Viability = (OD_test_chemical / OD_negative_control) * 100.

    • Classification: If the mean % tissue viability is ≤ 50%, the chemical is classified as an irritant (Category 2).

Safe Handling, Storage, and First Aid

Strict adherence to safety protocols is mandatory when working with this chemical. The following diagrams outline the recommended workflows for safe handling and emergency first aid.

5.1. Safe Handling and Storage Workflow

Safe_Handling start Start: Handling Chemical assess Assess Risks: Review SDS start->assess ppe Wear PPE: - Safety Goggles - Chemical-resistant Gloves - Lab Coat assess->ppe ventilation Use in a Well-Ventilated Area (e.g., Chemical Fume Hood) ppe->ventilation handling Avoid Contact: - Skin & Eyes - Inhalation of Vapors ventilation->handling storage Store Safely: - Cool, dry, ventilated area - Tightly closed container - Away from oxidizing agents handling->storage After use waste Dispose of Waste per Local Regulations handling->waste After use end End storage->end waste->end

Workflow for Safe Handling and Storage.

5.2. Emergency First Aid Procedures

In case of accidental exposure, immediate and appropriate first aid is critical.

First_Aid exposure Exposure Occurs route Route of Exposure? exposure->route skin Skin Contact route->skin Skin eye Eye Contact route->eye Eye inhalation Inhalation route->inhalation Inhaled ingestion Ingestion route->ingestion Swallowed skin_action Remove contaminated clothing. Wash with plenty of soap & water. skin->skin_action eye_action Rinse with water for at least 15 minutes. Keep eyelids open. eye->eye_action inhalation_action Move person to fresh air. Give oxygen if breathing is difficult. inhalation->inhalation_action ingestion_action Rinse mouth with water. Do NOT induce vomiting. ingestion->ingestion_action medical Seek Medical Attention skin_action->medical eye_action->medical inhalation_action->medical ingestion_action->medical

Emergency First Aid Workflow.

Signaling Pathways and Biological Mechanisms

There is no information in the reviewed literature to suggest that this compound interacts with specific biological signaling pathways. Its toxicity is consistent with the mechanism of a chemical irritant, causing localized inflammatory reactions upon direct contact with epithelial tissues rather than targeted interaction with specific cellular receptors or signaling cascades.

Disclaimer: This guide is intended for informational purposes for a professional audience and is based on publicly available data. It is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

References

An In-Depth Technical Guide on the Handling and Storage of Tetraethylene Glycol and Ethylene Chlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary:

This technical guide provides a detailed overview of the handling and storage procedures for two distinct chemical compounds: Tetraethylene Glycol and Ethylene Chlorohydrin (also known as Glycol Monochlorohydrin). It has been determined that "Tetraethylene glycol monochlorohydrin" is not a standard chemical nomenclature. Therefore, this document addresses the two likely components of this term as separate entities to ensure clarity and safety. This guide is intended for laboratory personnel and professionals in drug development, offering critical information on chemical properties, personal protective equipment (PPE), handling and storage protocols, and emergency procedures. All quantitative data has been summarized in tabular format for ease of reference, and procedural workflows are visualized using diagrams.

Section 1: Tetraethylene Glycol

Tetraethylene glycol is a transparent, colorless, and virtually odorless liquid. It is characterized by its low volatility and hygroscopic nature, being fully miscible with water and a wide range of organic liquids.[1]

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of Tetraethylene Glycol:

PropertyValue
Molecular FormulaC8H18O5[2][3]
Molecular Weight194.23 g/mol [2][4]
AppearanceLight yellow, odorless liquid[3]
Melting Point-5.6 °C (21.9 °F)[2]
Boiling Point314 °C (597 °F)[2]
Flash Point176 °C (348.8 °F)[3]
Auto-ignition Temperature358 °C (676.4 °F)[3]
Vapor Pressure0.01 hPa @ 20 °C[3]
Relative Density1.125 g/cm³[5]
Water SolubilityMiscible[4]
Handling and Storage Protocols

1.2.1 Personal Protective Equipment (PPE)

To ensure safe handling of Tetraethylene glycol, the following PPE is recommended:

  • Eye Protection: Safety goggles with side-shields should be worn.[5]

  • Hand Protection: Use of protective gloves is mandatory. Gloves must be inspected for integrity before use, and proper removal techniques should be employed to prevent skin contact.[2]

  • Skin and Body Protection: Wear impervious clothing to avoid skin exposure.[3][5]

  • Respiratory Protection: Due to its low volatility, respiratory protection is not typically required under normal conditions of use.[3][6] However, a suitable respirator should be used if there is a risk of aerosol formation.[2][5]

1.2.2 Procedural Guidelines for Handling

  • Direct contact with skin and eyes should be strictly avoided.[6]

  • Inhalation of mists, vapors, or sprays must be prevented.[5][6]

  • Work should be conducted in a well-ventilated area.[5]

  • Thorough hand washing is required after handling the substance.[2][5]

  • Consumption of food, drinking, and smoking are prohibited in areas where this chemical is used.[5]

  • Any clothing that becomes contaminated should be removed and laundered before reuse.[2][5]

1.2.3 Conditions for Safe Storage

  • Store in a dry, cool, and well-ventilated location in tightly sealed containers.[5][7]

  • It is advisable to store the chemical under an inert atmosphere.[3]

  • Protect from direct sunlight and keep away from sources of ignition.[5]

  • Incompatible with acids, strong oxidizing agents, and strong bases.[3]

1.2.4 Accidental Release Measures

In the event of a spill:

  • Evacuate the immediate area and seek expert consultation.[2]

  • Ensure the area is well-ventilated.[5]

  • Don the appropriate personal protective equipment.[5]

  • If it can be done safely, prevent any further leakage.[5]

  • Contain the spill, preventing it from entering drains or water systems.[5]

  • Use an inert, liquid-absorbent material such as Chemizorb® or diatomite to absorb the spill.[2][5]

  • The absorbed material should be collected and placed into a suitable container for disposal.[2]

  • The affected area must be thoroughly cleaned.[2]

Experimental Workflow

start Initiate Handling of Tetraethylene Glycol ppe Step 1: Equip Personal Protective Equipment (Safety Goggles, Protective Gloves, Lab Coat) start->ppe handling_area Step 2: Ensure Well-Ventilated Workspace ppe->handling_area dispense Step 3: Chemical Dispensing handling_area->dispense storage Step 4: Secure Storage (Tightly Closed Container in Cool, Dry, Ventilated Area) dispense->storage spill_event Contingency: Spill Detected dispense->spill_event If spill occurs complete Process Complete storage->complete cleanup_protocol Step 5a: Execute Spill Cleanup (Evacuate, Ventilate, Absorb, Collect) spill_event->cleanup_protocol waste_disposal Step 6: Regulatory-Compliant Waste Disposal cleanup_protocol->waste_disposal waste_disposal->complete

Caption: Safe Handling and Storage Workflow for Tetraethylene Glycol.

Section 2: Ethylene Chlorohydrin (Glycol Monochlorohydrin)

Ethylene chlorohydrin is a colorless and transparent liquid that has a faint, ethereal smell.[8] This compound is highly toxic and requires stringent safety measures during handling.

Chemical and Physical Properties

The following table outlines the key physical and chemical properties of Ethylene Chlorohydrin:

PropertyValue
Molecular FormulaC2H5ClO[8]
Molar Mass80.51 g/mol [8]
AppearanceColorless, transparent liquid with a faint, ethereal odor[8]
Melting Point-63 °C[8]
Boiling Point129 °C[8]
Flash Point60 °C (140 °F)[8]
Vapor Pressure5 mm Hg @ 20 °C[8]
Vapor Density2.78 (relative to air)[8]
Relative Density1.201 g/mL at 25 °C[8]
Water SolubilityMiscible[8]
Handling and Storage Protocols

2.2.1 Personal Protective Equipment (PPE)

Given its high toxicity, the following PPE is mandatory:

  • Eye Protection: Appropriate chemical safety goggles must be worn.

  • Hand Protection: Suitable, chemical-resistant gloves are required.[8]

  • Skin and Body Protection: Wear protective clothing to prevent any skin contact.[8]

  • Respiratory Protection: All work must be conducted in a well-ventilated area, preferably within a chemical fume hood, or with a suitable respirator.

2.2.2 Procedural Guidelines for Handling

  • This substance is extremely toxic if inhaled, ingested, or in contact with skin.[8]

  • In the event of skin contact, the affected area must be washed immediately and thoroughly with soap and water.[8]

  • If an accident occurs or if you feel unwell, seek immediate medical attention.[8]

  • Keep the chemical away from all sources of ignition.[8]

2.2.3 Conditions for Safe Storage

  • Store in a refrigerated environment between 2-8°C.[8]

  • The container must be kept tightly closed.[8]

  • While stable under normal conditions, it is sensitive to moisture.[8]

  • It is incompatible with oxidizing agents.[8]

2.2.4 Emergency and First-Aid Procedures

  • Inhalation: Exposure to high concentrations can be fatal. The individual should be moved to fresh air immediately.

  • Skin Contact: The chemical can be absorbed through the skin. Immediate and thorough washing is critical.

  • Ingestion: Potentially fatal. Do not induce vomiting and seek immediate medical help.

  • Symptoms of exposure, which may be delayed, include headache, vomiting, tremors, and paralysis.[8]

Experimental Workflow

start_toxic Initiate Handling of Ethylene Chlorohydrin (HIGH TOXICITY) ppe_toxic Step 1: Don Full Protective Ensemble (Chemical Goggles, Protective Gloves, Protective Clothing) start_toxic->ppe_toxic handling_toxic Step 2: Mandated Use of Certified Fume Hood ppe_toxic->handling_toxic dispense_toxic Step 3: Use Minimal Necessary Quantity handling_toxic->dispense_toxic storage_toxic Step 4: Refrigerated Storage (2-8°C) (Tightly Closed, Away from Incompatibles) dispense_toxic->storage_toxic decontaminate_toxic Step 5: Decontaminate All Surfaces and Equipment storage_toxic->decontaminate_toxic waste_toxic Step 6: Dispose of as Hazardous Waste decontaminate_toxic->waste_toxic complete_toxic Process Complete waste_toxic->complete_toxic

References

A Comprehensive Technical Guide to the Fundamental Chemistry of 2-(2-Chloroethoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemistry of 2-(2-chloroethoxy)ethanol, a versatile bifunctional molecule of significant interest in organic synthesis and pharmaceutical development. This document details its chemical properties, synthesis, and key reactions, with a focus on providing practical information for laboratory and industrial applications.

Physicochemical Properties

2-(2-Chloroethoxy)ethanol, also known as diethylene glycol monochlorohydrin, is a colorless to pale yellow liquid.[1][2] Its bifunctional nature, possessing both a hydroxyl group and a chloroalkyl moiety, makes it a valuable intermediate in a wide array of chemical transformations.[3]

Table 1: Physical and Chemical Properties of 2-(2-Chloroethoxy)ethanol

PropertyValueReference(s)
Molecular Formula C₄H₉ClO₂[4]
Molecular Weight 124.57 g/mol [4]
CAS Number 628-89-7[1]
Appearance Clear, colorless to light yellow liquid[1]
Boiling Point 79-81 °C at 5 mmHg[4]
Density 1.18 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.452[5]
Flash Point 90 °C (194 °F) - closed cup[6]
Solubility Miscible with water[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-(2-chloroethoxy)ethanol.

Table 2: Spectroscopic Data for 2-(2-Chloroethoxy)ethanol

TechniqueKey Peaks/ShiftsReference(s)
¹H NMR (CDCl₃) δ (ppm): 3.88, 3.77, 3.75, 3.670, 3.626
¹³C NMR
FTIR (Neat) [7]
Mass Spectrometry (EI) Molecular Ion (M⁺): 124.0[8]

Synthesis of 2-(2-Chloroethoxy)ethanol

Several synthetic routes to 2-(2-chloroethoxy)ethanol have been established, each with its own advantages and limitations.

Reaction of Diethylene Glycol with Thionyl Chloride

A common laboratory-scale synthesis involves the chlorination of diethylene glycol using thionyl chloride. This reaction proceeds via a chlorosulfite ester intermediate.

G DEG Diethylene Glycol Intermediate Chlorosulfite Ester Intermediate DEG->Intermediate Reaction with SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate Product 2-(2-Chloroethoxy)ethanol Intermediate->Product Nucleophilic Attack by Cl⁻ Byproducts SO₂ + HCl Intermediate->Byproducts Decomposition G cluster_0 Williamson Ether Synthesis Chloroethanol 2-Chloroethanol Alkoxide Sodium 2-chloroethoxide Chloroethanol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Product 2-(2-Chloroethoxy)ethanol Alkoxide->Product SN2 Attack EO Ethylene Oxide EO->Product G cluster_0 Quetiapine Synthesis Workflow DBT 11-Piperazinyl-dibenzo[b,f][1,4]thiazepine Quetiapine Quetiapine DBT->Quetiapine Alkylation CEE 2-(2-Chloroethoxy)ethanol CEE->Quetiapine Base Base (e.g., K₂CO₃) Base->Quetiapine Solvent Solvent (e.g., Acetonitrile) Solvent->Quetiapine Salt Quetiapine Fumarate Quetiapine->Salt Salt Formation Fumaric_Acid Fumaric Acid Fumaric_Acid->Salt

References

Spectroscopic Profile of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol, a chemical intermediate of interest in various research and development applications. This document compiles available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not explicitly available in search results

Note: While ¹H NMR spectra for this compound are mentioned in online databases, specific peak assignments and integrations were not found in the provided search results. A representative experimental protocol is provided below.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (ppm)Assignment
Data not explicitly available in search results

Note: While ¹³C NMR spectra for this compound are mentioned in online databases, specific peak assignments were not found in the provided search results. A representative experimental protocol is provided below.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Interpretation
~3400 (broad)O-H stretch (alcohol)
~2870C-H stretch (alkane)
~1100C-O stretch (ether)
~660C-Cl stretch

Note: The listed wavenumbers are characteristic for the functional groups present in the molecule and are based on general principles of IR spectroscopy. Specific peak values from experimental data were not available in the search results.

Table 4: Mass Spectrometry Data (GC-MS)
m/zInterpretation
Data not explicitly available in search results

Note: While GC-MS data for this compound is mentioned in online databases, a detailed fragmentation pattern was not found in the provided search results. A representative experimental protocol is provided below.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound. These protocols are based on standard techniques for similar compounds.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • The spectral width is set to cover the expected chemical shift range (e.g., 0-10 ppm).

    • A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.

    • Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and provide information on the number of attached protons.

    • The spectral width is set to cover the expected chemical shift range (e.g., 0-100 ppm).

    • A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

    • Data processing is similar to that for ¹H NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

    • The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound, and to assess its purity.

Methodology:

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) is used.

  • GC Conditions:

    • Injector: Split/splitless injector, typically operated at a temperature of 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is commonly used.

    • Oven Temperature Program: A temperature gradient is employed to ensure good separation, for example, starting at 50°C, holding for 2 minutes, then ramping to 280°C at a rate of 10°C/min.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Scans a mass-to-charge (m/z) range of, for example, 40-400 amu.

    • Data Analysis: The resulting mass spectra of the separated components are compared with spectral libraries (e.g., NIST) and analyzed for characteristic fragmentation patterns.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR GCMS GC-MS Sample->GCMS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID IR->Functional_Groups MW_Purity MW and Purity GCMS->MW_Purity

Caption: Workflow for the spectroscopic analysis of the target compound.

Data_Integration_Logic cluster_inputs Input Data cluster_analysis Analysis cluster_output Output H_NMR ¹H NMR Data (Chemical Shifts, Multiplicity, Integration) Combine Combine Spectroscopic Evidence H_NMR->Combine C_NMR ¹³C NMR Data (Chemical Shifts) C_NMR->Combine IR_Data IR Data (Absorption Bands) IR_Data->Combine MS_Data Mass Spec Data (Molecular Ion, Fragmentation) MS_Data->Combine Confirmation Confirmed Structure of This compound Combine->Confirmation

Caption: Logical integration of spectroscopic data for structural confirmation.

An In-depth Technical Guide to the Molecular Structure of Tetraethylene Glycol Monochlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Tetraethylene Glycol Monochlorohydrin, scientifically known as 2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethanol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other advanced chemical applications.

Molecular Structure and Identification

Tetraethylene glycol monochlorohydrin is a derivative of tetraethylene glycol where one of the terminal hydroxyl groups has been replaced by a chlorine atom. This substitution significantly alters the molecule's polarity and reactivity, making it a versatile intermediate in organic synthesis.

The systematic IUPAC name for this compound is This compound . It is crucial to distinguish it from its shorter-chain analogue, triethylene glycol monochlorohydrin.

Below is a diagram representing the molecular structure of Tetraethylene Glycol Monochlorohydrin.

Caption: Molecular structure of Tetraethylene Glycol Monochlorohydrin.

Physicochemical Properties

A summary of the key physicochemical properties of Tetraethylene Glycol Monochlorohydrin is presented in the table below. These properties are essential for designing and executing chemical reactions and for understanding the compound's behavior in various systems.

PropertyValueReference
IUPAC Name This compound[1]
Synonym 11-Chloro-3,6,9-trioxaundecan-1-ol[2]
CAS Number 5197-66-0[2]
Molecular Formula C8H17ClO4[1]
Molecular Weight 212.67 g/mol [1]

Synthesis Protocols

The synthesis of Tetraethylene Glycol Monochlorohydrin can be achieved through several routes. The most common methods involve the selective chlorination of tetraethylene glycol. Below are detailed experimental protocols for two established methods.

Chlorination using Thionyl Chloride

This method involves the reaction of tetraethylene glycol with thionyl chloride, a common and effective chlorinating agent for alcohols. The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which can be readily removed.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification TEG Tetraethylene Glycol ThionylChloride Add Thionyl Chloride (dropwise at 0°C) TEG->ThionylChloride Pyridine Pyridine (optional, as base) Pyridine->ThionylChloride Solvent Inert Solvent (e.g., DCM) Solvent->ThionylChloride Stir Stir at Room Temperature ThionylChloride->Stir Quench Quench with Water/Ice Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., MgSO4) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Distillation Vacuum Distillation Evaporate->Distillation Product Tetraethylene Glycol Monochlorohydrin Distillation->Product

Caption: Experimental workflow for the synthesis of Tetraethylene Glycol Monochlorohydrin using thionyl chloride.

Detailed Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tetraethylene glycol in an anhydrous inert solvent such as dichloromethane (DCM) or diethyl ether. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add thionyl chloride (SOCl₂) dropwise to the stirred solution. An excess of thionyl chloride is typically used to ensure complete conversion of one hydroxyl group. The addition of a non-nucleophilic base like pyridine can be used to neutralize the HCl generated during the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction by slowly adding it to ice-water.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • The crude product is then purified by vacuum distillation to yield pure tetraethylene glycol monochlorohydrin.[3]

Reaction with Hydrogen Chloride

Another common method for the preparation of chlorohydrins is the direct reaction of the corresponding glycol with hydrogen chloride gas or concentrated hydrochloric acid.[4] This method is often catalyzed by an acid.

Logical Relationship of Synthesis:

G Reactants Tetraethylene Glycol + Hydrogen Chloride Reaction Reaction at Elevated Temperature Reactants->Reaction Catalyst Acid Catalyst (optional) Catalyst->Reaction Product Tetraethylene Glycol Monochlorohydrin + Water Reaction->Product Purification Purification (Distillation/Extraction) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Logical flow of the synthesis of Tetraethylene Glycol Monochlorohydrin via reaction with HCl.

Detailed Protocol:

  • Charge a reaction vessel with tetraethylene glycol.

  • Introduce hydrogen chloride gas into the glycol at a controlled rate, or add concentrated hydrochloric acid. The reaction may be heated to facilitate the conversion.

  • The reaction progress is monitored over time to maximize the yield of the monochlorinated product while minimizing the formation of the dichlorinated byproduct.

  • Upon completion, the reaction mixture is worked up by neutralizing the excess acid.

  • The product is then purified, typically by vacuum distillation, to separate it from unreacted glycol, the dichlorinated product, and water.[4]

Spectroscopic Data

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethylene glycol units. The protons on the carbon adjacent to the chlorine atom will be shifted downfield compared to those adjacent to the oxygen atoms. The terminal hydroxyl proton will appear as a broad singlet, and the protons of the CH₂-OH group will also have a distinct chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbon atom bonded to the chlorine will be significantly shifted downfield.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the terminal hydroxyl group. Strong C-O stretching bands will be present in the fingerprint region (around 1100 cm⁻¹). A C-Cl stretching vibration is expected in the range of 600-800 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns will likely involve cleavage of the ether linkages.

Researchers are advised to acquire and interpret full spectroscopic data for positive identification and purity assessment of synthesized this compound.

Applications in Research and Development

Tetraethylene glycol monochlorohydrin serves as a key building block in the synthesis of more complex molecules. Its bifunctional nature, possessing both a reactive chloride and a hydroxyl group, allows for sequential chemical modifications. This makes it particularly useful in:

  • Drug Delivery: As a linker to attach polyethylene glycol (PEG) chains to drug molecules, a process known as PEGylation, which can improve the pharmacokinetic properties of the drug.

  • Functionalized Polymers: For the synthesis of polymers with specific end-groups for applications in materials science and biotechnology.

  • Organic Synthesis: As an intermediate in the preparation of crown ethers, cryptands, and other complex organic molecules.

This technical guide provides foundational information on Tetraethylene Glycol Monochlorohydrin. For specific applications, further research and experimental validation are recommended.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs Utilizing a 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that commandeers the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of three essential components: a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is paramount for the ubiquitination and subsequent proteasomal degradation of the POI.[3]

This document provides detailed application notes and generalized protocols for the synthesis of PROTACs incorporating a specific polyethylene glycol (PEG)-based linker, 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol. This linker offers a balance of hydrophilicity, to potentially improve solubility and cell permeability, and a reactive handle (the chloride) for versatile conjugation strategies.

General Synthetic Strategy

The synthesis of a PROTAC using the this compound linker is typically approached in a modular and stepwise fashion. This allows for the convergent assembly of the final molecule. The general strategy involves two key stages:

  • Sequential Attachment of the Linker: The synthesis usually begins by reacting one of the PROTAC's terminal components (either the E3 ligase ligand or the POI ligand) with the bifunctional linker. The chloro- group of the linker is amenable to nucleophilic substitution, making it a suitable reaction site for ligands containing nucleophilic functional groups such as amines or phenols.

  • Final Coupling Reaction: Following the initial attachment and any necessary functional group manipulations of the linker's terminal alcohol, the resulting intermediate is then coupled to the second terminal component (the POI ligand or E3 ligase ligand, respectively) to yield the final PROTAC molecule.

Data Presentation: Representative Biological Activity of PROTACs with PEG-based Linkers

PROTAC NameTarget ProteinE3 LigaseLinker Composition (Similar to requested linker)DC50 (nM)Dmax (%)Cell LineReference
PROTAC 1 ERK5VHLPEG-based~50>90HCT116[4]
PROTAC 2 BRD4CRBNPEG-based~10~95HeLa[5]
PROTAC 3 BTKCRBNPEG-based~5>90Ramos[1]
UNC7700 PRC2VHLPEG-based~25>80G401[6]

Experimental Protocols

The following protocols outline generalized methods for the synthesis of PROTACs using the this compound linker. Researchers should note that these are guiding frameworks and that specific reaction conditions, purification methods, and protecting group strategies may need to be optimized for their particular POI ligand and E3 ligase ligand.

Protocol 1: Synthesis of an Amine-Functionalized Linker Intermediate

This protocol describes the conversion of the terminal chloride of the linker to an azide, followed by reduction to a primary amine. This amine-functionalized linker can then be used for subsequent amide coupling reactions.

Step 1: Azidation of this compound

  • Reagents and Materials:

    • This compound

    • Sodium azide (NaN3)

    • Potassium iodide (KI, catalytic amount)

    • Water

    • Diethyl ether (or other suitable organic solvent for extraction)

    • Brine solution

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve this compound (1.0 eq) in water.

    • Add sodium azide (5.0 eq) and a catalytic amount of potassium iodide.

    • Heat the reaction mixture to 80 °C and stir for 24 hours.[7]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and extract with diethyl ether.[7]

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol.[7]

Step 2: Reduction of the Azide to a Primary Amine

  • Reagents and Materials:

    • 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol

    • Triphenylphosphine (PPh3) or Hydrogen (H2) gas with Palladium on carbon (Pd/C)

    • Tetrahydrofuran (THF) and water (for Staudinger reaction) or Methanol/Ethanol (for hydrogenation)

  • Procedure (Staudinger Reduction):

    • Dissolve the azido-linker intermediate (1.0 eq) in THF.

    • Add triphenylphosphine (1.1 eq) and stir at room temperature.

    • After 2-4 hours, add water and continue stirring overnight.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the azide.

    • Concentrate the reaction mixture and purify by column chromatography to obtain the amine-functionalized linker.

  • Procedure (Catalytic Hydrogenation):

    • Dissolve the azido-linker intermediate in methanol or ethanol.

    • Add 10% Pd/C catalyst (catalytic amount).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the amine-functionalized linker.

Protocol 2: General PROTAC Synthesis via Nucleophilic Substitution and Amide Coupling

This protocol outlines a general two-step approach where the linker is first attached to a phenolic or amine-containing E3 ligase ligand (Component A), followed by functionalization of the terminal alcohol and coupling to the POI ligand (Component B).

Step 1: Attachment of Linker to E3 Ligase Ligand (Component A)

  • Reagents and Materials:

    • Component A with a nucleophilic handle (e.g., phenol or amine)

    • This compound

    • A suitable base (e.g., Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3), or N,N-Diisopropylethylamine (DIPEA))

    • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Procedure:

    • Dissolve Component A (1.0 eq) in anhydrous DMF or ACN under a nitrogen atmosphere.

    • Add the base (e.g., K2CO3, 2.0-3.0 eq).

    • Add this compound (1.2 eq).

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Component A-linker intermediate.

Step 2: Functionalization of the Terminal Alcohol and Coupling to POI Ligand (Component B)

  • Sub-step 2a: Activation of the Terminal Alcohol (e.g., Mesylation)

    • Dissolve the Component A-linker intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) and cool to 0 °C.

    • Add a base such as DIPEA or triethylamine (TEA) (1.5 eq).

    • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) and stir at 0 °C for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with cold water and brine, dry the organic layer over Na2SO4, filter, and concentrate to yield the mesylated intermediate, which is often used directly in the next step.

  • Sub-step 2b: Coupling with POI Ligand (Component B)

    • Dissolve the mesylated intermediate (1.0 eq) and Component B (with a nucleophilic handle, 1.1 eq) in anhydrous DMF.

    • Add a suitable base (e.g., K2CO3 or Cs2CO3, 2.0 eq).

    • Stir the reaction at an elevated temperature (e.g., 60-90 °C) for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Caption: General mechanism of action for a PROTAC, leading to protein degradation.

Synthetic Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps POI_Ligand POI Ligand (Component B) Step3 Step 3: Final Coupling (Nucleophilic Substitution) POI_Ligand->Step3 Linker Cl-PEG3-OH (Linker) Step1 Step 1: Nucleophilic Substitution (e.g., Williamson Ether Synthesis) Linker->Step1 E3_Ligand E3 Ligase Ligand (Component A) E3_Ligand->Step1 Intermediate1 Component A-Linker-OH Step1->Intermediate1 Yields Step2 Step 2: Linker Activation (e.g., Mesylation) Intermediate1->Step2 Intermediate2 Component A-Linker-OMs Step2->Intermediate2 Yields Intermediate2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC Yields

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

References

Application Notes and Protocols for Tetraethylene Glycol Monochlorohydrin in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of biomolecules through the covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development and biotechnology. PEGylation can enhance the therapeutic properties of proteins, peptides, and other biomolecules by improving their solubility, stability, and pharmacokinetic profiles. Tetraethylene glycol monochlorohydrin is a PEG derivative that can be employed as a linker in bioconjugation protocols. This molecule features a tetraethylene glycol spacer to confer hydrophilicity and a reactive chlorohydrin group for covalent attachment to target biomolecules.

The primary mechanism of conjugation for tetraethylene glycol monochlorohydrin involves the alkylation of nucleophilic amino acid residues on the surface of a protein, such as cysteine, lysine, or histidine. The chlorine atom is a leaving group that can be displaced by a nucleophile, forming a stable covalent bond. This approach offers an alternative to more commonly used PEGylation reagents like N-hydroxysuccinimide (NHS) esters or maleimides.

Principle of Bioconjugation using Tetraethylene Glycol Monochlorohydrin

The bioconjugation reaction with tetraethylene glycol monochlorohydrin proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The most reactive nucleophiles on a protein under physiological or slightly alkaline conditions are the thiol group of cysteine, the ε-amino group of lysine, and the imidazole nitrogen of histidine. The reaction rate is dependent on the nucleophilicity of the target amino acid side chain, which is influenced by the pH of the reaction buffer. Higher pH values lead to deprotonation of these side chains, increasing their nucleophilicity and reactivity towards the chlorohydrin moiety.

The resulting bioconjugate will have the tetraethylene glycol moiety linked to the biomolecule via a stable thioether (from cysteine), secondary amine (from lysine), or alkylated imidazole (from histidine) bond.

Applications in Bioconjugation

Bioconjugates prepared with tetraethylene glycol monochlorohydrin can be utilized in various applications, including:

  • Improving Pharmacokinetics: The hydrophilic PEG chain can increase the hydrodynamic radius of a therapeutic protein, reducing its renal clearance and extending its circulation half-life.

  • Enhancing Solubility: Attachment of the PEG linker can improve the solubility of hydrophobic proteins or peptides in aqueous solutions.

  • Reducing Immunogenicity: The PEG chain can mask epitopes on the surface of a protein, potentially reducing its immunogenicity.

  • Drug Delivery: As a component of antibody-drug conjugates (ADCs) or other targeted drug delivery systems, the PEG linker can provide spacing between the targeting moiety and the payload, as well as improve the overall properties of the conjugate.

Experimental Protocols

Note: The following protocols are generalized and should be optimized for each specific biomolecule and application.

Protocol 1: Alkylation of Cysteine Residues

This protocol describes the site-selective conjugation of tetraethylene glycol monochlorohydrin to free cysteine residues on a protein.

Materials:

  • Protein with accessible free cysteine residue(s)

  • Tetraethylene glycol monochlorohydrin

  • Reaction Buffer: 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 8.0-8.5

  • Quenching Solution: 1 M β-mercaptoethanol or cysteine

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the target cysteine residues are involved in disulfide bonds, they must be reduced prior to conjugation using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The reducing agent must then be removed by dialysis or desalting column before proceeding.

  • Reagent Preparation: Prepare a stock solution of tetraethylene glycol monochlorohydrin (e.g., 100 mM) in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the tetraethylene glycol monochlorohydrin stock solution to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by analytical techniques such as SDS-PAGE or mass spectrometry.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM to react with any excess tetraethylene glycol monochlorohydrin. Incubate for 1 hour at room temperature.

  • Purification: Remove unreacted PEG reagent and quenching agent by SEC or dialysis against a suitable buffer (e.g., PBS).

  • Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity using techniques like SDS-PAGE, mass spectrometry, and functional assays.

Protocol 2: Alkylation of Lysine Residues

This protocol outlines the conjugation of tetraethylene glycol monochlorohydrin to primary amine groups of lysine residues.

Materials:

  • Protein with accessible lysine residue(s)

  • Tetraethylene glycol monochlorohydrin

  • Reaction Buffer: 50 mM Borate buffer, 150 mM NaCl, pH 8.5-9.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the reaction.

  • Reagent Preparation: Prepare a stock solution of tetraethylene glycol monochlorohydrin (e.g., 100 mM) in DMF or DMSO.

  • Conjugation Reaction: Add a 20- to 100-fold molar excess of the tetraethylene glycol monochlorohydrin stock solution to the protein solution.

  • Incubation: Gently mix and incubate at room temperature for 6-18 hours or at 4°C for 24-48 hours.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM. Incubate for 1 hour at room temperature.

  • Purification: Purify the conjugate using SEC or dialysis.

  • Characterization: Characterize the purified conjugate for the degree of PEGylation and functional activity.

Data Presentation

Table 1: Recommended Reaction Conditions for Bioconjugation with Tetraethylene Glycol Monochlorohydrin

ParameterCysteine AlkylationLysine Alkylation
Target Residue CysteineLysine
pH 8.0 - 8.58.5 - 9.0
Temperature 4°C - Room Temperature4°C - Room Temperature
Reaction Time 4 - 24 hours6 - 48 hours
Molar Excess of PEG 10 to 50-fold20 to 100-fold
Linkage Formed ThioetherSecondary Amine

Table 2: Potential Side Reactions and Mitigation Strategies

Side ReactionDescriptionMitigation Strategy
Alkylation of other nucleophiles Histidine and N-terminal amine can also be alkylated, especially at higher pH.Optimize pH to favor the desired reaction. Cysteine alkylation is more specific at pH closer to neutral.
Hydrolysis of Chlorohydrin The chlorohydrin group can be hydrolyzed to a diol, rendering it unreactive.Prepare fresh reagent solutions and avoid prolonged storage in aqueous buffers.
Protein Aggregation High concentrations of protein or PEG reagent, or suboptimal buffer conditions can lead to aggregation.Optimize protein and reagent concentrations. Include excipients in the buffer if necessary.

Visualizations

Experimental_Workflow_Cysteine cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (1-10 mg/mL in Rxn Buffer) Conjugation Conjugation Reaction (10-50x molar excess) Protein_Prep->Conjugation Reagent_Prep Reagent Preparation (100 mM Stock in DMSO) Reagent_Prep->Conjugation Incubation Incubation (4-24h, RT or 4°C) Conjugation->Incubation Quenching Quenching (β-mercaptoethanol) Incubation->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization

Caption: Workflow for Cysteine-Specific Bioconjugation.

Signaling_Pathway_Concept cluster_drug Targeted Drug Delivery cluster_cell Target Cell ADC Antibody-Drug Conjugate (with TEG linker) Receptor Cell Surface Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Apoptosis Cellular Apoptosis Drug_Release->Apoptosis

Caption: Conceptual Pathway of an ADC utilizing a TEG linker.

Application Notes and Protocols for 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol as a Potential Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and theoretical protocols for the use of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol as a crosslinking agent. While primarily recognized as a synthesis intermediate[1][2], its bifunctional nature, possessing both a reactive chloro group and a hydroxyl group, presents potential for its application in forming crosslinked polymer networks, such as hydrogels, or for bioconjugation. The protocols outlined herein are based on established chemical principles and are intended to serve as a starting point for researchers exploring the crosslinking capabilities of this molecule.

Introduction

This compound is a chemical compound with the linear formula Cl(CH₂CH₂O)₂CH₂CH₂OH. It belongs to the family of polyether alcohols and is a colorless to light yellow liquid[3][4]. Its structure features a triethylene glycol backbone, which imparts hydrophilicity, a terminal hydroxyl group, and a terminal chloroethyl group. This dual functionality allows for sequential or differential reactions, making it a candidate for controlled crosslinking applications in materials science and bioconjugation.

Chemical and Physical Properties:

PropertyValueReference
CAS Number 5197-62-6[1][5]
Molecular Formula C₆H₁₃ClO₃[1][6]
Molecular Weight 168.62 g/mol [1]
Appearance Colorless to light yellow clear liquid[4]
Boiling Point 117-120 °C/5 mmHg
Density 1.16 g/mL at 25 °C
Refractive Index n20/D 1.458

Principle of Crosslinking

The crosslinking potential of this compound is based on the reactivity of its two functional groups:

  • Hydroxyl Group (-OH): This group can participate in reactions such as esterification, etherification, or reactions with isocyanates[3].

  • Chloro Group (-Cl): The chlorine atom can be displaced by nucleophiles in a substitution reaction.

This dual reactivity allows for a two-step crosslinking strategy. For instance, the hydroxyl group can first be reacted to attach the molecule to a polymer backbone, followed by a second reaction involving the chloro group to link different polymer chains.

Potential Applications

Based on its structure, this compound could be utilized in the following applications:

  • Hydrogel Formation: As a crosslinker for hydrophilic polymers to form hydrogels for drug delivery or tissue engineering scaffolds.

  • Bioconjugation: To link biological molecules, such as proteins or peptides, that have accessible nucleophilic groups.

  • Surface Modification: To functionalize surfaces by first attaching the molecule via its hydroxyl group and then using the chloro group for further reactions.

Experimental Protocols

The following are hypothetical protocols for the use of this compound as a crosslinking agent. Researchers should optimize these protocols for their specific applications.

Protocol 1: Synthesis of a Crosslinked Poly(acrylic acid) Hydrogel

This protocol describes a two-step process for forming a hydrogel by first functionalizing poly(acrylic acid) with this compound and then crosslinking the modified polymer.

Materials:

  • Poly(acrylic acid) (PAA), MW ~250,000 g/mol

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium azide (NaN₃)

  • Dialysis tubing (MWCO 12,000-14,000 Da)

  • Phosphate-buffered saline (PBS), pH 7.4

Step 1: Functionalization of PAA

G cluster_0 Step 1: Functionalization of PAA PAA Dissolve PAA in anhydrous DMF Reagents Add DCC and DMAP PAA->Reagents Crosslinker Add this compound Reagents->Crosslinker Reaction1 React at room temperature for 24h Crosslinker->Reaction1 Purification1 Precipitate in diethyl ether and dry Reaction1->Purification1

Figure 1: Workflow for the functionalization of Poly(acrylic acid).

  • Dissolve poly(acrylic acid) (1 g) in anhydrous DMF (50 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add DCC (1.2 molar equivalents to acrylic acid monomers) and a catalytic amount of DMAP.

  • Slowly add this compound (0.5 molar equivalents to acrylic acid monomers).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Precipitate the functionalized polymer by adding the reaction mixture to an excess of cold diethyl ether.

  • Wash the precipitate with diethyl ether and dry under vacuum.

Step 2: Crosslinking of Functionalized PAA

G cluster_1 Step 2: Crosslinking Polymer Dissolve functionalized PAA in DMF Crosslinking_reagent Add Sodium Azide (NaN₃) Polymer->Crosslinking_reagent Reaction2 Heat at 80°C for 48h Crosslinking_reagent->Reaction2 Purification2 Dialyze against deionized water Reaction2->Purification2 Lyophilization Lyophilize to obtain hydrogel Purification2->Lyophilization G cluster_2 Protein Conjugation Workflow Activation Activate this compound with EDC/NHS Conjugation Add activated crosslinker to BSA solution Activation->Conjugation Protein_Solution Prepare BSA solution in phosphate buffer Protein_Solution->Conjugation Reaction3 Incubate at 4°C for 12h Conjugation->Reaction3 Purification3 Purify using size-exclusion chromatography Reaction3->Purification3

References

Application Notes and Protocols for 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol, also known as triethylene glycol monochlorohydrin, is a versatile bifunctional molecule increasingly recognized for its utility in the field of drug delivery. Its structure, featuring a reactive terminal chloro group and a hydroxyl group, coupled with a hydrophilic triethylene glycol spacer, makes it an ideal starting material for the synthesis of linkers used in bioconjugation.[1] This compound serves as a valuable building block for creating advanced drug delivery systems, including antibody-drug conjugates (ADCs), by enhancing the solubility and pharmacokinetic properties of the resulting bioconjugates.[1]

These application notes provide a comprehensive overview of the potential uses of this compound in drug delivery, with a focus on its role as a precursor for hydrophilic linkers. Detailed protocols for the synthesis of a key derivative and its subsequent conjugation to a model drug and biomolecule are presented.

Core Applications in Drug Delivery

The primary application of this compound in drug delivery is as a precursor for the synthesis of heterobifunctional polyethylene glycol (PEG) linkers. The inherent properties of the triethylene glycol backbone offer significant advantages:

  • Enhanced Hydrophilicity: The ethylene glycol repeats increase the water solubility of hydrophobic drugs, which can prevent aggregation of antibody-drug conjugates and improve their pharmacokinetic profile.[1][2]

  • Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity, minimizing adverse immune responses.[2]

  • Flexible Spacer: The flexible nature of the PEG chain provides conformational freedom to the conjugated drug and biomolecule, potentially improving target binding and drug efficacy.[2]

  • "Stealth" Properties: The hydration shell formed by the PEG linker can shield the bioconjugate from enzymatic degradation and recognition by the immune system, leading to a longer circulation half-life.[2]

Data Presentation: Quantitative Parameters for Characterization

While specific quantitative data for drug delivery systems utilizing linkers derived directly from this compound are not extensively reported in the literature, the following table outlines the key parameters that should be assessed during the development and characterization of such systems. Researchers should use this template to record their experimental data for comparison and optimization.

ParameterMethodExpected Range/ValuePurpose
Drug-Linker Conjugate Characterization
PurityHPLC, LC-MS>95%To ensure the quality of the conjugate before antibody conjugation.
Molecular WeightMass SpectrometryCorresponds to theoretical MWTo confirm successful synthesis of the drug-linker conjugate.
Antibody-Drug Conjugate (ADC) Characterization
Drug-to-Antibody Ratio (DAR)HIC-HPLC, UV-Vis Spectroscopy2 - 4To determine the average number of drug molecules per antibody.
AggregationSize Exclusion Chromatography (SEC)<5% aggregateTo assess the stability and homogeneity of the ADC.
In Vitro CytotoxicityCell-based assays (e.g., MTT, IC50)Dependent on payload and cell lineTo evaluate the potency of the ADC against target cancer cells.
Nanoparticle Formulation Characterization
Particle SizeDynamic Light Scattering (DLS)50 - 200 nmTo determine the size of the nanoparticles, which affects biodistribution.
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.2To assess the uniformity of the nanoparticle size distribution.
Zeta PotentialElectrophoretic Light Scattering (ELS)-30 mV to +30 mVTo predict the stability of the nanoparticle formulation in suspension.
Drug Loading Content (%)HPLC, UV-Vis SpectroscopyVaries with formulationTo quantify the amount of drug loaded into the nanoparticles.
Encapsulation Efficiency (%)HPLC, UV-Vis Spectroscopy> 80%To determine the percentage of drug successfully encapsulated.
Drug Release Profile
In Vitro ReleaseDialysis, HPLCSustained release over hours/daysTo study the rate and mechanism of drug release from the carrier.

Experimental Protocols

The following protocols describe a hypothetical workflow for utilizing this compound in the development of an antibody-drug conjugate. This involves the initial synthesis of a more functional linker, [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), followed by drug attachment and finally, conjugation to an antibody.

Protocol 1: Synthesis of [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA) Linker

This protocol is based on a method described for the synthesis of AEEA derivatives from 2-[2-(2-chloroethoxy)ethoxy]-ethanol.[3]

Objective: To convert the terminal chloro and hydroxyl groups of this compound into an amine and a carboxylic acid, respectively, creating a heterobifunctional linker.

Materials:

  • This compound

  • Sodium azide (NaN3)

  • N,N-dimethylformamide (DMF)

  • Triphenylphosphine (PPh3)

  • Tetrahydrofuran (THF)

  • Water

  • 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO)

  • Sodium hypochlorite (NaOCl) solution

  • Sodium phosphate buffer (pH 6.5)

  • Sodium sulfite (Na2SO3)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Azide Formation:

    • Dissolve this compound in DMF.

    • Add an equimolar amount of sodium azide.

    • Heat the reaction mixture at 90-95°C for 16 hours.

    • Cool the mixture and dilute with anhydrous THF.

    • Filter to remove the salt byproduct.

    • Evaporate the solvents under reduced pressure to obtain the azide intermediate.

  • Staudinger Reaction (Amine Formation):

    • Dissolve the azide intermediate in THF.

    • Add 1.1 equivalents of triphenylphosphine in portions.

    • Stir the reaction at room temperature for 4 hours.

    • Add water to the reaction mixture and stir for another 12 hours.

    • Evaporate the THF under reduced pressure.

    • Extract the resulting amine with water. The triphenylphosphine oxide byproduct is insoluble in water and can be removed by filtration.

    • Lyophilize the aqueous solution to obtain the amino alcohol.

  • Oxidation to Carboxylic Acid:

    • Dissolve the amino alcohol in a sodium phosphate buffer (pH 6.5).

    • Add a catalytic amount of TEMPO.

    • Slowly add sodium hypochlorite solution while maintaining the temperature at 0-5°C.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, quench the excess oxidant by adding sodium sulfite solution.

    • Wash the aqueous solution with diethyl ether to remove any organic impurities.

    • Acidify the aqueous layer with HCl to pH 2-3.

    • Extract the AEEA product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final AEEA linker.

Protocol 2: Conjugation of a Drug to the AEEA Linker

Objective: To attach a model cytotoxic drug (containing a reactive amine) to the carboxylic acid group of the AEEA linker.

Materials:

  • AEEA linker (from Protocol 1)

  • Amine-containing drug (e.g., a derivative of doxorubicin)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous DMF

  • Triethylamine (TEA)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the AEEA linker in anhydrous DMF.

    • Add 1.1 equivalents of EDC and 1.1 equivalents of NHS.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.

  • Amide Bond Formation:

    • In a separate flask, dissolve the amine-containing drug in anhydrous DMF.

    • Add 2 equivalents of triethylamine to the drug solution.

    • Slowly add the activated AEEA-NHS ester solution to the drug solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the drug-linker conjugate using column chromatography or preparative HPLC.

Protocol 3: Conjugation of the Drug-Linker to an Antibody

Objective: To conjugate the amine-terminated drug-linker to the lysine residues of a monoclonal antibody. A similar protocol can be adapted from established methods for conjugating carboxyl-terminated PEG linkers to antibodies.[4]

Materials:

  • Drug-linker conjugate with a terminal amine (from Protocol 2)

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • A heterobifunctional crosslinker such as SM(PEG)n (Succinimidyl-([N-maleimidomethyl]cyclohexane-1-carboxylate) with a PEG spacer)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or Borate Buffer, pH 7.5–8.5.[2]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.[2]

  • Purification system (e.g., size exclusion chromatography)

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into the reaction buffer using a desalting column.

    • Adjust the antibody concentration to 2-10 mg/mL.[2]

  • Activation of Drug-Linker:

    • The amine group on the drug-linker can be reacted with the NHS-ester end of an SM(PEG)n crosslinker to introduce a maleimide group.

    • Dissolve the drug-linker and SM(PEG)n in an appropriate solvent like DMSO.

    • React at a molar ratio of 1:1.2 (drug-linker:crosslinker) for 1-2 hours at room temperature.

  • Antibody Modification (Thiolation - an alternative approach for site-specific conjugation):

    • For more controlled conjugation, antibody disulfides can be partially reduced to generate free thiols. This is a common strategy for creating more homogeneous ADCs.

  • Conjugation Reaction:

    • Add the maleimide-activated drug-linker to the antibody solution. The maleimide group will react with free thiols on the antibody (if the thiolation approach is used) or with lysine residues (if a different crosslinker chemistry is employed).

    • Alternatively, the amine on the drug-linker can be directly conjugated to the antibody's glutamic or aspartic acid residues using carbodiimide chemistry (EDC/NHS), though this is less common.

  • Quenching:

    • After the desired reaction time (typically 1-2 hours at room temperature), add the quenching buffer to stop the reaction.

  • Purification:

    • Purify the resulting ADC from unreacted drug-linker and other reagents using size exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization:

    • Characterize the purified ADC for DAR, aggregation, and in vitro activity as outlined in the data presentation table.

Visualizations

Synthesis Workflow of AEEA Linker

G cluster_0 Step 1: Azide Formation cluster_1 Step 2: Staudinger Reaction cluster_2 Step 3: Oxidation cluster_3 Final Product start This compound azide Azide Intermediate start->azide NaN3, DMF, 90-95°C amine Amino Alcohol Intermediate azide->amine 1. PPh3, THF 2. H2O aeea AEEA Linker amine->aeea TEMPO, NaOCl final [2-(2-aminoethoxy)ethoxy]acetic acid aeea->final

Caption: Synthesis of AEEA linker from this compound.

Logical Relationship in Antibody-Drug Conjugate Assembly

ADC_Assembly cluster_antibody Biomolecule cluster_linker Linker Synthesis cluster_drug Payload cluster_conjugation Conjugation cluster_adc Final Product Antibody Antibody - Lysine (NH2) - Cysteine (SH) Conjugation2 Bioconjugation Antibody->Conjugation2 AEEA AEEA Linker H2N-PEG3-COOH Conjugation1 Amide Bond Formation AEEA->Conjugation1 Drug Cytotoxic Drug - Reactive Group Drug->Conjugation1 Conjugation1->Conjugation2 ADC Antibody-Drug Conjugate Antibody-Linker-Drug Conjugation2->ADC

References

Application Notes & Protocols: Surface Modification of Nanoparticles with 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced materials for biomedical applications, including drug delivery, diagnostics, and bio-imaging. Functionalization with hydrophilic polymers like polyethylene glycol (PEG) and its derivatives, a process known as PEGylation, is a widely adopted strategy to enhance the colloidal stability, biocompatibility, and in vivo circulation time of nanoparticles. This document provides detailed application notes and protocols for the surface modification of nanoparticles using 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol, a short-chain oligo(ethylene glycol) derivative.

This specific molecule features a terminal chloro group, which serves as a reactive site for covalent attachment to nanoparticle surfaces functionalized with nucleophilic groups such as amines or thiols. The resulting oligo(ethylene glycol) chains form a protective hydrophilic layer around the nanoparticle core.

Principle of Surface Modification

The covalent attachment of this compound to nanoparticles typically proceeds via a nucleophilic substitution reaction. The chloro group (-Cl) is a good leaving group, which can be displaced by a nucleophile present on the nanoparticle surface. Common nucleophilic functional groups used for this purpose include primary amines (-NH2) and thiols (-SH).

Reaction with Amine-Functionalized Nanoparticles: The lone pair of electrons on the nitrogen atom of the amine group attacks the carbon atom bonded to the chlorine atom, leading to the displacement of the chloride ion and the formation of a stable carbon-nitrogen bond.

Reaction with Thiol-Functionalized Nanoparticles: Similarly, the sulfur atom of a thiol group can act as a nucleophile, displacing the chloride and forming a carbon-sulfur bond.

This process effectively grafts the hydrophilic oligo(ethylene glycol) chains onto the nanoparticle surface, sterically hindering aggregation and reducing non-specific protein adsorption.

Applications

The surface modification of nanoparticles with this compound can be applied to a variety of nanoparticle systems for several purposes:

  • Improved Colloidal Stability: The hydrophilic oligo(ethylene glycol) layer prevents nanoparticle aggregation in high ionic strength biological media.

  • Enhanced Biocompatibility: PEGylation is known to reduce the immunogenicity of nanoparticles and minimize their recognition by the reticuloendothelial system (RES), thereby prolonging their systemic circulation time.

  • Drug Delivery: The modified nanoparticles can serve as carriers for therapeutic agents. The surface chemistry allows for further conjugation of targeting ligands or drugs.

  • Bio-imaging: For imaging contrast agents (e.g., quantum dots, iron oxide nanoparticles), this surface modification improves their dispersion and stability in vivo.

Experimental Protocols

This section details the protocols for the surface modification of amine-functionalized nanoparticles.

Materials and Equipment
  • Amine-functionalized nanoparticles (e.g., silica nanoparticles, iron oxide nanoparticles)

  • This compound

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Centrifuge and centrifuge tubes

  • Dialysis membrane or centrifugal filter units for purification

  • Characterization instruments (DLS, Zeta Potential Analyzer, FTIR, TEM)

Protocol for Surface Modification of Amine-Functionalized Nanoparticles
  • Nanoparticle Dispersion: Disperse a known quantity of amine-functionalized nanoparticles in the chosen anhydrous solvent. Sonicate the dispersion for 10-15 minutes to ensure homogeneity.

  • Reaction Setup: Transfer the nanoparticle dispersion to a clean, dry reaction vessel equipped with a magnetic stir bar. Place the vessel under an inert atmosphere.

  • Addition of Reagents:

    • Add the non-nucleophilic base (e.g., DIPEA, 3-5 molar equivalents relative to the estimated surface amine groups) to the nanoparticle dispersion. The base acts as a proton scavenger.

    • In a separate vial, dissolve an excess of this compound (typically 10-50 molar equivalents) in the anhydrous solvent.

    • Add the solution of the chloro-terminated oligo(ethylene glycol) to the nanoparticle dispersion dropwise while stirring.

  • Reaction: Allow the reaction to proceed at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 24-48 hours with continuous stirring.

  • Purification:

    • Centrifugation: After the reaction, pellet the nanoparticles by centrifugation. Discard the supernatant containing unreacted reagents. Re-disperse the nanoparticle pellet in a fresh solvent (e.g., ethanol or water) and repeat the washing step 2-3 times.

    • Dialysis: Alternatively, transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cutoff (MWCO) and dialyze against a suitable solvent (e.g., deionized water) for 48-72 hours with frequent solvent changes to remove all unreacted components.

  • Final Product: After purification, the surface-modified nanoparticles can be re-dispersed in the desired buffer or solvent for characterization and further applications.

Characterization of Modified Nanoparticles

It is crucial to characterize the nanoparticles before and after modification to confirm the success of the functionalization.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution. A successful modification should result in a slight increase in the hydrodynamic diameter and a narrow size distribution (low polydispersity index, PDI).

  • Zeta Potential Analysis: To determine the surface charge. The modification of amine-functionalized nanoparticles with a neutral oligo(ethylene glycol) should lead to a decrease in the positive zeta potential, moving it closer to neutrality.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the grafted oligo(ethylene glycol) chains. Look for characteristic C-O-C ether stretching bands around 1100 cm⁻¹.

  • Transmission Electron Microscopy (TEM): To visualize the morphology and core size of the nanoparticles and ensure they have not aggregated during the modification process.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the characterization of nanoparticles before and after surface modification with an oligo(ethylene glycol) derivative. The values are representative and will vary depending on the nanoparticle core material, size, and reaction conditions.

ParameterBefore Modification (Amine-NP)After Modification (OEG-NP)Significance
Hydrodynamic Diameter (nm) 105 ± 5120 ± 7Increase indicates successful surface grafting.
Polydispersity Index (PDI) 0.150.12Lower PDI suggests improved colloidal stability.
Zeta Potential (mV) +35 ± 4+5 ± 2Shift towards neutrality confirms surface charge masking.
Colloidal Stability in PBS Aggregation within 1 hourStable for > 24 hoursDemonstrates enhanced stability in physiological buffer.

Visualizations

Chemical Reaction Scheme

cluster_0 Nanoparticle Surface cluster_1 Modified Nanoparticle NP NP-NH2 reagent + this compound (Cl-OEG) base Base (e.g., DIPEA) NP_mod NP-NH-OEG reagent->NP_mod Nucleophilic Substitution

Caption: Covalent attachment via nucleophilic substitution.

Experimental Workflow

start Amine-Functionalized Nanoparticles dispersion 1. Disperse in Anhydrous Solvent start->dispersion reaction 2. Add Base & Chloro-OEG Reagent (24-48h under Inert Atmosphere) dispersion->reaction purification 3. Purify via Centrifugation or Dialysis reaction->purification characterization 4. Characterize Product (DLS, Zeta, FTIR, TEM) purification->characterization product Surface-Modified Nanoparticles characterization->product

Caption: Workflow for nanoparticle surface modification.

Logical Relationship: Property Enhancement

cluster_props Enhanced Properties cluster_apps Potential Applications modification Surface Modification with Chloro-OEG stability Colloidal Stability modification->stability biocompatibility Biocompatibility modification->biocompatibility circulation In Vivo Circulation modification->circulation drug_delivery Drug Delivery stability->drug_delivery biocompatibility->drug_delivery imaging Bio-imaging biocompatibility->imaging circulation->imaging diagnostics Diagnostics circulation->diagnostics

Caption: Impact of surface modification on properties.

protocol for synthesizing modified oligonucleotides with Tetraethylene glycol monochlorohydrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical modification of oligonucleotides is a critical strategy in the development of nucleic acid-based therapeutics and advanced molecular biology research. Unmodified oligonucleotides often suffer from poor cellular uptake and rapid degradation by nucleases. The conjugation of moieties such as polyethylene glycol (PEG) can significantly improve the pharmacokinetic and pharmacodynamic properties of oligonucleotides. Tetraethylene glycol (TEG), a short, discrete PEG linker, is often used to enhance solubility, reduce steric hindrance, and improve the bioavailability of conjugated molecules. While direct alkylation with chlorohydrin derivatives is possible, a more common and efficient method for attaching TEG linkers is through the post-synthetic modification of an amino-functionalized oligonucleotide with an activated TEG derivative. This application note provides a detailed protocol for the synthesis of TEG-modified oligonucleotides via the reaction of a 5'-amino-modified oligonucleotide with a TEG-NHS ester.

Principle of the Method

The synthesis of TEG-modified oligonucleotides is achieved through a two-step process. First, an oligonucleotide is synthesized with a primary amine at the 5'-terminus using standard phosphoramidite chemistry. Following deprotection and purification of the amino-modified oligonucleotide, it is then covalently coupled to a tetraethylene glycol linker that has been activated with an N-hydroxysuccinimide (NHS) ester. The primary amine of the oligonucleotide reacts with the NHS ester to form a stable amide bond, resulting in the desired 5'-TEG-modified oligonucleotide. This product is then purified to remove unreacted starting materials and byproducts.

Experimental Protocols

Materials and Reagents
  • 5'-Amino-modified oligonucleotide

  • Tetraethylene glycol mono-NHS ester

  • Nuclease-free water

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Sodium acetate (3 M, pH 5.2)

  • Ethanol (100% and 70%)

  • Ammonium hydroxide

  • Dithiothreitol (DTT) (for thiol-modified oligonucleotides)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • C18 HPLC column

  • Lyophilizer

Protocol 1: Synthesis of 5'-TEG-Modified Oligonucleotide
  • Dissolution of Amino-Modified Oligonucleotide: Dissolve the lyophilized 5'-amino-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

  • Preparation of TEG-NHS Ester Solution: Immediately before use, dissolve the Tetraethylene glycol mono-NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a final concentration of 100 mM.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine 100 µL of the 1 mM amino-modified oligonucleotide solution with 100 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).

    • Add 20 µL of the 100 mM TEG-NHS ester solution (a 20-fold molar excess).

    • Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours.

  • Ethanol Precipitation of the Conjugated Oligonucleotide:

    • Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the reaction mixture.

    • Add 3 volumes of ice-cold 100% ethanol.

    • Vortex and incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.

    • Centrifuge at 14,000 x g for 30 minutes at 4°C.

    • Carefully decant the supernatant.

    • Wash the pellet with 500 µL of 70% ethanol and centrifuge again for 10 minutes.

    • Remove the supernatant and air-dry the pellet for 10-15 minutes to remove residual ethanol.

  • Resuspension: Resuspend the dried pellet in a desired volume of nuclease-free water.

Protocol 2: Purification of 5'-TEG-Modified Oligonucleotide by RP-HPLC
  • Column Equilibration: Equilibrate a C18 reverse-phase HPLC column with a mobile phase consisting of 95% Buffer A (0.1 M triethylammonium acetate, pH 7.0) and 5% Buffer B (acetonitrile).

  • Sample Injection: Inject the resuspended oligonucleotide solution onto the HPLC column.

  • Elution: Elute the oligonucleotide using a linear gradient of Buffer B from 5% to 65% over 30 minutes at a flow rate of 1 mL/min.

  • Fraction Collection: Collect fractions corresponding to the major product peak, which will have a longer retention time than the unmodified amino-oligonucleotide.

  • Desalting and Lyophilization: Pool the fractions containing the pure product, desalt using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation), and lyophilize to obtain the final product as a dry powder.

Data Presentation

Table 1: Synthesis and Purification of a 20-mer 5'-TEG-Modified Oligonucleotide

ParameterUnmodified OligonucleotideAmino-Modified Oligonucleotide5'-TEG-Modified Oligonucleotide
Synthesis Scale 1 µmol1 µmol1 µmol
Crude Yield (OD260) 8580~75
Purification Method DesaltingRP-HPLCRP-HPLC
Purity by HPLC (%) >90>95>95
Final Yield (nmol) 750600450
Molecular Weight (Expected) 6150.0 g/mol 6207.1 g/mol 6395.4 g/mol
Molecular Weight (Observed by MS) 6150.2 g/mol 6207.5 g/mol 6395.8 g/mol

Note: Yields and purity are representative and can vary depending on the oligonucleotide sequence, length, and specific reaction conditions.

Visualization of Experimental Workflow

TEG_Oligo_Synthesis_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification1 Initial Purification cluster_conjugation TEG Conjugation cluster_purification2 Final Purification start Solid-Phase Synthesis (Phosphoramidite Chemistry) amino_mod Incorporation of 5'-Amino Modifier start->amino_mod deprotect Cleavage and Deprotection amino_mod->deprotect crude_amino_oligo Crude 5'-Amino Oligonucleotide deprotect->crude_amino_oligo purify_amino RP-HPLC Purification crude_amino_oligo->purify_amino pure_amino_oligo Pure 5'-Amino Oligonucleotide purify_amino->pure_amino_oligo conjugation Conjugation Reaction pure_amino_oligo->conjugation reagents TEG-NHS Ester + Bicarbonate Buffer reagents->conjugation crude_teg_oligo Crude 5'-TEG Oligonucleotide conjugation->crude_teg_oligo purify_teg RP-HPLC Purification crude_teg_oligo->purify_teg final_product Pure 5'-TEG-Modified Oligonucleotide purify_teg->final_product

Caption: Workflow for the synthesis of 5'-TEG-modified oligonucleotides.

Alternative Strategies

While the post-synthetic modification of an amino-modified oligonucleotide is a robust method, other strategies can also be employed:

  • Thiol-Modification: An oligonucleotide can be synthesized with a 5'-thiol group. This thiol can then be reacted with a TEG derivative containing a maleimide or haloacetyl group to form a stable thioether linkage.[1] This approach is useful when orthogonal chemistries are required.

  • Phosphoramidite Chemistry: A TEG molecule can be converted into a phosphoramidite building block.[2] This allows for the direct incorporation of the TEG linker during automated solid-phase oligonucleotide synthesis.[2][3] This method is highly efficient and avoids post-synthetic manipulations.

Signaling Pathways and Applications

TEG-modified oligonucleotides have broad applications in research and drug development:

  • Antisense Oligonucleotides (ASOs): The TEG linker can improve the solubility and nuclease resistance of ASOs, enhancing their gene-silencing activity.

  • siRNA Conjugates: TEG can be used to attach targeting ligands (e.g., galactose, peptides) to siRNAs for cell-specific delivery.

  • Aptamers: Modification with TEG can improve the in vivo stability and circulation time of aptamers.[4]

  • Diagnostic Probes: TEG linkers can be used to space fluorescent dyes or quenchers from the oligonucleotide, reducing quenching effects and improving signal intensity in hybridization-based assays.

TEG_Oligo_Applications cluster_therapeutics Therapeutic Applications cluster_diagnostics Diagnostic and Research Applications teg_oligo 5'-TEG-Modified Oligonucleotide aso Antisense Oligonucleotides (ASOs) teg_oligo->aso Improved Stability & Solubility sirna siRNA Conjugates teg_oligo->sirna Ligand Conjugation for Delivery aptamer Aptamers teg_oligo->aptamer Enhanced in vivo Circulation probes Fluorescent Probes teg_oligo->probes Spacer for Dyes & Quenchers arrays Microarray Probes teg_oligo->arrays Surface Attachment

Caption: Applications of TEG-modified oligonucleotides.

Conclusion

The synthesis of TEG-modified oligonucleotides is a valuable technique for enhancing the properties of nucleic acid-based tools and therapeutics. The protocol described in this application note, based on the reaction of a 5'-amino-modified oligonucleotide with a TEG-NHS ester, provides a reliable and efficient method for producing these conjugates. The resulting TEG-modified oligonucleotides exhibit improved characteristics that are beneficial for a wide range of applications in molecular biology and drug development.

References

Application Notes and Protocols: The Role of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol in Polyurethane Elastomer Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential role of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol in the production of polyurethane elastomers. Due to a lack of specific published data on this particular compound in polyurethane elastomer formulations, this document outlines its theoretical application based on established principles of polyurethane chemistry, supported by comparative data from similar compounds.

Introduction

This compound, a tetraethylene glycol derivative, possesses a terminal hydroxyl group that can react with isocyanates to form urethane linkages. This chemical characteristic allows it to function theoretically as a chain extender or a reactive plasticizer in the synthesis of polyurethane elastomers. Its incorporation into the polymer backbone is expected to modify the physical and mechanical properties of the final elastomer, such as flexibility, hydrophilicity, and potentially, flame retardancy due to the presence of chlorine.

Note: There is a significant lack of publicly available quantitative data from experimental studies on the specific effects of this compound on the mechanical properties of polyurethane elastomers. The information presented herein is based on chemical principles and data from analogous chain extenders.

Theoretical Role and Expected Effects

As a chain extender , this compound would react with isocyanate prepolymers to build the hard segment of the polyurethane elastomer. The length and flexibility of its tetraethylene glycol chain are anticipated to influence the morphology of the hard and soft segment domains, thereby affecting the final properties of the elastomer.

As a reactive plasticizer , it would be chemically integrated into the polymer matrix, which would prevent its migration out of the material over time, a common issue with traditional plasticizers. This would lead to a more durable and stable modification of the elastomer's properties.

Expected Qualitative Effects:

  • Increased Flexibility: The long, flexible ether chain of the molecule is likely to increase the flexibility and reduce the hardness of the resulting elastomer.

  • Modified Hydrophilicity: The ether linkages can increase the hydrophilicity of the polyurethane, which could be advantageous for applications requiring improved moisture vapor transmission or biocompatibility.

  • Potential for Flame Retardancy: The presence of a chlorine atom may confer a degree of flame retardancy to the material.

  • Influence on Mechanical Properties: The introduction of this molecule as a chain extender will directly impact the tensile strength, elongation at break, and tear strength of the elastomer. The extent of these changes would need to be determined experimentally.

Comparative Data of Polyurethane Elastomers with Diol Chain Extenders

To provide a frame of reference, the following table summarizes the mechanical properties of polyurethane elastomers synthesized with common diol chain extenders. This data illustrates how the choice of chain extender can significantly influence the final properties of the elastomer.

Chain ExtenderPolyolIsocyanateTensile Strength (MPa)Elongation at Break (%)Shore A Hardness
1,4-ButanediolPoly(tetramethylene ether) glycol (PTMEG)Methylene diphenyl diisocyanate (MDI)35 - 50400 - 60085 - 95
Ethylene GlycolPoly(propylene glycol) (PPG)Toluene diisocyanate (TDI)20 - 35500 - 70070 - 85
1,6-HexanediolPolycaprolactone (PCL)Methylene diphenyl diisocyanate (MDI)30 - 45450 - 65080 - 90

Note: The values presented are typical ranges and can vary significantly based on the specific formulation, including the polyol type and molecular weight, the isocyanate index, and the catalyst used.

Generalized Experimental Protocol for Polyurethane Elastomer Synthesis

This protocol describes a general method for synthesizing a polyurethane elastomer using a diol chain extender. This compound could be substituted for the generic "Diol Chain Extender" in this procedure. It is crucial to perform small-scale trials to optimize the stoichiometry and reaction conditions when using a new component.

4.1. Materials and Equipment

  • Polyol: e.g., Poly(tetramethylene ether) glycol (PTMEG), Poly(propylene glycol) (PPG), or Polycaprolactone (PCL) (dried under vacuum)

  • Diisocyanate: e.g., Methylene diphenyl diisocyanate (MDI) or Toluene diisocyanate (TDI)

  • Diol Chain Extender: this compound

  • Catalyst: e.g., Dibutyltin dilaurate (DBTDL) or 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Solvent (optional): e.g., Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Reaction vessel with mechanical stirrer, heating mantle, and nitrogen inlet

  • Vacuum oven

  • Molding equipment

4.2. Prepolymer Synthesis (Two-Step Method)

  • Dry the polyol under vacuum at 80-100°C for at least 4 hours to remove any residual water.

  • Charge the dried polyol into the reaction vessel under a nitrogen atmosphere.

  • Heat the polyol to the desired reaction temperature (typically 60-80°C) with constant stirring.

  • Add the diisocyanate to the polyol in a stoichiometric ratio to achieve the desired NCO/OH ratio for the prepolymer (typically between 1.5 and 2.5).

  • Allow the reaction to proceed for 1-2 hours at the set temperature. The progress of the reaction can be monitored by titrating the free NCO content.

4.3. Chain Extension

  • Once the desired NCO content in the prepolymer is reached, add the this compound (chain extender) and the catalyst to the prepolymer with vigorous stirring. The amount of chain extender is calculated to react with the remaining isocyanate groups.

  • Continue stirring until a significant increase in viscosity is observed.

  • If using a solvent, the mixture can be degassed under vacuum at this stage.

4.4. Casting and Curing

  • Pour the viscous mixture into a preheated mold treated with a mold release agent.

  • Cure the elastomer in an oven at a specified temperature (e.g., 80-110°C) for several hours (typically 12-24 hours).

  • After curing, allow the elastomer to cool to room temperature before demolding.

  • Post-cure the elastomer at room temperature for at least 7 days to allow for the completion of all chemical reactions and the stabilization of its mechanical properties.

4.5. Characterization

The mechanical properties of the cured polyurethane elastomer should be characterized according to standard testing methods (e.g., ASTM D412 for tensile properties and ASTM D2240 for Shore hardness).

Visualizations

5.1. Polyurethane Synthesis Workflow

G cluster_prep Prepolymer Synthesis cluster_chain_ext Chain Extension cluster_processing Processing & Curing polyol Polyol (e.g., PTMEG) prepolymer NCO-Terminated Prepolymer polyol->prepolymer isocyanate Diisocyanate (e.g., MDI) isocyanate->prepolymer polyurethane Polyurethane Elastomer prepolymer->polyurethane chain_extender This compound chain_extender->polyurethane catalyst Catalyst (e.g., DBTDL) catalyst->polyurethane casting Casting/Molding polyurethane->casting curing Curing casting->curing final_product Final Elastomer Product curing->final_product G cluster_reactants Reactants cluster_product Product prepolymer O=C=N-R-NH-C(=O)-[Polyol]-O-C(=O)-NH-R-N=C=O (NCO-Terminated Prepolymer) plus + prepolymer->plus chain_extender HO-(CH2CH2O)3-CH2CH2-Cl (this compound) chain_extender->plus polyurethane -[C(=O)-NH-R-NH-C(=O)-[Polyol]-O-C(=O)-NH-R-NH-C(=O)-O-(CH2CH2O)3-CH2CH2-Cl]n- (Polyurethane Elastomer) plus->polyurethane

experimental setup for reactions involving 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving 2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethanol, a versatile bifunctional building block in synthetic and medicinal chemistry. Detailed protocols for its synthesis and subsequent derivatization are provided, along with safety information and key applications.

Overview and Key Applications

This compound is a valuable intermediate possessing both a reactive terminal chloro group and a hydroxyl group.[1] This dual functionality allows for a wide range of chemical transformations, making it a key component in the synthesis of more complex molecules.[1] Its primary applications are in medicinal chemistry and materials science, where it serves as a flexible linker to introduce polyethylene glycol (PEG) chains, enhancing the solubility and pharmacokinetic properties of molecules.

Key applications include:

  • Synthesis of PET Imaging Agents: Used as a precursor in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging, such as agents for imaging β-amyloid plaques.[2][3]

  • Bioconjugation: The chloro group can be converted to an azide, which is then used in "click chemistry" reactions to attach the PEG linker to proteins, peptides, oligonucleotides, and nanoparticles.[4][5]

  • Drug Development: It is an important intermediate in the synthesis of various pharmaceutical compounds, including Pranedipine Tartrate and LJP-920.[6]

  • Oligonucleotide Modification: The corresponding azido derivative is used to modify oligonucleotides for therapeutic applications.[4][5]

Safety and Handling

This compound is considered hazardous and requires careful handling.

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[7]

  • Precautions: Avoid contact with skin and eyes. Do not breathe vapor or mist. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[7]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[7]

  • In case of fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

Experimental Protocols

Synthesis of this compound

This protocol describes a two-step synthesis from 2-chloroethanol and ethylene oxide.[6]

Step 1: Synthesis of 2-(2-chloroethoxy)ethanol

  • To a 1000 mL three-necked flask equipped with a stirrer and heater, add 685 g (8.5 mol) of 2-chloroethanol and 3.3 g of a suitable catalyst.

  • Heat the mixture to 40°C.

  • Slowly add 44 g of ethylene oxide over 1.5-2 hours, maintaining the reaction temperature between 40-50°C. A water bath can be used for temperature control.

  • After the addition is complete, continue stirring for 30 minutes to ensure the reaction goes to completion.

  • Increase the temperature and remove the excess 2-chloroethanol under reduced pressure (vacuum level: 0.075 mPa) at a final temperature of 105°C to obtain the intermediate, 2-(2-chloroethoxy)ethanol. Approximately 592 g of 2-chloroethanol can be recovered and recycled.[6]

Step 2: Synthesis of this compound

  • Cool the flask containing the 2-(2-chloroethoxy)ethanol to 45-50°C.

  • Add 0.7 g of boron trifluoride etherate to the flask.

  • Slowly add 46.2 g (1.05 mol) of ethylene oxide over 1.5-2 hours, maintaining the reaction temperature between 45-55°C.

  • After the addition, continue stirring for 30 minutes.

  • Purify the product by vacuum distillation, collecting the fraction at a distillation temperature of 115-123°C and a vacuum level of 10 mmHg.

  • For higher purity, a second vacuum distillation can be performed, collecting the fraction at 118-121°C (10 mmHg).[6]

Quantitative Data for Synthesis

ParameterValue
Overall Yield 73.3%
Product Purity 97.7% (by gas phase analysis)
Final Product Mass 123.6 g
Synthesis of 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol

This protocol describes the conversion of the terminal chloro group to an azide, a key step for subsequent click chemistry applications. This protocol is adapted from the synthesis of a similar compound, 2-[2-(2-azidoethoxy)ethoxy]ethanol.[8]

  • Dissolve this compound in N,N-dimethylformamide (DMF).

  • Add 1.5 equivalents of sodium azide.

  • Heat the reaction mixture to 100°C and stir overnight.[9]

  • Cool the reaction mixture in an ice bath and filter to remove inorganic salts.

  • Evaporate the organic solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography if necessary.

Quantitative Data for Azidation Reaction

ParameterValueReference
Reported Yield 90.1%[8]
Reported Yield 100%[9]

Note: The reported yields are for a closely related starting material, and the actual yield may vary.

Diagrams

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Ethoxylation of 2-Chloroethanol cluster_step2 Step 2: Second Ethoxylation A 2-Chloroethanol C Reaction at 40-50°C A->C B Ethylene Oxide B->C D Intermediate: 2-(2-Chloroethoxy)ethanol C->D F Reaction at 45-55°C with BF3·Et2O catalyst D->F Intermediate from Step 1 E Ethylene Oxide E->F G Crude Product F->G H Vacuum Distillation G->H I Final Product: This compound H->I

Caption: Workflow for the two-step synthesis.

Azidation_Workflow Synthesis of 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol cluster_reaction Azidation Reaction cluster_workup Workup and Purification A This compound C Reaction in DMF at 100°C A->C B Sodium Azide (NaN3) B->C D Crude Azido Product C->D E Filtration D->E F Solvent Evaporation E->F G Column Chromatography (optional) F->G H Final Product: 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol G->H

Caption: Workflow for the azidation reaction.

Signaling Pathways

Based on available literature, this compound primarily functions as a synthetic intermediate and linker molecule. There is currently no evidence to suggest its direct involvement in biological signaling pathways. Its utility in drug development and biological research stems from its ability to covalently modify other molecules, thereby altering their physicochemical properties.

References

Application Notes and Protocols for Tetraethylene Glycol Monochlorohydrin in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylene glycol monochlorohydrin, systematically named 2-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)ethanol, is a valuable bifunctional reagent in organic synthesis. Its structure incorporates a terminal chloro group, which is a good leaving group for nucleophilic substitution reactions, and a terminal hydroxyl group that can be further functionalized. The tetraethylene glycol chain imparts hydrophilicity and flexibility to target molecules, making it a particularly useful building block and linker in the development of pharmaceuticals and functional materials.

This document provides detailed application notes and experimental protocols for the use of tetraethylene glycol monochlorohydrin in key organic transformations, with a focus on its application as a hydrophilic linker.

Application 1: Williamson Ether Synthesis for PEGylation of Phenols

The Williamson ether synthesis is a robust and widely used method for the formation of ethers. Tetraethylene glycol monochlorohydrin can be effectively used to introduce a short, hydrophilic poly(ethylene glycol) (PEG) chain onto phenolic substrates. This "PEGylation" can enhance the aqueous solubility and modify the pharmacokinetic properties of the parent molecule.

General Reaction Scheme:

Caption: Williamson Ether Synthesis Workflow.

Experimental Protocol: Synthesis of a Tetraethylene Glycol Monophenyl Ether (Adapted from general Williamson Ether Synthesis protocols)

Materials:

  • Phenol

  • Tetraethylene glycol monochlorohydrin

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add phenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes to form the phenoxide.

  • Add tetraethylene glycol monochlorohydrin (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

ParameterValue/Condition
Reactants Phenol, Tetraethylene glycol monochlorohydrin
Base Potassium Carbonate
Solvent N,N-Dimethylformamide
Temperature 70-80 °C
Reaction Time 12-24 hours
Typical Yield 60-85% (Estimated based on similar reactions)

Application 2: Synthesis of Amino-Terminated PEG Linkers

Tetraethylene glycol monochlorohydrin can be converted into an amino-terminated derivative, a valuable heterobifunctional linker for bioconjugation and drug delivery applications. The chloro group is first converted to an azide, which is then reduced to a primary amine.

General Reaction Scheme:

Caption: Synthesis of an Amino-Terminated TEG Linker.

Experimental Protocol: Synthesis of 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol[1]

Part A: Synthesis of 2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethanol

Materials:

  • Tetraethylene glycol monochlorohydrin

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve tetraethylene glycol monochlorohydrin (1.0 eq.) in anhydrous DMF.

  • Add sodium azide (1.5 eq.) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 24-48 hours.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the azido-terminated product, which can often be used in the next step without further purification.

Part B: Reduction to 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol [1]

Materials:

  • 2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethanol

  • Zinc dust (Zn)

  • Ammonium chloride (NH₄Cl)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Dissolve the azido-terminated tetraethylene glycol from Part A (1.0 eq.) in THF.

  • Add water, ammonium chloride (4.0 eq.), and zinc dust (2.0 eq.) to the solution.

  • Heat the mixture to reflux and stir for 48-72 hours.

  • Cool the reaction mixture to room temperature and add 1 M NaOH solution.

  • Extract the mixture with dichloromethane (5 x 30 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the amino-terminated tetraethylene glycol.

Quantitative Data:

The following table summarizes the typical yields for the azidation and subsequent reduction of polyglycol derivatives.[1]

Reaction StepReagentsSolventTemperatureTimeYield
Azidation NaN₃DMF80 °C48 h>95%
Reduction Zn, NH₄ClTHF/H₂OReflux72 h82-99%

Application 3: Enzymatic Thiol-Functionalization

For applications in bioconjugation requiring "click" chemistry or Michael addition reactions, tetraethylene glycol can be functionalized with thiol groups. An environmentally friendly approach utilizes enzyme catalysis.

Experimental Protocol: CALB-Catalyzed Synthesis of Tetraethylene Glycol Monothiol and Dithiol[2]

Materials:

  • Tetraethylene glycol (TEG)

  • Methyl 3-mercaptopropionate (MP-SH)

  • Candida antarctica Lipase B (CALB), immobilized

  • Dry Tetrahydrofuran (THF)

  • Reaction vessel with magnetic stirrer

  • Schlenk line

  • Vacuum oven

Procedure for TEG-Monothiol Synthesis:

  • Dry the tetraethylene glycol under vacuum (Schlenk line) at 65 °C and 0.2 Torr for 16 hours.

  • In a reaction vessel, mix the dried TEG with methyl 3-mercaptopropionate.

  • Add immobilized Candida antarctica Lipase B.

  • Stir the solvent-free mixture at 50 °C.

  • The reaction to form the monothiol is typically complete within 15 minutes.

  • Dilute the mixture with a small amount of dry THF and filter to remove the enzyme.

  • Remove the THF under vacuum to obtain the TEG-monothiol product.

Procedure for TEG-Dithiol Synthesis:

  • Follow steps 1-3 for the monothiol synthesis.

  • Continue the reaction for a total of 8 hours to allow for the conversion to the dithiol.

  • Follow steps 6 and 7 for purification.

Quantitative Data: [2]

ProductReaction TimeReaction Yield
TEG-Monothiol 15 minutes93%
TEG-Dithiol 7.5 hours88%

Experimental Workflow for Enzymatic Thiolation

G cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up and Purification a Dry Tetraethylene Glycol (Vacuum, 65°C, 16h) b Mix TEG, Methyl 3-mercaptopropionate, and immobilized CALB a->b c Stir at 50°C (Solvent-free) b->c d Monitor reaction progress (15 min for monothiol, 8h for dithiol) c->d e Dilute with dry THF d->e f Filter to remove enzyme e->f g Remove THF under vacuum f->g h Obtain purified thiol-functionalized TEG g->h

Caption: Workflow for the enzymatic synthesis of thiol-functionalized TEG.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethanol].

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol?

A1: The primary method for synthesizing 2-[2-[2-(2-Chloroethoxy)ethoxy]ethanol] is a two-step process that begins with 2-chloroethanol and ethylene oxide.[1] The first step involves the reaction of 2-chloroethanol with one equivalent of ethylene oxide to produce 2-(2-chloroethoxy)ethanol.[1] In the second step, the intermediate, 2-(2-chloroethoxy)ethanol, is reacted with a second equivalent of ethylene oxide to yield the final product.[1]

Q2: What catalyst is typically used for this synthesis?

A2: A common catalyst used for the ethoxylation steps is a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O).[1][2]

Q3: What are the typical reaction temperatures for each step?

A3: The first ethoxylation step is generally carried out at a temperature of 40-50°C. The second ethoxylation step is conducted at a slightly higher temperature range of 45-55°C.[1][2]

Q4: How is the product purified after the reaction?

A4: The final product is typically purified by vacuum distillation.[2] The excess 2-chloroethanol from the first step is removed under reduced pressure before proceeding to the second step.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal catalyst concentration. - Loss of product during purification. - Side reactions.- Ensure sufficient reaction time (e.g., continue stirring for 30 minutes after ethylene oxide addition).[2] - Optimize the amount of catalyst used. - Carefully monitor distillation parameters (temperature and vacuum) to avoid product loss.[2] - Control reaction temperature to minimize side reactions.
Presence of Impurities - Unreacted starting materials (2-chloroethanol, 2-(2-chloroethoxy)ethanol). - Formation of higher ethoxylation products (polymers). - Side reaction products.- Ensure complete removal of excess 2-chloroethanol after the first step.[2] - Control the stoichiometry of ethylene oxide addition carefully. - Optimize reaction temperature and catalyst concentration. - Perform a final fractional distillation for higher purity.[2]
Reaction is too slow or does not initiate - Catalyst is inactive. - Low reaction temperature. - Insufficient mixing.- Use fresh or properly stored boron trifluoride etherate. - Gradually increase the temperature to the recommended range. - Ensure efficient stirring throughout the reaction.
Reaction is too fast and difficult to control - Too rapid addition of ethylene oxide. - High catalyst concentration. - Inadequate heat dissipation.- Add ethylene oxide slowly over a prolonged period (e.g., 1.5-2 hours).[2] - Reduce the amount of catalyst. - Use a water bath to effectively control the reaction temperature.[2]

Experimental Protocols

Synthesis of this compound

This protocol is based on a two-step ethoxylation of 2-chloroethanol.

Step 1: Synthesis of 2-(2-Chloroethoxy)ethanol

  • To a three-necked flask equipped with a stirrer, heater, and dropping funnel, add 2-chloroethanol (in molar excess, e.g., 8.5 mol) and the catalyst (e.g., 3.3g of a suitable catalyst).[2]

  • Heat the mixture to 40°C.[2]

  • Slowly add one equivalent of ethylene oxide (e.g., 44g) over 1.5-2 hours, maintaining the reaction temperature between 40-50°C. A water bath can be used for temperature control.[2]

  • After the addition is complete, continue stirring for 30 minutes to ensure the reaction goes to completion.[2]

  • Remove the excess 2-chloroethanol under reduced pressure. The recovered 2-chloroethanol can be recycled.[2]

Step 2: Synthesis of this compound

  • Cool the flask containing the 2-(2-chloroethoxy)ethanol intermediate to 45-50°C.[2]

  • Add the catalyst, for example, 0.7g of boron trifluoride etherate.[2]

  • Slowly add one equivalent of ethylene oxide (e.g., 46.2g) over 1.5-2 hours, maintaining the reaction temperature between 45-55°C.[2]

  • After the addition, continue to stir for 30 minutes.[2]

  • Purify the crude product by vacuum distillation, collecting the fraction at 118-121°C under 10 mmHg vacuum. This should yield the final product with high purity.[2]

Data Presentation

Parameter Step 1: Synthesis of 2-(2-Chloroethoxy)ethanol Step 2: Synthesis of this compound
Reactants 2-Chloroethanol, Ethylene Oxide2-(2-Chloroethoxy)ethanol, Ethylene Oxide
Catalyst Boron Trifluoride Etherate (or other suitable catalyst)Boron Trifluoride Etherate
Temperature 40-50°C[2]45-55°C[1][2]
Reaction Time 1.5-2 hours for addition, plus 0.5 hours stirring[2]1.5-2 hours for addition, plus 0.5 hours stirring[2]
Purification Removal of excess 2-chloroethanol under reduced pressure[2]Vacuum Distillation[2]
Reported Yield -73.3% (overall)[2]
Reported Purity -97.7% (gas phase content)[2]

Visualizations

Synthesis_Pathway 2-Chloroethanol 2-Chloroethanol Intermediate 2-(2-Chloroethoxy)ethanol 2-Chloroethanol->Intermediate + (Catalyst, 40-50°C) Ethylene_Oxide_1 Ethylene Oxide Ethylene_Oxide_1->Intermediate Final_Product This compound Intermediate->Final_Product + (Catalyst, 45-55°C) Ethylene_Oxide_2 Ethylene Oxide Ethylene_Oxide_2->Final_Product

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: First Ethoxylation cluster_step2 Step 2: Second Ethoxylation cluster_purification Purification Start Mix 2-Chloroethanol and Catalyst Heat_1 Heat to 40-50°C Start->Heat_1 Add_EO1 Slowly add Ethylene Oxide Heat_1->Add_EO1 Stir_1 Stir for 30 min Add_EO1->Stir_1 Remove_Excess Remove excess 2-Chloroethanol (Vacuum) Stir_1->Remove_Excess Cool Cool to 45-50°C Remove_Excess->Cool Add_Catalyst Add Catalyst Cool->Add_Catalyst Add_EO2 Slowly add Ethylene Oxide Add_Catalyst->Add_EO2 Stir_2 Stir for 30 min Add_EO2->Stir_2 Distillation Vacuum Distillation Stir_2->Distillation Product Collect Final Product Distillation->Product

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree Start Low Yield or Impurities? Check_Temp Was reaction temperature in the optimal range? Start->Check_Temp Yes Adjust_Temp Adjust temperature control (use water bath if needed) Check_Temp->Adjust_Temp No Check_Addition Was ethylene oxide added too quickly? Check_Temp->Check_Addition Yes Success Improved Yield and Purity Adjust_Temp->Success Slow_Addition Slow down the rate of addition Check_Addition->Slow_Addition Yes Check_Catalyst Is the catalyst active and at the right concentration? Check_Addition->Check_Catalyst No Slow_Addition->Success Optimize_Catalyst Use fresh catalyst and optimize concentration Check_Catalyst->Optimize_Catalyst No Check_Purification Was purification efficient? Check_Catalyst->Check_Purification Yes Optimize_Catalyst->Success Optimize_Distillation Optimize distillation parameters (vacuum, temperature) Check_Purification->Optimize_Distillation No Check_Purification->Success Yes Optimize_Distillation->Success

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Tetraethylene Glycol Monochlorohydrin Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetraethylene glycol monochlorohydrin. The following information addresses common side products and other issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with tetraethylene glycol monochlorohydrin?

A1: The most prevalent side products in reactions involving tetraethylene glycol monochlorohydrin, particularly in Williamson ether syntheses, arise from competing reaction pathways. These include:

  • Elimination Products: Formation of a terminal alkene via an E2 elimination mechanism is a common side reaction. This is favored by high temperatures and the use of sterically hindered bases.[1][2]

  • Dimerization and Oligomerization: The alkoxide of one tetraethylene glycol monochlorohydrin molecule can react with the alkyl halide end of another, leading to the formation of dimers and higher-order oligomers.

  • Intramolecular Cyclization: The molecule can cyclize to form a crown ether-like structure, 1,4,7,10-tetraoxacyclododecane. This is an intramolecular Williamson ether synthesis.[3][4]

  • Unreacted Starting Material: Incomplete reactions can leave unreacted tetraethylene glycol monochlorohydrin in the product mixture.

  • Products from C-Alkylation: When using phenoxide nucleophiles, alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired oxygen (O-alkylation). The choice of solvent can influence this outcome, with polar aprotic solvents favoring O-alkylation.[5]

Q2: How can I minimize the formation of the alkene byproduct from elimination?

A2: To reduce the amount of alkene byproduct, consider the following strategies:

  • Temperature Control: Lower reaction temperatures generally favor the desired SN2 substitution over the E2 elimination.[1]

  • Choice of Base: Use a non-sterically hindered base that is still strong enough to deprotonate the alcohol. Sodium hydride (NaH) is a common choice.[3][5]

  • Substrate Choice: When possible in designing an unsymmetrical ether synthesis, choose the reaction route that involves the less sterically hindered components.[1]

Q3: What conditions favor intramolecular cyclization?

A3: Intramolecular reactions, such as the formation of cyclic ethers, are generally favored under high dilution conditions. This reduces the probability of intermolecular reactions (like dimerization) occurring. The formation of 5- and 6-membered rings is kinetically fast.[3]

Q4: How can I prevent the formation of dimers and oligomers?

A4: To minimize dimerization and oligomerization, you can:

  • Use a Stoichiometric Amount of Base: Carefully control the stoichiometry of the base to avoid generating an excess of the reactive alkoxide.

  • Control the Addition of Reagents: Slowly adding the tetraethylene glycol monochlorohydrin to the reaction mixture can help to maintain a low concentration of the reactive species, thus favoring the desired reaction with another nucleophile over self-reaction.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during reactions with tetraethylene glycol monochlorohydrin.

Data Presentation: Side Product Profile

The following table summarizes the common side products and their likely causes.

Side ProductPotential CauseRecommended Action
Alkene (Elimination Product)High reaction temperature; Sterically hindered base.Lower the reaction temperature; Use a less sterically bulky base (e.g., NaH).[1]
Dimer/OligomersHigh concentration of reactants; Excess base.Use high dilution conditions; Add the monochlorohydrin slowly; Use a precise amount of base.
Cyclic EtherIntramolecular reaction favored at low concentrations.If this is an undesired product, run the reaction at a higher concentration.
C-Alkylation Product (with phenoxides)Use of protic solvents.Switch to a polar aprotic solvent like DMF or acetonitrile.[1][5]

Experimental Protocols

General Protocol for Williamson Ether Synthesis using Tetraethylene Glycol Monochlorohydrin:

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Deprotonation of the Nucleophile: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the alcohol to be etherified in a suitable dry, polar aprotic solvent (e.g., THF, DMF).

  • Add a strong base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add a solution of tetraethylene glycol monochlorohydrin (1.0 equivalent) in the same dry solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Visualizations

Reaction_Pathways TEGCl Tetraethylene Glycol Monochlorohydrin (TEG-Cl) Alkoxide TEG-O⁻ (from TEG-Cl + Base) TEGCl->Alkoxide + Base Product Desired Ether Product (TEG-Nu) Alkoxide->Product + Nu⁻ (SN2) Elimination Alkene Side Product Alkoxide->Elimination High Temp / Bulky Base (E2) Dimer Dimer Side Product (TEG-O-TEG-Cl) Alkoxide->Dimer + TEG-Cl Cyclic Cyclic Ether Side Product Alkoxide->Cyclic Intramolecular SN2 (High Dilution) Nucleophile External Nucleophile (Nu⁻) Nucleophile->Product Troubleshooting_Workflow Start Reaction Analysis: Low Yield or Impure Product Identify Identify Side Products (e.g., via GC-MS, NMR) Start->Identify Alkene Alkene Detected? Identify->Alkene DimerOligomer Dimer/Oligomer Detected? Alkene->DimerOligomer No OptimizeTempBase Optimize Conditions: - Lower Temperature - Use Less Hindered Base Alkene->OptimizeTempBase Yes Cyclic Cyclic Ether Detected? DimerOligomer->Cyclic No OptimizeConc Optimize Conditions: - Use High Dilution - Slow Reagent Addition DimerOligomer->OptimizeConc Yes OptimizeConc2 Optimize Conditions: - Increase Reactant Concentration Cyclic->OptimizeConc2 Yes End Improved Yield/ Purity Cyclic->End No OptimizeTempBase->End OptimizeConc->End

References

Technical Support Center: Synthesis of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My yield of this compound is lower than expected. What are the common causes and how can I improve it?

Low yield is a frequent issue that can stem from several factors depending on the synthetic route employed. Below is a breakdown of potential causes and solutions for common synthesis methods.

Method A: Two-Step Etherification of 2-Chloroethanol with Ethylene Oxide

This method involves the sequential addition of ethylene oxide to 2-chloroethanol. A yield of 73.3% has been reported for a related compound using this approach.[1]

Troubleshooting:

  • Incomplete Reaction:

    • Problem: The reaction may not have gone to completion.

    • Solution: Ensure sufficient reaction time after the addition of ethylene oxide. A post-addition stirring period of at least 30 minutes is recommended to ensure complete consumption of the starting material.[1]

  • Suboptimal Temperature Control:

    • Problem: Incorrect reaction temperatures can lead to side reactions or slow reaction rates.

    • Solution: Maintain the reaction temperature within the recommended range. For the first ethoxylation step, a temperature of 40-50°C is advised, while the second step is typically maintained between 45-55°C. The use of a water bath can aid in precise temperature control, especially during the exothermic addition of ethylene oxide.[1]

  • Catalyst Inefficiency:

    • Problem: The catalyst may be inactive or used in an incorrect amount.

    • Solution: For the second ethoxylation step, boron trifluoride etherate is a commonly used catalyst.[1] Ensure it is fresh and added in the correct catalytic amount.

  • Losses during Purification:

    • Problem: Significant product loss can occur during distillation.

    • Solution: Use fractional vacuum distillation for purification. Collect the fraction at the specified boiling point and vacuum level (e.g., 115-123°C at 10 mmHg for a related compound).[1] A second vacuum distillation of the collected fraction can further improve purity.[1]

Method B: Chlorination of Triethylene Glycol

This approach involves the direct chlorination of triethylene glycol. However, this method is often associated with poor selectivity and the formation of multiple byproducts, leading to low yields.[2]

Troubleshooting:

  • Poor Selectivity:

    • Problem: The chlorinating agent can react with any of the hydroxyl groups, leading to a mixture of products.

    • Solution: This method is inherently less selective. It is generally recommended to explore alternative synthetic routes with better regioselectivity to achieve higher yields of the desired product.

Q2: What are the main side reactions I should be aware of, and how can they be minimized?

Side reactions are a primary contributor to reduced yield and purity.

  • Over-ethoxylation: In the synthesis involving ethylene oxide, the addition of more than the desired number of ethylene oxide units can occur, leading to higher molecular weight impurities.

    • Minimization: Carefully control the stoichiometry of ethylene oxide. Add it slowly to the reaction mixture to maintain a low concentration and favor the desired reaction.

  • Formation of Dioxane: Acidic conditions can promote the cyclization of diethylene glycol units to form 1,4-dioxane.

    • Minimization: Maintain careful control over the pH and consider using catalysts that do not promote this side reaction.

  • Formation of Dichlorinated Species: In direct chlorination methods, dichlorinated byproducts can form.[2]

    • Minimization: Control the stoichiometry of the chlorinating agent and consider protecting group strategies, although this adds extra steps to the synthesis.

Comparative Data of Synthesis Methods

Synthesis Method Starting Materials Reported Yield Key Advantages Key Disadvantages Reference
Two-Step Etherification 2-Chloroethanol, Ethylene Oxide~73.3% (for a related compound)Good yield, recyclable solventRequires handling of gaseous ethylene oxide, multi-step[1]
Direct Chlorination Triethylene Glycol, HCl< 30%Readily available starting materialsPoor selectivity, numerous side reactions, low yield[2][3]
Diethylene Glycol Route Diethylene Glycol, Thionyl ChlorideHighMild reaction conditions, fewer side reactionsInvolves intermediate steps with boric acid[3]

Experimental Protocols

Protocol 1: Two-Step Etherification of 2-Chloroethanol with Ethylene Oxide (Adapted for this compound)

This protocol is based on the synthesis of a structurally related compound and is adapted for the target molecule.[1]

Step 1: Synthesis of 2-(2-Chloroethoxy)ethanol

  • To a three-necked flask equipped with a stirrer, heater, and gas inlet, add 2-chloroethanol (in excess, to also act as a solvent) and a suitable catalyst.

  • Heat the mixture to 40°C.

  • Slowly bubble ethylene oxide into the reaction mixture over 1.5-2 hours, maintaining the temperature between 40-50°C. Use a water bath for temperature control if necessary.

  • After the addition is complete, continue stirring for 30 minutes to ensure the reaction is complete.

  • Remove the excess 2-chloroethanol by vacuum distillation. The residue contains the intermediate, 2-(2-chloroethoxy)ethanol.

Step 2: Synthesis of this compound

  • Cool the flask containing the 2-(2-chloroethoxy)ethanol to 45-50°C.

  • Add a catalytic amount of boron trifluoride etherate.

  • Slowly introduce another equivalent of ethylene oxide over 1.5-2 hours, maintaining the temperature between 45-55°C.

  • After the addition, stir for an additional 30 minutes.

  • Purify the crude product by vacuum distillation.

Visualized Workflows

Below are diagrams illustrating the synthesis workflow and a troubleshooting decision-making process.

G cluster_workflow Synthesis Workflow: Two-Step Etherification start Start Materials: 2-Chloroethanol, Ethylene Oxide step1 Step 1: First Ethoxylation (40-50°C) start->step1 intermediate Intermediate: 2-(2-Chloroethoxy)ethanol step1->intermediate step2 Step 2: Second Ethoxylation (Catalyst: BF3·OEt2, 45-55°C) intermediate->step2 crude_product Crude Product step2->crude_product purification Purification: Vacuum Distillation crude_product->purification final_product Final Product: This compound purification->final_product

Caption: Workflow for the two-step synthesis.

G cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC, GC-MS) start->check_reaction check_temp Verify Temperature Control start->check_temp check_catalyst Assess Catalyst Activity start->check_catalyst check_purification Evaluate Purification Losses start->check_purification incomplete Incomplete Reaction check_reaction->incomplete temp_issue Temperature Out of Range check_temp->temp_issue catalyst_issue Catalyst Inactive check_catalyst->catalyst_issue purification_issue High Loss During Distillation check_purification->purification_issue solution1 Increase Reaction Time / Stoichiometry incomplete->solution1 Yes solution2 Use Water Bath for Better Control temp_issue->solution2 Yes solution3 Use Fresh Catalyst catalyst_issue->solution3 Yes solution4 Optimize Distillation Conditions purification_issue->solution4 Yes

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Purification of Products Synthesized with 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of products synthesized using 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying products made with this compound?

The primary challenge is the heterogeneity of the reaction mixture. Syntheses involving this reagent, which is a tetraethylene glycol derivative, often result in a complex mix of the desired product, unreacted starting materials, and various byproducts. The polyethylene glycol (PEG) chain can make the product an oil or a waxy solid, which can be difficult to handle and purify by standard methods like recrystallization. Furthermore, the PEG chain can impart similar physicochemical properties to both the desired product and certain impurities, making chromatographic separation challenging.

Q2: What are the most common impurities in reactions using this reagent?

Common impurities include:

  • Unreacted this compound: Excess starting material is a frequent impurity.

  • Unreacted Coupling Partner: The other starting material in your reaction may also be present.

  • Byproducts of the Reaction: Depending on the reaction type (e.g., Williamson ether synthesis), byproducts from side reactions can occur.

  • Oligomer Variants: If the starting material itself is not perfectly monodisperse, you may have products with slightly different PEG chain lengths.

Q3: Which purification techniques are most effective for these types of compounds?

The most common and effective purification techniques are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying PEGylated small molecules, offering high resolution.

  • Silica Gel Column Chromatography: While challenging due to the polarity of the compounds, it can be effective with the right solvent system.

  • Distillation: For volatile products or to remove volatile impurities, vacuum distillation can be a viable option.

  • Recrystallization: This can be difficult if the product is an oil, but for solid products, it can be an effective method for achieving high purity.

Q4: How can I effectively characterize the purity of my final product?

A combination of analytical techniques is recommended:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for confirming the molecular weight of your product and assessing its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of your product and identifying impurities. The characteristic signal for the ethylene glycol protons is a large peak around 3.6 ppm in the ¹H NMR spectrum.[1]

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run can provide a quantitative measure of purity.

Troubleshooting Guides

Reverse-Phase HPLC (RP-HPLC)
IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Resolution Inappropriate column chemistry.For PEGylated molecules, wide-pore (300 Å) C4 or C18 columns are often effective.[2]
Suboptimal mobile phase gradient.Decrease the gradient slope (e.g., from 3%/min to 1%/min) to improve the separation of closely eluting peaks.[3]
Broad Peaks Polydispersity of the PEG chain.This is an inherent property of many PEG reagents and can lead to broader peaks.[3] Using a monodisperse starting material can mitigate this.
Secondary interactions with the column.Ensure the column is well-end-capped or add a mobile phase modifier like trifluoroacetic acid (TFA).
Low Recovery Irreversible adsorption to the column.Perform a column wash with a strong solvent. Ensure the sample is fully dissolved in the mobile phase before injection.[4]
Precipitation of the analyte.Lower the initial or final concentration of the organic solvent in your gradient, as some PEGylated compounds have poor solubility in high organic concentrations.[4]
Silica Gel Column Chromatography
IssuePossible Cause(s)Recommended Solution(s)
Compound Streaking on TLC/Column Strong interaction with the silica gel.Add a small amount of a modifier to your eluent. For basic compounds, add 0.1-2% triethylamine (TEA) or ammonium hydroxide. For acidic compounds, add 0.1-2% acetic acid or formic acid.[3]
Inappropriate solvent system.For polar PEG-containing compounds, consider solvent systems like dichloromethane/methanol or chloroform/methanol. A gradient of 1-10% of a 1:1 ethanol/isopropanol mixture in chloroform has been reported to provide good separation.[5]
Compound Stuck at the Top of the Column The compound is too polar for the eluent.Gradually increase the polarity of the eluent. For very polar compounds, a switch to reverse-phase chromatography might be necessary.[3]
Poor Separation of Similar Polarity Impurities The solvent system is not selective enough.Try a different solvent system. Acetonitrile in dichloromethane or chloroform can be effective for short-chain PEG linkers.[5]
Product is an Oil and Difficult to Load Poor solubility in the eluent.Use the "dry loading" technique. Dissolve your sample in a suitable solvent (e.g., dichloromethane), add dry silica gel, evaporate the solvent to get a free-flowing powder, and load this onto your column.[3]

Quantitative Data

The following table provides a general comparison of common purification techniques for small molecules containing short PEG chains. The actual values will vary significantly depending on the specific compound and impurities.

Purification MethodTypical PurityTypical YieldScalabilityThroughputKey Considerations
Silica Gel Chromatography 85-98%40-80%High (grams)LowCan be challenging for very polar compounds. Solvent selection is critical.
Preparative RP-HPLC >98%50-90%Moderate (mg to g)ModerateHigh resolution, but requires specialized equipment. Can be costly.
Recrystallization >99%30-70%High (grams)LowOnly suitable for solid compounds. Finding the right solvent can be time-consuming.
Vacuum Distillation Variable50-80%High (grams)HighOnly for thermally stable, volatile compounds.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general guideline for the purification of a polar, PEG-containing small molecule.

1. Preparation of the Silica Gel Slurry (Wet Loading): a. In a beaker, add silica gel (typically 20-50 times the weight of your crude product).[6] b. Add your starting eluent (a low-polarity solvent mixture, e.g., 98:2 dichloromethane:methanol) to the silica gel to form a slurry.[7] c. Stir the slurry to remove any air bubbles.[7]

2. Packing the Column: a. Secure a chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. b. Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.[7] c. Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[7] d. Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.[6]

3. Loading the Sample (Dry Loading Method): a. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (2-3 times the weight of your product) to this solution. c. Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. d. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection: a. Carefully add your eluent to the top of the column. b. Begin eluting the column, collecting fractions in test tubes or vials. c. Gradually increase the polarity of the eluent (e.g., from 2% methanol in dichloromethane to 5%, then 10%) to elute your compound. d. Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain your purified product.

5. Product Isolation: a. Combine the pure fractions. b. Remove the solvent by rotary evaporation to yield your purified product.

Protocol 2: Purification by Preparative RP-HPLC

This protocol is a general method for purifying a PEGylated small molecule.

1. System Preparation: a. HPLC System: A preparative HPLC system with a UV detector. b. Column: A wide-pore (e.g., 300 Å) C18 or C4 column suitable for preparative scale. c. Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. d. Mobile Phase B: 0.1% TFA in acetonitrile. e. Equilibrate the column with your starting mobile phase conditions (e.g., 95% A, 5% B) for at least 15-20 minutes.

2. Sample Preparation: a. Dissolve your crude product in the initial mobile phase. b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

3. Chromatographic Run: a. Inject the prepared sample onto the column. b. Run a linear gradient of increasing Mobile Phase B to elute your compound. A shallow gradient is often best for resolving closely related impurities. For example, 5% to 60% B over 40 minutes. c. Monitor the elution profile using the UV detector at an appropriate wavelength (e.g., 214 nm or 254 nm).

4. Fraction Collection: a. Collect fractions corresponding to the peak of your desired product.

5. Product Recovery: a. Combine the pure fractions. b. Remove the acetonitrile using a rotary evaporator. c. The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified product as a solid.

Protocol 3: Purification by Recrystallization

Finding the right solvent is key to successful recrystallization. This often requires experimentation with different solvents and solvent mixtures.

1. Solvent Selection: a. Place a small amount of your crude product into several test tubes. b. Add a small amount of different solvents to each tube and observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature. c. Heat the tubes that did not show solubility. A good solvent will dissolve the compound when hot. d. Allow the hot solutions to cool to room temperature, and then in an ice bath. A good solvent will result in the formation of crystals. e. Common solvent systems for polar compounds include ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.

2. Recrystallization Procedure: a. Place the crude product in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent to just dissolve the compound. c. If there are insoluble impurities, perform a hot filtration to remove them. d. Allow the solution to cool slowly to room temperature. Do not disturb the flask. e. Once crystals have formed, place the flask in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. g. Allow the crystals to dry completely.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start This compound + Reagent reaction Chemical Reaction (e.g., Williamson Ether Synthesis) start->reaction extraction Aqueous Workup / Extraction reaction->extraction drying Drying and Solvent Removal extraction->drying crude Crude Product drying->crude purify Purification Method crude->purify hplc RP-HPLC purify->hplc High Resolution silica Silica Gel Chromatography purify->silica Large Scale recryst Recrystallization purify->recryst High Purity (if solid) pure_prod Pure Product hplc->pure_prod silica->pure_prod recryst->pure_prod lcms LC-MS pure_prod->lcms Verify Mass nmr NMR pure_prod->nmr Confirm Structure hplc_an Analytical HPLC pure_prod->hplc_an Assess Purity

Caption: A general workflow for the synthesis and purification of a product.

Troubleshooting RP-HPLC

G decision decision solution solution start Poor Peak Resolution in RP-HPLC q1 Is the peak tailing or fronting? start->q1 q2 Are peaks co-eluting? q1->q2 No sol1 Adjust mobile phase pH or add ion-pairing agent. q1->sol1 Yes q2_1 Is the gradient too steep? q2->q2_1 sol2_1 Decrease gradient slope (e.g., 1%/min). q2_1->sol2_1 Yes q2_2 Is the column chemistry optimal? q2_1->q2_2 No sol2_2 Try a different stationary phase (e.g., C4 instead of C18) or a column with a different pore size. q2_2->sol2_2 No sol2_3 Optimize temperature. q2_2->sol2_3 Yes G cluster_protac PROTAC Action cluster_ub Ubiquitination cluster_deg Degradation cluster_pathway Downstream Effect protac PROTAC (BRD4 ligand - Linker - E3 Ligase ligand) brd4 BRD4 Protein (Target) protac->brd4 binds e3 E3 Ubiquitin Ligase (e.g., Cereblon) protac->e3 recruits ternary Ternary Complex (BRD4-PROTAC-E3) brd4->ternary oncogene Oncogene Transcription (e.g., c-Myc) brd4->oncogene promotes e3->ternary poly_ub Poly-ubiquitinated BRD4 ternary->poly_ub ub Ubiquitin ub->ternary transferred to proteasome 26S Proteasome poly_ub->proteasome recognized by degraded Degraded BRD4 proteasome->degraded degraded->oncogene transcription blocked proliferation Cancer Cell Proliferation oncogene->proliferation

References

dealing with impurities in Tetraethylene glycol monochlorohydrine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling impurities in Tetraethylene Glycol Monochlorohydrin.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized Tetraethylene Glycol Monochlorohydrin?

A1: The most common impurities depend on the synthesis route and storage conditions. For synthesis involving the reaction of tetraethylene glycol with a chlorinating agent like thionyl chloride, the primary impurities are:

  • Unreacted Tetraethylene Glycol (TEG): The starting diol, which is often present due to incomplete reaction.

  • 1,11-dichloro-3,6,9-trioxaundecane: The di-substituted byproduct formed when both hydroxyl groups of TEG react with the chlorinating agent.

  • Residual Chlorinating Agent and its Byproducts: For instance, if thionyl chloride is used, residual SOCl₂, HCl, and SO₂ may be present.[1][2][3][4][5]

  • Degradation Products: Improper storage, such as exposure to moisture or high temperatures, can lead to hydrolysis or other degradation pathways.[6]

Q2: How can I assess the purity of my Tetraethylene Glycol Monochlorohydrin sample?

A2: Several analytical techniques can be employed to determine the purity of your sample:

  • Gas Chromatography (GC): GC is an effective method for separating and quantifying volatile components like the monochlorohydrin, the unreacted diol, and the dichlorinated byproduct.[6][7]

  • High-Performance Liquid Chromatography/Tandem Mass Spectrometry (HPLC/MS/MS): This technique is highly sensitive and can be used to identify and quantify the target compound and its impurities, especially for less volatile or thermally sensitive compounds.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by their characteristic signals.

Q3: What are the recommended storage conditions for Tetraethylene Glycol Monochlorohydrin to minimize degradation?

A3: To maintain the quality of Tetraethylene Glycol Monochlorohydrin, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Protection from moisture is crucial to prevent hydrolysis of the chlorohydrin back to the diol. Storage under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield of the desired monochlorohydrin - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product during workup.- Increase the reaction time or the molar ratio of the chlorinating agent. - Optimize the reaction temperature; too low may slow the reaction, while too high may promote side reactions. - Ensure anhydrous conditions during the reaction and workup.
Presence of a significant amount of unreacted tetraethylene glycol - Insufficient amount of chlorinating agent. - Short reaction time.- Use a slight excess of the chlorinating agent. - Increase the reaction duration and monitor the reaction progress using TLC or GC. - Purify the crude product using fractional distillation under reduced pressure.
High percentage of the dichlorinated byproduct - Molar ratio of chlorinating agent to diol is too high. - Reaction temperature is too high.- Carefully control the stoichiometry, using the diol in excess. - Maintain a lower reaction temperature to favor the formation of the monochlorinated product. - Separate the byproduct via fractional distillation.
Product is discolored (yellow or brown) - Presence of impurities from the starting materials. - Degradation during synthesis or purification due to excessive heat.- Use high-purity starting materials. - Perform distillation under a high vacuum to lower the boiling point and prevent thermal decomposition. - Consider treatment with activated carbon followed by filtration before distillation.
Inconsistent results in subsequent experiments - Contamination of the starting material. - Hydrolysis of the monochlorohydrin due to improper storage.- Ensure the starting tetraethylene glycol is anhydrous. - Store the purified monochlorohydrin under an inert atmosphere and away from moisture.

Data Presentation

The following table summarizes the physical properties of Tetraethylene Glycol Monochlorohydrin and its common impurities, which is crucial for planning purification strategies like fractional distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Tetraethylene GlycolC₈H₁₈O₅194.23327
Tetraethylene Glycol Monochlorohydrin C₈H₁₇ClO₄ 212.67 ~170 (at 1 mmHg)
1,11-dichloro-3,6,9-trioxaundecaneC₈H₁₆Cl₂O₃231.11~135-140 (at 1 mmHg)

Note: Boiling points at reduced pressure are estimated based on related compounds and may vary.

Experimental Protocols

Protocol for Purification by Fractional Distillation Under Reduced Pressure

This protocol describes the purification of crude Tetraethylene Glycol Monochlorohydrin to separate it from unreacted tetraethylene glycol and the dichlorinated byproduct.

Materials:

  • Crude Tetraethylene Glycol Monochlorohydrin

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with a condenser

  • Receiving flasks

  • Vacuum pump

  • Pressure gauge (manometer)

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Cold trap (optional but recommended)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

    • Place the crude product and a few boiling chips or a magnetic stir bar into the round-bottom flask.

    • Connect the flask to the fractionating column, followed by the distillation head, condenser, and receiving flask.

    • Connect the vacuum source to the distillation apparatus, with a pressure gauge and a cold trap in line.

  • Distillation Process:

    • Begin stirring the crude product.

    • Gradually apply vacuum to the system, aiming for a stable pressure of approximately 1 mmHg.

    • Once the desired pressure is reached, slowly heat the round-bottom flask using the heating mantle.

    • Monitor the temperature at the distillation head. The first fraction to distill will be the lowest boiling point component, which is expected to be the 1,11-dichloro-3,6,9-trioxaundecane.

    • Collect this first fraction in a separate receiving flask.

    • As the temperature of the heating mantle is slowly increased, the desired Tetraethylene Glycol Monochlorohydrin will begin to distill. Collect this fraction in a new, clean receiving flask.

    • The unreacted Tetraethylene Glycol, having the highest boiling point, will remain in the distillation flask.

    • Stop the distillation before the distillation flask is completely dry to prevent the formation of peroxides and potential hazards.

  • Post-Distillation:

    • Allow the apparatus to cool to room temperature before releasing the vacuum.

    • Analyze the purity of the collected fractions using GC or NMR.

    • Store the purified product in a tightly sealed container under an inert atmosphere.

Mandatory Visualization

Below is a logical workflow for the identification and purification of Tetraethylene Glycol Monochlorohydrin.

Workflow for Impurity Identification and Purification start Crude Product (Post-Synthesis) analytical_chem Purity Assessment (GC, HPLC, NMR) start->analytical_chem decision Purity > 98%? analytical_chem->decision pure_product Pure Product (Store Appropriately) decision->pure_product Yes purification Purification Required decision->purification No end End pure_product->end distillation Fractional Distillation (Under Vacuum) purification->distillation chromatography Column Chromatography (Alternative) purification->chromatography collect_fractions Collect Fractions distillation->collect_fractions chromatography->collect_fractions collect_fractions->analytical_chem

Impurity identification and purification workflow.

References

stability issues of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, it is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place. Several suppliers recommend refrigeration at temperatures between 2-8°C. To prevent potential hydrolysis of the chloroethoxy group, it is advisable to store the compound under an inert gas atmosphere, such as argon or nitrogen, especially after the container has been opened.[1]

Q2: What are the known incompatibilities of this compound?

The primary incompatibility of this compound is with strong oxidizing agents.[2] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q3: What are the expected degradation products of this compound?

Q4: Is this compound sensitive to light or heat?

While specific photostability studies are not available, it is good laboratory practice to protect solutions from light. The compound is a combustible liquid and can undergo thermal decomposition at elevated temperatures, particularly at 150°C and above, a process that can be accelerated by the presence of hydrogen chloride.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram after short-term storage of a solution. Hydrolysis: The chloroethoxy group may be susceptible to hydrolysis, especially in the presence of moisture or non-neutral pH.Prepare fresh solutions before use. If solutions must be stored, use an anhydrous aprotic solvent and store under an inert atmosphere at 2-8°C. Ensure all glassware is thoroughly dried.
Loss of compound potency over time in an aqueous formulation. pH-dependent hydrolysis: The rate of hydrolysis can be significantly influenced by the pH of the solution.Determine the optimal pH for stability by conducting a pH-rate profile study. Buffer your formulation accordingly. For long-term storage in solution, consider if an aqueous environment is necessary or if a non-aqueous alternative could be used.
Inconsistent results in experiments using different solvent systems. Solvent reactivity: Protic solvents (e.g., water, methanol, ethanol) can participate in solvolysis reactions with the chloroethoxy group.For reactions where the chloroethoxy group needs to remain intact, use a stable, aprotic solvent (e.g., THF, DMF, DMSO). If a protic solvent is required, be aware of the potential for solvolysis and monitor for related impurities.
Precipitation or cloudiness observed in the solution. Degradation product insolubility or reaction with buffer components. Characterize the precipitate to identify if it is a degradation product. Evaluate the compatibility of the compound with all excipients and buffer components in the formulation.

Stability Profile Overview

While specific quantitative stability data for this compound is not available in published literature, the table below summarizes general stability information based on supplier data sheets and information for structurally similar compounds.

Condition Parameter Stability Information Source
Storage (Neat) Recommended Temperature2-8°C[2]
AtmosphereStore under inert gas (e.g., Argon, Nitrogen)[1]
In Solution Hydrolytic StabilitySusceptible to hydrolysis, especially in the presence of moisture. The structurally related compound, bis(2-chloroethyl) ether, has a very long estimated hydrolysis half-life of 20-22 years at 20°C, suggesting the chloroalkyl ether moiety is relatively stable under neutral conditions. However, this can be accelerated by non-neutral pH and higher temperatures.[1][5]
Thermal Stability Decomposition TemperatureCan undergo thermal decomposition at temperatures ≥ 150°C.[6]
Incompatibilities Chemical ReactivityAvoid strong oxidizing agents.[2]

Experimental Protocols

For researchers needing to generate specific stability data, the following are detailed methodologies for key experiments based on established pharmaceutical stability testing guidelines.[7]

Protocol 1: Forced Degradation Study in Solution

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw aliquots at 0, 4, 8, and 24 hours.

    • Neutralize with 1 M NaOH and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Withdraw aliquots at 0, 1, 2, 4, and 8 hours.

    • Neutralize with 1 M HCl and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots at appropriate intervals and dilute for analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile) coupled with a mass spectrometer to identify and quantify the parent compound and any degradation products.

Protocol 2: pH-Rate Profile Study

Objective: To determine the effect of pH on the rate of hydrolysis.

Methodology:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Spike the compound into each buffer solution at a known concentration.

  • Incubation: Incubate the solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.

  • Time-Point Analysis: At specified time intervals, withdraw an aliquot from each pH solution and quench the reaction if necessary (e.g., by neutralization or dilution in mobile phase).

  • Quantification: Quantify the remaining concentration of this compound using a validated HPLC method.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k) for degradation at that pH. A plot of log(k) versus pH will provide the pH-rate profile.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Stability Issue Observed (e.g., new peaks, loss of potency) check_solution Is the solution aqueous or protic? start->check_solution check_storage Review Storage Conditions: - Temperature (2-8°C?) - Inert atmosphere? - Protection from light? start->check_storage check_solution->check_storage No check_pH Was the solution pH controlled? check_solution->check_pH Yes improper_storage Likely Cause: Improper Storage check_storage->improper_storage No check_incompatibles Review formulation for incompatibilities (e.g., strong oxidizers) check_storage->check_incompatibles Yes hydrolysis Likely Cause: Hydrolysis/Solvolysis check_pH->hydrolysis No pH_issue Likely Cause: pH-driven degradation check_pH->pH_issue Yes, but issue persists remedy_hydrolysis Action: - Use fresh solution - Use anhydrous aprotic solvent - Store cold & under inert gas hydrolysis->remedy_hydrolysis remedy_storage Action: - Store at 2-8°C - Use inert gas - Protect from light improper_storage->remedy_storage remedy_pH Action: - Buffer the solution - Conduct pH-rate study to find optimal pH pH_issue->remedy_pH incompatible_issue Likely Cause: Chemical Incompatibility check_incompatibles->incompatible_issue Yes remedy_incompatible Action: Reformulate to remove incompatible components incompatible_issue->remedy_incompatible

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathway Anticipated Aqueous Degradation Pathway Parent This compound (Cl-CH2CH2-O-R) Transition H2O (Hydrolysis) Parent->Transition Nucleophilic Substitution Product 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethanol (HO-CH2CH2-O-R) Transition->Product Byproduct HCl Transition->Byproduct

Caption: Anticipated aqueous degradation pathway.

References

avoiding unwanted polymerization with 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding potential unwanted polymerization of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol. The primary cause of such polymerization is often the formation of peroxides, which can act as radical initiators. This guide focuses on the prevention, detection, and mitigation of peroxide formation to ensure the stability and safe handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is unwanted polymerization and why is it a concern with this compound?

A1: Unwanted polymerization is the spontaneous or uncontrolled reaction of individual molecules (monomers) of this compound to form larger polymer chains. This is a concern because it can alter the chemical's properties, rendering it unsuitable for experiments. More critically, peroxide-initiated polymerization can be exothermic and rapid, potentially leading to a runaway reaction with an increase in pressure and a risk of container rupture.

Q2: What is the primary cause of unwanted polymerization for this compound?

A2: The primary suspected cause of unwanted polymerization in this compound, as with other ethers, is the formation of explosive peroxides through autoxidation when exposed to atmospheric oxygen.[1] These peroxides can then decompose, generating free radicals that initiate polymerization.[2] This process can be accelerated by exposure to light and heat.[1]

Q3: How can I prevent peroxide formation in my this compound?

A3: To minimize peroxide formation, you should implement the following storage and handling procedures:

  • Store in appropriate containers: Use tightly sealed, air-impermeable, and light-resistant containers, such as amber glass bottles or metal cans. Avoid containers with loose-fitting caps or glass stoppers that could allow air ingress.[3]

  • Inert Atmosphere: Whenever possible, store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[1]

  • Controlled Temperature: Store in a cool, dark, and well-ventilated area.[1] Avoid refrigeration unless specifically recommended by the manufacturer, as this can sometimes cause peroxides to crystallize out of solution, increasing the explosion hazard.[1]

  • Use of Inhibitors: Purchase the compound with an added inhibitor whenever possible. Common inhibitors for ethers include Butylated Hydroxytoluene (BHT).[1][4] If you must use an uninhibited version, purchase only the amount needed for immediate use.[1]

Q4: How can I tell if peroxides have formed in my this compound?

A4: While visual inspection is not a definitive test, you should be cautious if you observe any of the following, and you should not handle the container but contact your institution's Environmental Health and Safety (EHS) office:

  • Formation of crystalline solids within the liquid or around the cap.[1]

  • Discoloration or stratification of the liquid.[1]

For a more reliable assessment, you should chemically test for the presence of peroxides. Commercial peroxide test strips are a convenient method for semi-quantitative analysis.[1]

Q5: What should I do if I detect peroxides in my this compound?

A5: If you detect a low concentration of peroxides (typically below 100 ppm, but you should follow your institution's safety guidelines), you can remove them before using the chemical. For higher concentrations, do not handle the container and consult with your EHS office for proper disposal procedures.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Visible crystals or discoloration in the container. High concentration of peroxides has formed.Do not open or handle the container. Contact your institution's Environmental Health and Safety (EHS) department immediately for guidance on safe disposal.
Positive peroxide test (low concentration, <100 ppm). Exposure to air and/or light has initiated peroxide formation.Proceed with a peroxide removal protocol (see Experimental Protocols section). After purification, add a suitable inhibitor if the compound is to be stored.
Need to use uninhibited this compound. Absence of a stabilizer accelerates peroxide formation.Purchase only the quantity required for immediate use. Store under an inert atmosphere (e.g., nitrogen or argon). Test for peroxides before each use.
Compound needs to be distilled or concentrated. Heating can accelerate the decomposition of any peroxides present, leading to a potential explosion.Always test for peroxides before any distillation or concentration step. If peroxides are present, they must be removed first. Never distill to dryness; always leave a residual volume.

Experimental Protocols

Protocol 1: Semi-Quantitative Peroxide Test (Using Test Strips)

This protocol provides a convenient method to estimate the concentration of peroxides.

Materials:

  • Sample of this compound

  • Commercial peroxide test strips (e.g., from Millipore-Sigma, VWR, or Fisher)

  • Deionized water (if required by the strip manufacturer)

Procedure:

  • Carefully read and follow the manufacturer's instructions for the specific peroxide test strips being used.

  • In a chemical fume hood, dispense a small amount of the this compound into a clean, dry beaker.

  • Dip the test strip into the solution for the time specified in the manufacturer's instructions.

  • Remove the strip and wait for the specified development time.

  • Compare the color of the test strip to the color chart provided with the kit to determine the approximate peroxide concentration in parts per million (ppm).

  • Record the result and dispose of the test materials according to your laboratory's safety procedures.

Data Presentation

Parameter Recommendation Rationale
Storage Temperature Cool, well-ventilated areaMinimizes the rate of autoxidation and potential decomposition of peroxides.
Storage Atmosphere Inert gas (Nitrogen or Argon)Displaces oxygen, which is necessary for peroxide formation.
Inhibitor Butylated Hydroxytoluene (BHT)Scavenges free radicals to prevent the initiation of autoxidation.
Testing Frequency (Opened Container) Every 6-12 monthsTo monitor for the formation of peroxides over time.
Peroxide Concentration Action Level > 100 ppmConsidered hazardous; contact EHS for disposal.

Visualization

Troubleshooting_Workflow cluster_0 Start: Handling this compound cluster_1 Troubleshooting Path start Receive or prepare to use the compound visual_inspection Visually inspect the container start->visual_inspection crystals_present Crystals, discoloration, or stratification observed? visual_inspection->crystals_present peroxide_test Test for peroxides test_positive Peroxide test positive? peroxide_test->test_positive use_compound Proceed with experiment crystals_present->peroxide_test No contact_ehs Do NOT handle. Contact EHS for disposal. crystals_present->contact_ehs Yes test_positive->use_compound No check_concentration Check concentration test_positive->check_concentration Yes high_concentration Concentration > 100 ppm? check_concentration->high_concentration high_concentration->contact_ehs Yes remove_peroxides Remove peroxides (see protocol) high_concentration->remove_peroxides No add_inhibitor Add inhibitor for storage remove_peroxides->add_inhibitor add_inhibitor->use_compound

Caption: Troubleshooting workflow for handling this compound.

Prevention_Strategy cluster_0 Prevention of Unwanted Polymerization cluster_1 Key Actions goal Goal: Prevent Unwanted Polymerization cause Primary Cause: Peroxide Formation goal->cause strategy Strategy: Inhibit Peroxide Formation cause->strategy storage Proper Storage: - Cool, dark, airtight container - Inert atmosphere strategy->storage inhibitors Use Inhibitors: - e.g., BHT strategy->inhibitors monitoring Regular Monitoring: - Visual inspection - Peroxide testing strategy->monitoring

Caption: Key strategies to prevent unwanted polymerization.

References

troubleshooting guide for bioconjugation with Tetraethylene glycol monochlorohydrine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation using Tetraethylene glycol monochlorohydrin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Tetraethylene glycol monochlorohydrin and what is its primary application in bioconjugation?

Tetraethylene glycol monochlorohydrin is a PEG linker with a terminal chlorine atom. In bioconjugation, it is used to covalently attach the hydrophilic tetraethylene glycol spacer to biomolecules. This process, often referred to as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of proteins and peptides.

Q2: What is the chemical mechanism of bioconjugation with Tetraethylene glycol monochlorohydrin?

The conjugation reaction proceeds via a nucleophilic substitution reaction (specifically, an SN2 mechanism). The chlorine atom is a leaving group that is displaced by a nucleophilic functional group on the biomolecule, forming a stable covalent bond.

Q3: Which amino acid residues are the primary targets for this linker?

The primary targets are amino acids with strong nucleophilic side chains. The reactivity generally follows this order:

  • Cysteine (thiol group): The thiolate anion (deprotonated form) is a very strong nucleophile and reacts efficiently.

  • Histidine (imidazole ring): The imidazole ring is also a good nucleophile.

  • Lysine (ε-amino group): The primary amine of lysine is a common target.

  • N-terminal α-amino group: The N-terminus of a protein also has a primary amine that can react.

Q4: What are the recommended starting buffer conditions for the reaction?

For initial experiments, a phosphate or borate buffer at a pH between 7.5 and 8.5 is recommended. This pH range facilitates the deprotonation of thiol and amine groups, increasing their nucleophilicity, while minimizing the hydrolysis of the linker. It is crucial to avoid buffers containing nucleophiles like Tris (tris(hydroxymethyl)aminomethane), as they will compete with the biomolecule for the linker.

Q5: How can I characterize the final bioconjugate?

A combination of analytical techniques is recommended:

  • SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.

  • HPLC (Size-Exclusion, Reversed-Phase, or Ion-Exchange): To separate the conjugate from unreacted protein and linker, and to assess purity.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the conjugate and determine the degree of labeling (number of linkers per biomolecule).

Troubleshooting Guide

This guide addresses common issues encountered during bioconjugation with Tetraethylene glycol monochlorohydrin in a question-and-answer format.

Issue 1: Low or No Conjugation Yield

Question: I am observing very little to no formation of my desired bioconjugate. What are the possible causes and how can I improve the yield?

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Suboptimal pH The nucleophilicity of target residues like cysteine and lysine is pH-dependent. At low pH, these groups are protonated and less reactive.Increase the reaction pH to 7.5-8.5 to favor the deprotonated, more nucleophilic forms of thiols and amines. Perform a pH screening experiment to find the optimal condition for your specific protein.
Low Reaction Temperature The reaction rate may be too slow at low temperatures (e.g., 4°C).Increase the reaction temperature to room temperature (20-25°C). If the protein is sensitive to temperature, a longer reaction time at a lower temperature may be necessary.
Reagent Hydrolysis Although more stable than NHS esters, the monochlorohydrin linker can still undergo slow hydrolysis in aqueous buffers, rendering it inactive.Prepare the linker solution immediately before use. Minimize the time the linker is in the aqueous buffer before adding the biomolecule.
Incorrect Stoichiometry An insufficient molar excess of the linker will result in a low degree of labeling.Increase the molar ratio of the linker to the biomolecule. A typical starting point is a 20-50 fold molar excess of the linker. This should be optimized for each specific biomolecule.
Steric Hindrance The target functional groups on the protein may be located in sterically hindered regions, making them inaccessible to the linker.Consider using a longer PEG-chain linker if available. In some cases, partial, controlled denaturation of the protein can expose buried residues, but this risks affecting protein activity.
Issue 2: Poor Selectivity and Multiple Modifications

Question: My product is a heterogeneous mixture with multiple linkers attached to the protein. How can I achieve better control over the conjugation reaction?

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
High Molar Excess of Linker A large excess of the linker increases the probability of reaction at multiple available sites.Systematically decrease the molar ratio of the linker to the protein in a series of optimization experiments to find the ratio that favors mono-conjugation.
High pH At high pH (>8.5), multiple nucleophilic residues (lysine, cysteine, histidine) become highly reactive, leading to a loss of selectivity.To target the more nucleophilic cysteine residues over amines, consider performing the reaction at a pH closer to 7.5. For targeting the N-terminal amine, a slightly lower pH (around 7.0) can sometimes provide better selectivity over lysine residues due to its lower pKa.
Multiple Reactive Sites The protein may have several surface-exposed and reactive nucleophilic residues.If site-specific conjugation is required, consider protein engineering to introduce a unique cysteine residue at the desired location.
Issue 3: Protein Aggregation or Precipitation During Reaction

Question: My protein is aggregating or precipitating out of solution during the conjugation reaction. What can I do to prevent this?

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Change in Protein Surface Properties The attachment of the PEG linker can alter the surface hydrophobicity and charge of the protein, leading to instability and aggregation.Perform the reaction at a lower protein concentration (e.g., 1-2 mg/mL). Screen different buffer compositions and pH values to find conditions that maintain protein stability.
Use of Organic Co-solvents If the linker is dissolved in an organic solvent like DMSO or DMF, adding a large volume to the aqueous protein solution can cause protein denaturation and aggregation.Keep the volume of the organic co-solvent to a minimum, typically less than 10% of the total reaction volume. Add the linker solution slowly to the protein solution with gentle stirring.
Presence of Aggregates in Starting Material Pre-existing aggregates in the protein stock solution can act as seeds for further aggregation during the reaction.Ensure the starting protein solution is monomeric and free of aggregates by performing size-exclusion chromatography (SEC) before the conjugation reaction.

Experimental Protocols

General Protocol for Protein Conjugation with Tetraethylene Glycol Monochlorohydrin

This protocol provides a starting point for the conjugation of a protein with Tetraethylene glycol monochlorohydrin. Optimization of the reaction conditions is recommended for each specific system.

Materials:

  • Protein of interest

  • Tetraethylene glycol monochlorohydrin

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting column for purification

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into the Conjugation Buffer at a concentration of 2-5 mg/mL.

    • If targeting cysteine residues that may be involved in disulfide bonds, reduction of the protein may be necessary prior to conjugation. This can be achieved by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.

  • Linker Preparation:

    • Immediately before use, prepare a 100 mM stock solution of Tetraethylene glycol monochlorohydrin in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 20-50 fold) of the linker stock solution to the protein solution with gentle mixing.

    • Incubate the reaction at room temperature for 4-12 hours, or at 4°C for 12-24 hours. The optimal time should be determined empirically.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50 mM to react with any excess linker.

    • Incubate for 1 hour at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted linker and quenching agent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • For higher purity, further purification by size-exclusion, ion-exchange, or hydrophobic interaction chromatography may be necessary.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE, HPLC, and mass spectrometry to confirm conjugation and assess purity.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis protein_prep Protein Preparation (Buffer Exchange, Reduction) conjugation Conjugation Reaction (pH, Temp, Time, Stoichiometry) protein_prep->conjugation linker_prep Linker Preparation (Fresh Stock Solution) linker_prep->conjugation quenching Quenching (Excess Nucleophile) conjugation->quenching purification Purification (SEC, IEX, HIC) quenching->purification characterization Characterization (SDS-PAGE, HPLC, MS) purification->characterization

Caption: A general experimental workflow for bioconjugation.

Troubleshooting Logic

troubleshooting_logic cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_protein Protein State start Low Conjugation Yield? ph Check pH (7.5-8.5) start->ph Yes temp Increase Temperature (RT) ph->temp time Increase Reaction Time temp->time ratio Increase Linker:Protein Ratio time->ratio linker_quality Use Fresh Linker Solution ratio->linker_quality buffer_choice Avoid Nucleophilic Buffers linker_quality->buffer_choice steric_hindrance Assess Steric Hindrance buffer_choice->steric_hindrance aggregation Check for Aggregation steric_hindrance->aggregation

Caption: A decision tree for troubleshooting low yield.

Reaction Mechanism

Caption: The SN2 nucleophilic substitution mechanism.

Technical Support Center: Reaction Monitoring for 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound, also known as triethylene glycol monochlorohydrin, is a chemical intermediate. It is a colorless to light yellow liquid.[1][2] Due to its bifunctional nature, possessing both a reactive chlorine atom and a hydroxyl group, it is a versatile building block in organic synthesis.[3] It is particularly useful in the pharmaceutical industry for the synthesis of various drug molecules and as a linker in bioconjugation.[3]

Q2: What is the most common method for synthesizing this compound?

A primary method for synthesizing this compound is a two-step process. The first step involves the reaction of 2-chloroethanol with ethylene oxide to form 2-(2-chloroethoxy)ethanol. In the second step, this intermediate is reacted with another equivalent of ethylene oxide, often catalyzed by a Lewis acid like boron trifluoride etherate, to yield the final product.[3][4] This process is a variation of the Williamson ether synthesis, a fundamental reaction for forming ethers.[5]

Q3: Why is reaction monitoring important for this synthesis?

Reaction monitoring is crucial to ensure the reaction proceeds to completion, to minimize the formation of side products, and to optimize the yield and purity of the final product. In Williamson ether synthesis involving polyethylene glycol (PEG) derivatives, side reactions such as elimination and the formation of oligomers with varying chain lengths can occur.[5][6] Careful monitoring allows for timely adjustments to reaction conditions.

Troubleshooting Guide

Problem 1: The reaction is slow or appears to be stalled (incomplete conversion).

  • Question: My TLC or GC analysis shows a significant amount of starting material remaining even after the recommended reaction time. What could be the cause?

  • Answer:

    • Inadequate Temperature: The reaction may require a specific temperature range to proceed at an optimal rate. For the second ethoxylation step, temperatures are typically maintained between 45-55°C.[4] Ensure your reaction is heated appropriately and the internal temperature is being monitored.

    • Catalyst Inactivity: If using a catalyst like boron trifluoride etherate, it may have degraded due to exposure to moisture. Use a fresh or properly stored catalyst.

    • Insufficient Mixing: In a heterogeneous reaction, ensure stirring is vigorous enough to allow for proper mixing of reactants.

    • Base Strength (for Williamson ether synthesis): If you are adapting a Williamson ether synthesis protocol, ensure the base used is strong enough to fully deprotonate the alcohol. Sodium hydride is a common choice.[5] The presence of water can also consume the base.[5]

Problem 2: The TLC plate shows multiple spots, indicating a mixture of products.

  • Question: My TLC analysis shows several spots in the product lane. What are these impurities and how can I avoid them?

  • Answer:

    • Formation of Higher Oligomers: The reaction of ethylene oxide can sometimes continue, adding more ethylene glycol units than desired. This leads to the formation of tetraethylene glycol, pentaethylene glycol, and other higher molecular weight species. To minimize this, control the stoichiometry of ethylene oxide carefully and add it slowly to the reaction mixture.[3]

    • Unreacted Starting Material: As discussed in Problem 1, incomplete reaction will result in the presence of starting materials.

    • Side Reactions: In Williamson ether synthesis, elimination reactions can compete with the desired substitution, especially at higher temperatures.[6]

    • Hydrolysis of the Chloroalkane: If water is present in the reaction, the chloro group can be hydrolyzed to a hydroxyl group, leading to the formation of triethylene glycol. Ensure all reagents and glassware are dry.

Problem 3: I am having difficulty purifying the final product.

  • Question: How can I effectively purify this compound from the reaction mixture?

  • Answer:

    • Vacuum Distillation: The most common method for purifying this compound is vacuum distillation.[4] Due to its relatively high boiling point, distillation at atmospheric pressure can lead to decomposition.

    • Column Chromatography: For smaller scale reactions or to remove closely related impurities, flash column chromatography on silica gel can be an effective purification method. A solvent system of ethyl acetate and hexanes is often a good starting point for elution.

Experimental Protocols for Reaction Monitoring

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to qualitatively monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.

Methodology:

  • Plate Preparation: Use silica gel 60 F254 TLC plates. With a pencil, gently draw a baseline about 1 cm from the bottom of the plate.

  • Spotting:

    • Dissolve a small amount of your starting material (the alcohol) in a suitable solvent (e.g., dichloromethane or ethanol) to create a reference spot.

    • Carefully take a small aliquot from your reaction mixture using a capillary tube and dilute it with the same solvent.

    • Spot the starting material reference and the reaction mixture sample on the baseline of the TLC plate in separate lanes. A co-spot (spotting both the reference and the reaction mixture in the same lane) can also be helpful for comparison.

  • Elution: Place the TLC plate in a developing chamber containing a suitable mobile phase. A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is a good starting point. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate.

  • Visualization:

    • Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm) if the compounds are UV active.

    • Alternatively, stain the plate using a potassium permanganate (KMnO4) stain, which is effective for visualizing alcohols and ethers. Gently heat the stained plate with a heat gun to develop the spots.

  • Interpretation: The starting alcohol should have a different Rf value than the product. As the reaction progresses, the spot corresponding to the starting material should diminish, while the spot for the product should intensify.

CompoundTypical Rf (1:1 EtOAc/Hexanes)Visualization
2-(2-chloroethoxy)ethanol (Starting Material)~0.4UV (if aromatic group present), KMnO4
This compound (Product)~0.3KMnO4

Note: Rf values are indicative and can vary based on the exact TLC conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a more quantitative assessment of the reaction progress and can help identify side products.

Methodology:

  • Sample Preparation:

    • Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture by adding it to a vial containing a suitable solvent (e.g., 1 mL of dichloromethane or ethyl acetate) and a small amount of water to stop the reaction.

    • Vortex the mixture and allow the layers to separate.

    • Inject a small volume (e.g., 1 µL) of the organic layer into the GC-MS.

  • GC Conditions (Example):

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

    • Inlet Temperature: 250°C

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material and the product based on their retention times and mass spectra.

    • The progress of the reaction can be monitored by comparing the peak areas of the starting material and product over time.

CompoundExpected Retention TimeKey Mass Fragments (m/z)
2-chloroethanol (possible starting material)Early eluting80, 62, 49, 31
2-(2-chloroethoxy)ethanolIntermediate124, 93, 63, 45
This compound (Product)Later eluting168, 137, 107, 75, 45
High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for monitoring the reaction, especially for less volatile compounds or when derivatization for GC is not desirable. Since the target molecule lacks a strong chromophore, a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector is recommended.[6][7]

Methodology:

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example - Reversed-Phase):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B).

      • Start with 30% B, increase to 90% B over 15 minutes.

      • Hold at 90% B for 5 minutes.

      • Return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: Charged Aerosol Detector (CAD) or Refractive Index (RI).

  • Data Analysis:

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis & Decision cluster_workup Reaction Workup start Combine Reactants (e.g., 2-(2-chloroethoxy)ethanol and ethylene oxide) take_aliquot Take Reaction Aliquot at Timed Intervals start->take_aliquot tlc TLC Analysis take_aliquot->tlc Quick Check gcms GC-MS Analysis take_aliquot->gcms Detailed Analysis hplc HPLC Analysis take_aliquot->hplc Alternative Analysis analyze Analyze Data (Rf, Retention Time, Peak Area) tlc->analyze gcms->analyze hplc->analyze decision Reaction Complete? analyze->decision decision->take_aliquot No, Continue Reaction workup Quench Reaction & Purify Product decision->workup Yes end Isolated Product workup->end

Caption: Experimental workflow for monitoring the synthesis of this compound.

Troubleshooting_Guide cluster_issue Identify the Issue cluster_solutions Potential Causes and Solutions start Problem with Reaction Monitoring issue What is the primary issue? start->issue incomplete_cause Potential Causes: - Low Temperature - Inactive Catalyst - Poor Mixing - Insufficient Base issue->incomplete_cause Incomplete Reaction multi_spots_cause Potential Causes: - Over-reaction (Higher Oligomers) - Unreacted Starting Material - Side Reactions (e.g., elimination) - Presence of Water issue->multi_spots_cause Multiple Spots on TLC/GC purification_cause Potential Causes: - Close Boiling Points of Products - Similar Polarity of Components issue->purification_cause Purification Difficulty incomplete_solution Solutions: - Verify & Increase Temperature - Use Fresh Catalyst - Increase Stirring Rate - Use Stronger/Anhydrous Base incomplete_cause->incomplete_solution multi_spots_solution Solutions: - Control Stoichiometry - See 'Incomplete Reaction' - Optimize Temperature - Use Anhydrous Conditions multi_spots_cause->multi_spots_solution purification_solution Solutions: - Use Fractional Vacuum Distillation - Optimize Column Chromatography (e.g., different solvent system) purification_cause->purification_solution

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Strategies to Minimize Side Reactions of Chloroethoxy Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges associated with the use of chloroethoxy groups in your synthetic endeavors. Our goal is to equip you with the knowledge to minimize common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with compounds containing chloroethoxy groups?

A1: The primary side reactions involving chloroethoxy groups stem from the reactivity of the C-Cl bond and the influence of the ether oxygen. The most prevalent undesired reactions are:

  • Intramolecular Cyclization: The lone pair of electrons on a nearby nucleophilic atom (commonly nitrogen or another oxygen) can attack the carbon bearing the chlorine, leading to the formation of a cyclic byproduct. This is particularly common in molecules with a flexible chain.[1]

  • Hydrolysis: Under aqueous acidic or basic conditions, the chloroethoxy group can be hydrolyzed, replacing the chlorine with a hydroxyl group.[1]

  • Elimination Reactions: In the presence of a strong base, an elimination reaction can occur, leading to the formation of a vinyl ether.

  • Intermolecular Reactions: Similar to intramolecular cyclization, intermolecular reactions can lead to the formation of dimers or polymers, especially at higher concentrations.[2]

Q2: How does pH affect the stability of compounds with chloroethoxy groups?

A2: The pH of the reaction medium is a critical factor. Under acidic conditions, the ether oxygen can be protonated, which can make the chloroethyl group a better leaving group, though this is less common than issues under basic conditions. In neutral or alkaline (basic) solutions, nucleophiles are more reactive and can more readily displace the chloride or promote elimination. For compounds containing a basic nitrogen atom, maintaining an acidic pH (e.g., pH 2-3) will protonate the amine, reducing its nucleophilicity and thereby inhibiting intramolecular cyclization.[1]

Q3: My reaction yield is consistently low when using a substrate with a chloroethoxy group. What are the likely causes?

A3: Low yields can be attributed to several factors:

  • Side Reactions: As detailed in Q1, intramolecular cyclization, hydrolysis, or elimination may be consuming your starting material or product.

  • Purity of Reagents and Solvents: The presence of water or other nucleophilic impurities in your reagents or solvents can lead to hydrolysis and other side reactions. Using anhydrous (dry) solvents and high-purity reagents is crucial.[2]

  • Reaction Temperature: Elevated temperatures can accelerate the rates of side reactions, particularly cyclization and elimination.[2]

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, suboptimal temperature, or deactivation of a catalyst. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.[2]

Troubleshooting Guides

Problem 1: Identification of an unexpected cyclic byproduct.
  • Potential Cause: Intramolecular cyclization is the most probable cause. This occurs when a nucleophilic group within the same molecule attacks the carbon attached to the chlorine.

  • Recommended Solutions:

    • pH Control: If your molecule contains a basic group like an amine, maintain an acidic environment (pH 2-3) during aqueous workups to keep the nucleophilic group protonated and unreactive.[1]

    • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the higher activation energy pathway of cyclization.

    • Solvent Choice: Use non-polar, aprotic solvents to minimize the solubility and reactivity of any trace water.

Problem 2: Formation of a hydroxyl-containing impurity.
  • Potential Cause: Hydrolysis of the chloroethyl group due to the presence of water in the reaction mixture.

  • Recommended Solutions:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

    • Minimize Aqueous Contact: During the workup, minimize the contact time with aqueous solutions and perform extractions quickly at low temperatures.[1]

Problem 3: Low yield with the formation of polymeric material.
  • Potential Cause: Intermolecular reactions are likely occurring, which are favored at higher concentrations.

  • Recommended Solutions:

    • High-Dilution Conditions: Perform the reaction at a lower concentration by using a larger volume of solvent. This reduces the probability of molecules reacting with each other.

    • Slow Addition: Add the limiting reagent slowly to the reaction mixture to maintain a low instantaneous concentration.

Data Presentation

The following table summarizes the impact of various reaction conditions on the yield of 2-chloroethyl methyl ether from ethylene glycol methyl ether and thionyl chloride, highlighting strategies to minimize side reactions.

Catalyst (N,N-dimethylaniline) Amount (mol ratio to substrate)SolventReaction Temperature (°C)Yield (%)Observations
0.0051,2-Dichloroethane35, then 7067.3Lower catalyst loading can be effective.
0.0151,2-Dichloroethane35, then 7073.5Optimal catalyst concentration in this study.
0.151,2-Dichloroethane35, then 7045.4Excess catalyst may promote side reactions.
0.015Cyclohexane35, then 7059.8Solvent choice significantly impacts yield.
0.0151,2-Dichloroethane35 (4h), then 70 (4h)34.7Prolonged high temperature may not be beneficial.

Data synthesized from information in patent CN101503340A.

Experimental Protocols

Protocol 1: Synthesis of Bis(2-chloroethyl)amine Hydrochloride with Minimized Side Reactions

This protocol describes the synthesis of bis(2-chloroethyl)amine hydrochloride from diethanolamine and thionyl chloride, with specific steps to minimize intramolecular cyclization and hydrolysis.

Materials:

  • Diethanolamine

  • Thionyl chloride

  • 1,2-Dichloroethane (anhydrous)

  • Methanol (anhydrous)

Procedure:

  • In a 1 L round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethanolamine (0.30 mol) and 300 mL of anhydrous 1,2-dichloroethane.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add thionyl chloride (0.66 mol) dropwise to the stirred solution. A solid suspension will form immediately. Maintain the temperature at 0-5°C during the addition to control the initial exotherm.[2]

  • After the addition is complete, warm the mixture to 50°C to dissolve the suspension.

  • Reflux the reaction mixture with stirring for 3 hours. A crystalline solid should appear during reflux.

  • After 3 hours, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of 20 mL of anhydrous methanol to neutralize any excess thionyl chloride.

  • Remove the solvents under reduced pressure using a rotary evaporator with a low-temperature water bath (≤ 30°C) to prevent thermal degradation.

  • The resulting white crystalline material is bis(2-chloroethyl)amine hydrochloride.

Protocol 2: Deprotection of a 2-Chloroethyl Ether Protecting Group

This protocol provides a general method for the cleavage of a 2-chloroethyl ether protecting group under conditions that aim to minimize side reactions. The choice of reagent will depend on the specific substrate and other functional groups present.

Materials:

  • Substrate with 2-chloroethyl ether protecting group

  • Reducing agent (e.g., Zinc dust, Sodium in liquid ammonia)

  • Anhydrous solvent (e.g., THF, Ethanol)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

Procedure:

  • Dissolve the 2-chloroethyl ether-protected substrate in an appropriate anhydrous solvent under an inert atmosphere.

  • Cool the solution to a suitable temperature (e.g., 0°C or -78°C) to control the reaction rate and minimize side reactions.

  • Slowly add the chosen deprotection reagent. For example, for a reductive cleavage, add activated zinc dust in portions.

  • Monitor the reaction progress by TLC. The reaction time will vary depending on the substrate and reagents.

  • Upon completion, quench the reaction by carefully adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride for zinc-mediated reactions).

  • Perform an aqueous workup, ensuring to keep the temperature low if the product is sensitive.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product using column chromatography or recrystallization as needed.

Mandatory Visualization

TroubleshootingWorkflow start Low Yield or Unexpected Byproducts Observed check_byproduct Analyze crude reaction mixture (TLC, GC, NMR, MS). Is there an unexpected spot/peak? start->check_byproduct byproduct_type What is the nature of the byproduct? check_byproduct->byproduct_type Yes no_byproduct No Significant Byproduct, Reaction Stalled check_byproduct->no_byproduct No cyclic_byproduct Cyclic Byproduct Detected byproduct_type->cyclic_byproduct Lower MW, loss of HCl hydrolysis_product Hydrolysis Product Detected byproduct_type->hydrolysis_product Higher MW, addition of OH polymer_product Polymeric Material Detected byproduct_type->polymer_product High MW smear solution_cyclic1 Reduce reaction temperature. cyclic_byproduct->solution_cyclic1 solution_cyclic2 If amine is present, maintain acidic pH during workup. cyclic_byproduct->solution_cyclic2 solution_hydrolysis1 Use anhydrous solvents and reagents. hydrolysis_product->solution_hydrolysis1 solution_hydrolysis2 Run reaction under inert atmosphere. hydrolysis_product->solution_hydrolysis2 solution_polymer1 Use high-dilution conditions. polymer_product->solution_polymer1 solution_polymer2 Add limiting reagent slowly. polymer_product->solution_polymer2 solution_stalled1 Increase reaction time or temperature. no_byproduct->solution_stalled1 solution_stalled2 Check purity and stoichiometry of reagents. no_byproduct->solution_stalled2

Caption: Troubleshooting workflow for reactions involving chloroethoxy groups.

ReactionPathway substrate Substrate with -Nu-H and -OCH2CH2Cl desired_product Desired Product substrate->desired_product Intermolecular Reaction side_product Cyclic Side Product substrate->side_product Intramolecular Cyclization conditions Reaction Conditions (Base, Temp, Conc.) conditions->desired_product conditions->side_product

Caption: Competing reaction pathways for chloroethoxy-containing compounds.

References

Validation & Comparative

alternative linkers to 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Linker Performance in Targeted Protein Degradation

The field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention. These heterobifunctional molecules, composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, have demonstrated immense potential. While the choice of POI and E3 ligase ligands dictates the specificity of the PROTAC, the linker plays a pivotal, non-passive role in determining its overall efficacy, selectivity, and pharmacokinetic properties.

Traditionally, flexible polyethylene glycol (PEG) linkers, such as 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol, have been widely employed due to their hydrophilicity and synthetic accessibility. However, the development of next-generation PROTACs often necessitates the exploration of alternative linker architectures to overcome challenges such as poor cell permeability, metabolic instability, and suboptimal ternary complex formation. This guide provides a comprehensive comparison of prominent alternatives to PEG-based linkers, supported by experimental data and detailed methodologies, to inform the rational design of novel protein degraders.

The PROTAC Mechanism of Action: A Symphony of Proximity

PROTACs function by inducing the formation of a ternary complex between the POI and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. The linker's length, rigidity, and chemical composition are critical in orchestrating this event.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycling Ternary_Complex->E3 Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Performance Comparison of PROTAC Linkers

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Cell permeability and metabolic stability are also crucial pharmacokinetic properties. The following tables summarize quantitative data from various studies, offering a comparative view of how different linker types can impact these key performance indicators.

Table 1: Degradation Efficiency of BRD4-Targeting PROTACs with Various Linkers
PROTAC (Linker Type)E3 LigaseCell LineDC50 (nM)Dmax (%)Reference
Flexible Linkers
PEG-basedVHLHeLa~15-55>85-98[1]
Alkyl-basedVHLHeLaVaries with lengthVaries[2]
Rigid Linkers
Piperazine-basedCRBNHeLa15-45>95[3]
Piperidine-basedCRBNLNCaP, VCaP<1Not Specified[4]
Triazole-basedCRBNMOLM-13Varies with positionVaries[5]

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 2: Physicochemical and Pharmacokinetic Properties of Different Linker Types
Linker TypeKey CharacteristicsAdvantagesDisadvantages
PEG-based Hydrophilic, flexibleGood aqueous solubility, synthetically accessibleCan decrease cell permeability, potential for metabolic instability
Alkyl-based Hydrophobic, flexibleCan improve cell permeability and metabolic stabilityLower aqueous solubility, may lead to aggregation
Piperazine/Piperidine-based Rigid, may be basicPre-organizes PROTAC for ternary complex formation, can improve solubility and metabolic stability.[1]More complex synthesis, rigidity may not always be optimal
Triazole-based Rigid, planarMetabolically stable, can be introduced via "click chemistry" for library synthesisMay alter physicochemical properties, rigidity can be a constraint

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Western Blotting for Protein Degradation

This assay is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[6]

1. Cell Culture and Treatment:

  • Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting and Detection:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities for the target protein and the loading control.

  • Normalize the target protein levels to the loading control.

  • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A Cell Treatment with PROTAC B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Immunoblotting (Antibodies) D->E F Signal Detection E->F G Data Analysis (DC50, Dmax) F->G

A typical experimental workflow for Western Blot analysis.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a label-free technique used to measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, and to characterize the formation of the ternary complex.[7]

1. Immobilization:

  • Immobilize one of the proteins (e.g., the E3 ligase) onto an SPR sensor chip.

2. Binary Interaction Analysis:

  • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binding affinity (KD) and kinetics (ka, kd) of the binary interaction.

  • In a separate experiment, inject a series of concentrations of the target protein over the immobilized E3 ligase to confirm no direct interaction.

3. Ternary Complex Analysis:

  • Inject a mixture of the PROTAC and the target protein at various concentrations over the immobilized E3 ligase.

  • The resulting sensorgrams will show the formation and dissociation of the ternary complex.

4. Data Analysis:

  • Analyze the binding data using appropriate models to determine the kinetics and affinity of the ternary complex.

  • Calculate the cooperativity factor (α), which indicates the extent to which the binding of one component influences the binding of the other.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane, providing an indication of its cell permeability.

1. Preparation of Plates:

  • Prepare a 96-well filter plate by coating the filter with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Prepare a 96-well acceptor plate with buffer.

2. Assay Procedure:

  • Add the PROTAC solution to the donor wells of the filter plate.

  • Place the filter plate on top of the acceptor plate.

  • Incubate for a defined period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

3. Quantification:

  • After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

4. Data Analysis:

  • Calculate the permeability coefficient (Pe) based on the concentrations in the donor and acceptor wells, the incubation time, and the surface area of the membrane.

Conclusion: The Path to Optimized PROTACs

The choice of linker is a critical decision in the design of a potent and selective PROTAC. While flexible PEG linkers have been instrumental in the early development of this modality, the exploration of alternative linker chemistries is essential for advancing PROTACs towards clinical applications. Alkyl linkers can enhance cell permeability and metabolic stability, while rigid linkers, such as those incorporating piperazine, piperidine, or triazole moieties, can pre-organize the PROTAC into a bioactive conformation, potentially leading to improved potency.

The data presented in this guide underscores the empirical nature of linker optimization. The optimal linker is highly dependent on the specific POI-E3 ligase pair and the desired physicochemical properties of the final molecule. A systematic approach, involving the synthesis and evaluation of a diverse library of linkers, is crucial for identifying the ideal candidate for a given therapeutic target. The detailed experimental protocols provided herein offer a framework for conducting these evaluations in a robust and reproducible manner, ultimately accelerating the development of the next generation of targeted protein degraders.

References

A Comparative Analysis of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapies, the choice of a chemical linker is a critical determinant of success. Polyethylene Glycol (PEG) linkers have become a cornerstone in this field, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of bioconjugates. This guide provides an objective comparison of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol, a discrete PEG linker with a terminal chloro group, against other commonly employed PEG linkers with varying lengths and functionalities. This analysis is supported by a synthesis of available data and established chemical principles to inform the rational design of next-generation bioconjugates.

Introduction to this compound

This compound is a trifunctional, monodisperse PEG linker (dPEG®), meaning it has a precisely defined chain length of three ethylene glycol units.[1][2] Its key structural features include a terminal hydroxyl group and a terminal chloro group, rendering it a bifunctional reagent for conjugation.[3] The hydroxyl group can be used for further derivatization, while the chloro group provides a reactive site for nucleophilic substitution, enabling covalent attachment to biomolecules.[3] This linker belongs to the class of polyether alcohols, which are known for their good solubility and stability in aqueous environments.[3]

Comparison of Key Performance Attributes

The selection of a PEG linker is a multi-parameter optimization process. The ideal linker should not only facilitate efficient conjugation but also impart desirable physicochemical and biological properties to the final bioconjugate. Below is a comparative overview of this compound and other PEG linkers across several key performance indicators.

Data Presentation: A Quantitative Comparison of PEG Linker Properties

While direct head-to-head quantitative data for this compound against other specific PEG linkers in bioconjugation applications is limited in publicly available literature, we can extrapolate its expected performance based on the well-documented impact of PEGylation. The following tables summarize general trends and data from studies on various PEG linkers to provide a comparative framework.

Table 1: Physicochemical Properties of Selected PEG Linkers

Linker TypeMolecular Weight ( g/mol )StructureKey Features
This compound 168.62[1]Linear, dPEG®3Chloro-functionalized for alkylation; possesses a hydroxyl group for further modification.[3]
NHS-PEG4-Maleimide ~425HeterobifunctionalAmine-reactive NHS ester and thiol-reactive maleimide.
HO-PEG8-OH ~370HomobifunctionalTwo terminal hydroxyl groups for derivatization.
Branched PEG (20 kDa) ~20,000BranchedHigh hydrodynamic volume for improved pharmacokinetics.

Table 2: Impact of PEG Linker Length on ADC Performance (Illustrative Data)

PEG Linker LengthIn Vitro Cytotoxicity (IC50)Plasma Half-life (t1/2)In Vivo Efficacy
Short (e.g., PEG2-PEG4) Generally higher potency (lower IC50)ShorterPotentially lower due to rapid clearance.
Medium (e.g., PEG8-PEG12) Moderate potencyIntermediateOften a good balance of potency and exposure.
Long (e.g., >PEG24) May have lower potency (higher IC50)LongerCan be enhanced due to prolonged circulation and tumor accumulation.

Note: The data in Table 2 is synthesized from multiple sources and represents general trends observed in ADC development. The optimal PEG length is highly dependent on the specific antibody, payload, and target.

Table 3: Comparison of Linker Architectures

FeatureLinear PEG LinkersBranched PEG Linkers
Structure Single, unbranched chain.Multiple PEG arms extending from a central core.
Hydrodynamic Volume Smaller for a given molecular weight.Larger for a given molecular weight, which can reduce renal clearance.
"Stealth" Effect Provides a hydrophilic shield.Offers a superior shielding effect due to its three-dimensional structure.
Drug-to-Antibody Ratio (DAR) Typically lower per attachment site.Can enable higher DAR by attaching multiple drug molecules per linker.
Steric Hindrance Minimal.Can be higher, potentially impacting antigen binding.

Experimental Protocols

Detailed methodologies are crucial for the synthesis, conjugation, and evaluation of bioconjugates with different linker architectures. Below are representative protocols for key experiments.

Protocol 1: Alkylation of a Thiol-Containing Protein with this compound

This protocol describes the conjugation of the chloro-functionalized PEG linker to cysteine residues on a protein.

Materials:

  • Thiol-containing protein (e.g., antibody fragment with engineered cysteines) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.5-8.5).

  • This compound.

  • Organic co-solvent (e.g., DMSO or DMF).

  • Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.

  • Quenching reagent (e.g., N-acetylcysteine).

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Subsequently, remove the reducing agent using a desalting column.

  • Linker Preparation: Prepare a stock solution of this compound in an organic co-solvent like DMSO.

  • Conjugation Reaction: Add a 20- to 50-fold molar excess of the linker stock solution to the protein solution. The final concentration of the organic co-solvent should be kept low (typically <10%) to maintain protein stability.

  • Incubation: Incubate the reaction mixture at 37°C for 12-24 hours with gentle agitation. The reaction progress can be monitored by LC-MS.

  • Quenching: Stop the reaction by adding a 100-fold molar excess of a quenching reagent like N-acetylcysteine and incubate for 1 hour.

  • Purification: Remove unreacted linker and quenching reagent by size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to observe the molecular weight shift and by mass spectrometry to determine the drug-to-antibody ratio (DAR).

Protocol 2: In Vitro Stability Assay

This protocol outlines a method to assess the stability of the linker-drug bond in plasma.

Materials:

  • Purified bioconjugate.

  • Human or mouse plasma.

  • PBS, pH 7.4.

  • Analytical method for quantification (e.g., HPLC, ELISA).

Procedure:

  • Sample Preparation: Dilute the bioconjugate to a final concentration of 50-100 µg/mL in pre-warmed plasma.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 96, and 168 hours), withdraw an aliquot of the sample.

  • Sample Processing: Immediately process the samples to stop any further degradation, for example, by adding an organic solvent to precipitate plasma proteins.

  • Analysis: Quantify the amount of intact bioconjugate at each time point using a validated analytical method.

  • Data Analysis: Plot the percentage of intact bioconjugate versus time to determine the in vitro half-life.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To better visualize the concepts and processes discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Bioconjugate Synthesis cluster_evaluation Performance Evaluation Protein Thiolated Protein Conjugation Alkylation Reaction Protein->Conjugation Linker Chloro-PEG Linker Linker->Conjugation Purification Purification (SEC/Dialysis) Conjugation->Purification Characterization Characterization (MS, SDS-PAGE) Purification->Characterization Stability In Vitro Stability Assay Characterization->Stability Cytotoxicity In Vitro Cytotoxicity Assay Characterization->Cytotoxicity PK Pharmacokinetic Study Stability->PK Efficacy In Vivo Efficacy Study Cytotoxicity->Efficacy linker_comparison cluster_reactivity Reactivity & Linkage Stability cluster_properties Impact on Bioconjugate Properties Alkylating Alkylating (e.g., Chloro-PEG) - Reacts with thiols, amines - Forms stable ether/amine bond Solubility Solubility (Generally improved by PEGylation) Alkylating->Solubility Acylating Acylating (e.g., NHS-PEG) - Reacts with amines - Forms stable amide bond Acylating->Solubility Thiol_Reactive Thiol-Reactive (e.g., Maleimide-PEG) - Reacts with thiols - Thioether bond can be subject to retro-Michael addition Thiol_Reactive->Solubility Stability Stability (Aggregation reduced by PEGylation) Solubility->Stability PK Pharmacokinetics (Longer half-life with increased PEG length/branching) Stability->PK Linker_Choice Linker Selection Linker_Choice->Alkylating Functional Group Linker_Choice->Acylating Functional Group Linker_Choice->Thiol_Reactive Functional Group

References

validating the efficiency of bioconjugation with Tetraethylene glycol monochlorohydrine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient covalent attachment of molecules to biologics—a process known as bioconjugation—is a cornerstone of modern therapeutic and diagnostic development. The choice of linker chemistry is a critical determinant of the stability, efficacy, and homogeneity of the final bioconjugate. This guide provides an objective comparison of different bioconjugation strategies, with a focus on polyethylene glycol (PEG) linkers, to inform the selection of the most appropriate chemical tools for your research.

While direct quantitative data for the bioconjugation efficiency of Tetraethylene glycol monochlorohydrine is not extensively available in the public domain, we can infer its potential performance by examining related chloro-PEG derivatives and comparing them to more commonly employed bioconjugation reagents. This guide will delve into the performance of established linker chemistries, providing a framework for evaluating potential alternatives.

Performance Comparison of Bioconjugation Chemistries

The efficiency of a bioconjugation reaction is influenced by several factors, including the reactivity of the functional groups on the biomolecule and the linker, the reaction conditions (pH, temperature, and buffer composition), and the steric accessibility of the target site. The following table summarizes the typical performance of common bioconjugation methods.

Bioconjugation MethodTarget Functional GroupTypical Efficiency/YieldBond StabilityReaction SpeedKey Considerations
NHS Ester Primary Amines (-NH₂)High (70-95%)Covalent (Amide bond) - HighFast (30 min - 2 hours)Susceptible to hydrolysis at high pH; can lead to a heterogeneous mixture of conjugates.
Maleimide Thiols (-SH)Very High (>90%)Covalent (Thioether bond) - HighVery Fast (10-60 min)Specific for free thiols; potential for maleimide hydrolysis at high pH.
Reductive Amination Primary Amines (-NH₂)Moderate (50-80%)Covalent (Secondary amine) - HighSlow (4-24 hours)Requires a reducing agent; can be more site-selective at the N-terminus under controlled pH.
Click Chemistry (e.g., CuAAC, SPAAC) Azides, AlkynesVery High (>95%)Covalent (Triazole) - Very HighVery Fast (CuAAC) to Fast (SPAAC)Bioorthogonal; requires introduction of azide or alkyne handles into the biomolecule.
Monochloro-s-triazine PEG Amines, Thiols, HydroxylsModerate to High (pH-dependent)Covalent - HighModerate (pH and temperature dependent)Reactivity is tunable with pH and temperature; can react with multiple nucleophiles.

Inferred Performance of Tetraethylene Glycol Monochlorohydrine

Tetraethylene glycol monochlorohydrine possesses a terminal chloride, which can act as an electrophile for nucleophilic substitution reactions with functional groups on biomolecules, primarily amines (e.g., lysine residues) and thiols (e.g., cysteine residues). The reactivity of such a primary chloride is generally lower than that of more activated linkers like NHS esters or maleimides.

The bioconjugation reaction with a chloro-PEG derivative would likely require more forcing conditions, such as elevated pH to deprotonate amine groups and increase their nucleophilicity, and potentially higher temperatures and longer reaction times. This could increase the risk of protein denaturation or side reactions. The efficiency would be highly dependent on the specific protein and the accessibility of the target residues. While a stable covalent bond would be formed, achieving high yields and a homogeneous product could be challenging compared to more established methods.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful and comparable bioconjugation.

General Protocol for NHS-Ester PEGylation of a Protein
  • Protein Preparation: Dissolve the protein to be PEGylated in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.0 to a final concentration of 1-10 mg/mL.[1] If the protein solution contains primary amines (e.g., Tris buffer), a buffer exchange must be performed.[1]

  • PEG Reagent Preparation: Immediately before use, dissolve the NHS-activated PEG in a dry, water-miscible organic solvent like DMSO or DMF to a concentration of 10 mM.[1] NHS-esters are susceptible to hydrolysis and should not be stored in solution.[1]

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution with gentle mixing.[1] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.[1]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[1]

  • Quenching: Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.

  • Purification: Remove excess, unreacted PEG reagent and byproducts using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

General Protocol for Maleimide-Thiol Conjugation
  • Protein Reduction (if necessary): If targeting disulfide bonds, reduce the protein with a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

  • Protein Preparation: Dissolve the thiol-containing protein in a buffer at pH 6.5-7.5.

  • PEG Reagent Preparation: Dissolve the PEG-maleimide in a suitable solvent (e.g., DMSO, DMF) immediately before use.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the protein solution.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1]

  • Quenching: Quench any unreacted maleimide groups by adding a molar excess of a small molecule thiol like L-cysteine or β-mercaptoethanol.[1]

  • Purification: Purify the PEGylated protein using SEC, IEX, or hydrophobic interaction chromatography (HIC).

Visualizing the Pathway: Antibody-Drug Conjugate Internalization

The successful delivery of a cytotoxic payload by an antibody-drug conjugate (ADC) relies on a series of cellular events. The following diagram illustrates the typical internalization and processing pathway of an ADC.

ADC_Internalization_Pathway Antibody-Drug Conjugate (ADC) Internalization and Payload Release Pathway ADC ADC in Circulation ReceptorBinding 1. Receptor Binding ADC->ReceptorBinding Binding to surface antigen TargetCell Target Cancer Cell Endocytosis 2. Receptor-Mediated Endocytosis ReceptorBinding->Endocytosis EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome RecyclingEndosome Recycling Endosome EarlyEndosome->RecyclingEndosome Lysosome Lysosome LateEndosome->Lysosome PayloadRelease 3. Linker Cleavage & Payload Release Lysosome->PayloadRelease PayloadAction 4. Payload Action (e.g., DNA damage, microtubule disruption) PayloadRelease->PayloadAction CellDeath Apoptosis PayloadAction->CellDeath ReceptorRecycling Receptor Recycling RecyclingEndosome->ReceptorRecycling ReceptorRecycling->TargetCell

Caption: Workflow of ADC binding, internalization, and payload release.

This guide provides a comparative overview of common bioconjugation chemistries and a framework for evaluating novel reagents. For critical applications, it is imperative to perform empirical testing to validate the efficiency and performance of any chosen linker, including Tetraethylene glycol monochlorohydrine, in the specific context of the biomolecule and desired application.

References

A Comparative Guide to Analytical Methods for the Characterization of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The comprehensive characterization of 2-[2-[2-(2-chloroethoxy)ethoxy]ethanol, also known as triethylene glycol monochlorohydrin, and its derivatives is crucial for ensuring purity, stability, and safety in various applications, including pharmaceutical development. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for their specific needs.

Method Comparison: At a Glance

A variety of analytical techniques can be employed to characterize 2-[2-[2-(2-chloroethoxy)ethoxy]ethanol derivatives. The choice of method depends on the specific analytical goal, such as purity assessment, impurity identification, or thermal stability determination. The primary methods include chromatography (liquid and gas), mass spectrometry, nuclear magnetic resonance spectroscopy, and thermal analysis.

Analytical TechniquePrimary ApplicationKey Performance MetricsCommon Alternatives
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of impurities, separation of oligomers.Retention time, peak area, resolution.Ultra-High-Performance Liquid Chromatography (UHPLC), Gas Chromatography (GC).
Mass Spectrometry (MS) Molecular weight determination, structural elucidation, identification of trace impurities.Mass-to-charge ratio (m/z), fragmentation pattern, mass accuracy.Tandem Mass Spectrometry (MS/MS), Time-of-Flight (TOF) MS.
Gas Chromatography (GC) Analysis of volatile impurities, residual solvent analysis.Retention time, peak area.Headspace GC, GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, identification of functional groups.Chemical shift (ppm), coupling constants (Hz), integration.2D NMR (COSY, HSQC).
Thermal Analysis (DSC/TGA) Determination of thermal properties (melting point, decomposition temperature).Transition temperatures (°C), weight loss (%).Differential Thermal Analysis (DTA).

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of 2-[2-[2-(2-chloroethoxy)ethoxy]ethanol and related compounds, providing a basis for comparing the performance of different analytical methods.

Table 1: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Analysis

ParameterMethod 1: UHPLC-MS/MS for 2-(2-chloroethoxy)ethanol[1][2]Method 2: LC-MS/MS for 2-(2-chloroethoxy)ethanol[3]
Instrumentation Waters Acquity UHPLC with Micromass Quattro Premier XE MS/MSNot specified
Column ACE3 C18 (100 mm x 4.6 mm, 3.0 µm)C18 column
Mobile Phase Isocratic: 20:80 (v/v) 0.01 M ammonium acetate:methanolGradient: Ammonium formate and methanol
Flow Rate 0.5 mL/minNot specified
Detection Mode Positive ion electrospray with Multiple Reaction Monitoring (MRM)Positive mode with Selected Ion Monitoring (SIM)
Limit of Detection (LOD) 0.070 ppmNot specified
Limit of Quantitation (LOQ) 0.235 ppm0.56 ppm
Linearity Range Not specified0.56 - 7.49 ppm (r² > 0.9985)
Recovery 98.1% - 114.0%93.6% - 99.3%

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Glycol Analysis

ParameterMethod 1: GC-MS for Triethylene Glycol in Biological Samples[4][5]Method 2: GC for 2-(2-chloroethoxy)ethanol in API[6][7]
Instrumentation GC-Electron Impact Mass SpectrometryShimadzu GC-2010
Column DB-5MSNot specified
Derivatization Trimethylsilyl (TMS) derivativeDirect injection (no derivatization)
Internal Standard Gamma-hydroxybutyrate-d6 (GHB-d6)Not specified
Limit of Detection (LOD) 8.5 mg/L for Triethylene GlycolNot specified
Limit of Quantitation (LOQ) Not specifiedNot specified
Linearity Range Up to 800 mg/L for Triethylene GlycolNot specified
Precision (CV%) Intra-assay: 1.9% for TEG; Inter-assay: 3.5% for DEGNot specified

Table 3: Thermal Analysis of Polyethylene Glycols (PEGs) - Representative Data

ParameterPEG 1000[8]PEG 2000[9]PEG 6000
Melting Onset Temperature (°C) ~35-40~50~58-62
Peak Melting Temperature (°C) ~40-45~54~62-65
Heat of Fusion (J/g) ~160-180~180-200~190-210
Decomposition Start Temperature (°C) (TGA) ~200-250~250-300~300-350

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Protocol 1: UHPLC-MS/MS for Trace Level Quantification

This method is suitable for the quantification of chloroethoxy ethanol impurities in active pharmaceutical ingredients.[1][2]

  • Sample Preparation: Dissolve the sample in a suitable diluent to achieve a concentration within the linear range of the method.

  • Chromatographic Conditions:

    • Instrument: Waters Acquity UHPLC system with a Micromass Quattro Premier XE tandem mass spectrometer.

    • Column: ACE3 C18 (100 mm x 4.6 mm, 3.0 µm).

    • Mobile Phase: Isocratic elution with a mixture of 0.01 M ammonium acetate in water and methanol (20:80 v/v).

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for the target analyte should be optimized.

  • Quantification: Create a calibration curve using certified reference standards. The concentration of the impurity in the sample is determined by comparing its peak area to the calibration curve.

Protocol 2: GC-MS for Glycol Analysis with Derivatization

This protocol is adapted for the analysis of triethylene glycol and can be applied to its chloro-derivative.[4][5]

  • Sample Preparation and Derivatization:

    • To 100 µL of the sample (e.g., in a suitable solvent), add an internal standard solution.

    • Add a protein precipitation agent if necessary (e.g., acetonitrile for biological samples) and centrifuge.

    • Transfer the supernatant to a new vial and evaporate to dryness under a stream of nitrogen.

    • Add 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Analysis: Identify the derivatized analyte by its retention time and mass spectrum. Quantify using the peak area ratio of the analyte to the internal standard.

Protocol 3: NMR for Structural Characterization

This protocol provides a general procedure for obtaining ¹H and ¹³C NMR spectra.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

  • NMR Spectroscopy:

    • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Acquisition Parameters for ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Optimize spectral width, number of scans, and relaxation delay.

    • Acquisition Parameters for ¹³C NMR:

      • Acquire a proton-decoupled carbon spectrum.

      • A larger number of scans will likely be required compared to ¹H NMR.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the proton signals and assign the chemical shifts for both ¹H and ¹³C to the corresponding atoms in the molecular structure.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the characterization of 2-[2-[2-(2-chloroethoxy)ethoxy]ethanol derivatives.

Experimental_Workflow cluster_Sample Sample Preparation cluster_Data Data Analysis & Characterization Sample Derivative Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Thermal Thermal Analysis (DSC/TGA) Sample->Thermal Derivatization Derivatization (Optional, e.g., for GC-MS) Dissolution->Derivatization MS Mass Spectrometry Dissolution->MS NMR NMR Spectroscopy Dissolution->NMR HPLC HPLC / UHPLC Derivatization->HPLC GC GC Derivatization->GC Purity Purity Assessment & Impurity Profiling HPLC->Purity GC->Purity Structure Structural Elucidation MS->Structure NMR->Structure ThermalProp Thermal Properties Thermal->ThermalProp

Caption: Experimental workflow for the characterization of derivatives.

Method_Selection_Logic Goal Analytical Goal Purity Purity & Impurity Quantification Goal->Purity StructureID Structural Confirmation Goal->StructureID ThermalStab Thermal Stability Goal->ThermalStab Volatiles Volatile Impurity Analysis Goal->Volatiles HPLC_MS HPLC-MS / UHPLC-MS Purity->HPLC_MS StructureID->HPLC_MS NMR NMR StructureID->NMR DSC_TGA DSC / TGA ThermalStab->DSC_TGA GC_MS GC-MS Volatiles->GC_MS

Caption: Logic for selecting an appropriate analytical method. Caption: Logic for selecting an appropriate analytical method.

References

A Comparative Guide to Assessing the Purity of Synthesized Tetraethylene Glycol Monochlorohydrin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to the reliability and reproducibility of experimental results. This guide provides an objective comparison of common analytical methods for assessing the purity of tetraethylene glycol monochlorohydrin derivatives. We will explore the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by detailed experimental protocols.

Comparing Analytical Techniques for Purity Assessment

The choice of analytical technique for purity assessment depends on various factors, including the nature of potential impurities, the required level of sensitivity, and the availability of instrumentation. Below is a summary of the key performance parameters for HPLC, GC-MS, and ¹H NMR in the context of analyzing tetraethylene glycol monochlorohydrin derivatives.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative ¹H Nuclear Magnetic Resonance (qNMR)
Primary Use Quantitative purity analysis, separation of non-volatile impurities.Separation and identification of volatile impurities, structural confirmation.Absolute quantitative purity determination, structural confirmation.
Common Detector(s) Refractive Index (RI), Evaporative Light Scattering (ELSD), Mass Spectrometry (MS)Mass Spectrometry (MS)Not applicable
Key Purity Parameters Measured Purity percentage based on peak area, detection of starting materials and non-volatile byproducts.Identification of residual solvents and volatile byproducts, purity assessment based on peak area.Absolute purity against a certified internal standard, structural integrity, identification of impurities with distinct signals.
Advantages - High resolution of non-volatile compounds.- Can be coupled with various detectors for comprehensive analysis.- High sensitivity and specificity for volatile compounds.- Provides structural information of impurities through mass spectra.- Primary analytical method for absolute quantification.- Non-destructive.- Fast for routine analysis.
Limitations - May require derivatization for compounds lacking a UV chromophore.- RI detection is not compatible with gradient elution.- Limited to thermally stable and volatile compounds.- Derivatization may be necessary for polar analytes.- Lower sensitivity to trace impurities compared to chromatographic methods.- Signal overlap can complicate quantification.

Experimental Protocols

Synthesis of Tetraethylene Glycol Monochlorohydrin

A common method for the synthesis of tetraethylene glycol monochlorohydrin involves the reaction of tetraethylene glycol with a chlorinating agent, such as thionyl chloride (SOCl₂).[1][2]

Materials:

  • Tetraethylene glycol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as an acid scavenger)[1]

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve tetraethylene glycol in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of thionyl chloride in dichloromethane dropwise to the cooled solution with constant stirring. If pyridine is used, it can be added to the initial solution or co-added with the thionyl chloride.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Purity Assessment Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying non-volatile impurities. For polyethylene glycol derivatives that lack a strong UV chromophore, detectors such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) are commonly used.[3][4]

Instrumentation and Conditions:

  • Column: A reversed-phase C18 column is often suitable.

  • Mobile Phase: A gradient of water and acetonitrile is typically used.

  • Flow Rate: 1.0 mL/min.

  • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Dissolve a known concentration of the synthesized tetraethylene glycol monochlorohydrin derivative in the mobile phase.

Data Analysis:

  • Identify the main peak corresponding to the product and any impurity peaks.

  • Calculate the purity based on the relative peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for identifying and quantifying volatile impurities, such as residual solvents or volatile byproducts. Due to the polarity of the analyte, derivatization may be required to improve volatility and chromatographic performance.[5][6][7]

Instrumentation and Conditions:

  • Column: A mid-polarity capillary column is generally effective.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-500.

Sample Preparation (with derivatization):

  • Dissolve the sample in a suitable solvent.

  • Add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to complete the reaction.[6]

Data Analysis:

  • Identify peaks in the total ion chromatogram.

  • Analyze the mass spectrum of each peak to identify the compound by comparing it to a spectral library or through interpretation of the fragmentation pattern.

  • Determine the relative purity by peak area percentage.

Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is a primary analytical method that can provide an absolute measure of purity by comparing the integral of a analyte signal to that of a certified internal standard of known purity and concentration.[8][9]

Instrumentation and Conditions:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., CDCl₃).

  • Internal Standard: A certified internal standard with a known purity and a simple spectrum with at least one signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Acquisition Parameters: A sufficiently long relaxation delay (D1) is crucial for accurate integration (e.g., 5-7 times the longest T₁ of both the analyte and the standard).

Sample Preparation:

  • Accurately weigh a specific amount of the synthesized product and the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent.

Data Analysis:

  • Integrate a well-resolved signal from the tetraethylene glycol monochlorohydrin derivative and a signal from the internal standard.

  • Calculate the molar ratio of the analyte to the internal standard.

  • Determine the absolute purity of the analyte based on the known purity and weight of the internal standard.

Visualizing Workflows and Relationships

To better illustrate the processes involved, the following diagrams were created using Graphviz (DOT language).

Synthesis_Workflow cluster_synthesis Synthesis TEG Tetraethylene Glycol Reaction Reaction in Anhydrous Solvent TEG->Reaction SOCl2 Thionyl Chloride SOCl2->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Tetraethylene Glycol Monochlorohydrin Purification->Product

Synthesis workflow for tetraethylene glycol monochlorohydrin.

Purity_Assessment_Workflow cluster_analysis Purity Assessment Synthesized_Product Synthesized Product HPLC HPLC Analysis Synthesized_Product->HPLC GCMS GC-MS Analysis Synthesized_Product->GCMS NMR qNMR Analysis Synthesized_Product->NMR Purity_Report Purity Report HPLC->Purity_Report GCMS->Purity_Report NMR->Purity_Report

General workflow for purity assessment.

Method_Comparison_Logic Purity_Goal Purity Assessment Goal Impurity_Type Expected Impurity Type Purity_Goal->Impurity_Type Quantification_Need Quantification Requirement Purity_Goal->Quantification_Need Volatile Volatile / Semi-Volatile Impurity_Type->Volatile NonVolatile Non-Volatile Impurity_Type->NonVolatile Relative Relative Purity Quantification_Need->Relative Absolute Absolute Purity Quantification_Need->Absolute GCMS_Method GC-MS Volatile->GCMS_Method HPLC_Method HPLC NonVolatile->HPLC_Method Relative->GCMS_Method Relative->HPLC_Method qNMR_Method qNMR Absolute->qNMR_Method

Decision logic for selecting a purity assessment method.

References

Performance Evaluation of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol in PROTAC-Mediated Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in modern therapeutics. A key determinant of a PROTAC's efficacy lies in the linker connecting the target-binding ligand and the E3 ligase recruiter. This guide provides a comparative overview of the performance of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol, a triethylene glycol-based linker, in the context of PROTAC design and its alternatives.

The Critical Role of Linkers in PROTAC Efficacy

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker component, far from being an inert spacer, plays a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent proteasomal degradation of the target protein. The length, flexibility, and chemical composition of the linker can significantly impact a PROTAC's degradation efficiency (DC50 and Dmax), selectivity, and physicochemical properties such as solubility and cell permeability.[1][2][3][4][5][6][7][8]

Polyethylene glycol (PEG) linkers, including derivatives like this compound (also known as triethylene glycol monochlorohydrin), are frequently employed in PROTAC design due to their hydrophilicity, which can enhance the solubility of the overall molecule, and their synthetic tractability, allowing for systematic variation of linker length.[1][2][6][7][9][10]

Performance Comparison of PEG Linkers in PROTACs

For instance, in the context of Bromodomain-containing protein 4 (BRD4) degraders, studies have shown a non-linear relationship between PEG linker length and degradation potency. For Cereblon (CRBN)-recruiting PROTACs, those with very short (0 PEG units) or longer linkers (4-5 PEG units) were potent degraders, while intermediate lengths (1-2 PEG units) resulted in significantly reduced activity.[6] Conversely, for von Hippel-Lindau (VHL)-recruiting BRD4 PROTACs, degradation potency tended to decrease as the linker length increased.[6]

Similarly, in the development of Bruton's tyrosine kinase (BTK) degraders, longer PEG linkers (e.g., ≥ 4 PEG units) were found to be more favorable for maintaining high binding affinity to both BTK and the E3 ligase CRBN, whereas shorter linkers impaired binding.[1][2]

These findings underscore that the optimal linker length, and by extension the performance of a specific linker like this compound, must be empirically determined for each target-ligase pair.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

Linker (Number of PEG units)VHL-recruiting PROTAC (DC50 in H661 cells, µM)CRBN-recruiting PROTAC (DC50 in H661 cells, µM)
0< 0.5< 0.5
1> 5> 5
2> 5> 5
3~1.0< 0.5
4~2.5< 0.5
5~5.0< 0.5

Data compiled from studies on BRD4-targeting PROTACs.[6] Note that the exact DC50 values can vary based on experimental conditions.

Alternatives to this compound and PEG Linkers

Concerns regarding the potential for PEG linkers to undergo metabolism and potentially impact the pharmacokinetic properties of PROTACs have led to the exploration of alternative linker chemistries.[11]

Alkyl Linkers: Simple alkyl chains are a common alternative to PEG linkers. They offer a different hydrophobicity profile and conformational flexibility. In some cases, alkyl linkers have shown comparable or even superior performance to PEG linkers of similar length. For instance, a study on CRBN-targeting PROTACs suggested that an alkyl linker was more effective than a PEG linker of a similar length for that specific target.[5]

Rigid Linkers: To reduce the entropic penalty associated with flexible linkers upon ternary complex formation, more rigid linkers incorporating structures like piperazine, piperidine, or cycloalkanes are being investigated. These linkers can pre-organize the PROTAC into a conformation more favorable for binding and can also improve metabolic stability.[7][12]

"Clickable" Linkers: Linkers incorporating functionalities for "click chemistry," such as alkynes and azides, facilitate the rapid synthesis of PROTAC libraries with diverse linker lengths and compositions, enabling a more efficient optimization process.[5][6]

Experimental Protocols

The evaluation of a PROTAC's performance, regardless of the linker used, involves a series of key experiments.

Western Blotting for Protein Degradation

Objective: To quantify the reduction in the levels of the target protein following treatment with the PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.

  • Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 (the concentration at which 50% degradation is observed) and Dmax (the maximum degradation achieved).

Ternary Complex Formation Assays

Objective: To assess the ability of the PROTAC to induce the formation of a stable ternary complex between the target protein and the E3 ligase.

Methodology (e.g., using Fluorescence Resonance Energy Transfer - FRET):

  • Protein Labeling: Label the target protein with a donor fluorophore (e.g., terbium) and the E3 ligase with an acceptor fluorophore (e.g., d2).

  • Assay Setup: In a microplate, combine the labeled target protein, the labeled E3 ligase, and varying concentrations of the PROTAC.

  • FRET Measurement: Excite the donor fluorophore and measure the emission from both the donor and the acceptor fluorophores. An increase in the FRET signal (ratio of acceptor to donor emission) indicates the formation of the ternary complex.

  • Data Analysis: Plot the FRET ratio against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Design PROTAC Design & Synthesis Cell_Culture Cell Culture Design->Cell_Culture Ternary_Assay Ternary Complex Formation Assay Design->Ternary_Assay Permeability_Assay Cell Permeability Assay Design->Permeability_Assay Treatment PROTAC Treatment Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification Western_Blot Western Blotting Quantification->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Final_Evaluation Overall Performance Evaluation Data_Analysis->Final_Evaluation Ternary_Assay->Final_Evaluation Permeability_Assay->Final_Evaluation

References

literature review of crosslinking agents versus Tetraethylene glycol monochlorohydrine

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of drug delivery, tissue engineering, and biomaterial science, the strategic selection of a crosslinking agent is paramount to the performance, biocompatibility, and efficacy of the final product. Crosslinkers create covalent bonds between polymer chains, enhancing the mechanical strength, stability, and degradation characteristics of biomaterials. This guide provides a comprehensive comparison of commonly used crosslinking agents, with a special focus on contrasting them with the functional properties of Tetraethylene glycol monochlorohydrin and its derivatives.

Principles of Crosslinking

Crosslinking is a chemical process that results in the formation of a three-dimensional network from polymer chains. The agents that facilitate this process, known as crosslinkers, are typically bifunctional or multifunctional molecules that can react with functional groups present on the polymer chains, such as amines, carboxyls, hydroxyls, or thiols. The choice of crosslinker influences not only the final mechanical properties of the biomaterial but also its biocompatibility and degradation kinetics.

Common Crosslinking Agents: A Comparative Overview

Several classes of crosslinking agents are routinely used in research and development. This section provides a comparative analysis of some of the most prevalent agents.

Aldehyde Crosslinkers: Glutaraldehyde and Formaldehyde

Glutaraldehyde and formaldehyde are highly efficient and widely used crosslinking agents that react primarily with amine groups on proteins and other polymers.

  • Glutaraldehyde is a five-carbon dialdehyde that is highly reactive and effective at forming stable crosslinks.[1][2] It is known to significantly enhance the mechanical strength and thermal stability of biomaterials.[3][4] However, a major drawback of glutaraldehyde is its inherent cytotoxicity, which can be attributed to the release of unreacted monomers and the formation of unstable Schiff bases.[5][6][7] This necessitates thorough washing and quenching steps to minimize adverse cellular responses.[5]

  • Formaldehyde , the simplest aldehyde, is another effective crosslinker with a short spacer arm.[8] It is commonly used for fixing tissues and cells.[9] Similar to glutaraldehyde, formaldehyde exhibits cytotoxicity and its crosslinks can sometimes be reversible, particularly with heat.[10][11]

Carbodiimide Crosslinkers: EDC/NHS

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), is a "zero-length" crosslinker. This means that it facilitates the formation of an amide bond between carboxyl and amine groups without becoming part of the final crosslink itself.

EDC/NHS chemistry is favored for its high coupling efficiency and the formation of stable amide bonds.[12][13] The two-step reaction, where carboxyl groups are first activated by EDC/NHS to form a more stable amine-reactive intermediate, allows for more controlled conjugation.[12] This method is generally considered to have lower cytotoxicity compared to aldehyde-based crosslinkers, as the byproducts are water-soluble and easily removed.[14][15] However, the efficiency of EDC/NHS crosslinking can be influenced by pH and the presence of other nucleophiles.[13]

Natural Crosslinkers: Genipin

Genipin, derived from the gardenia fruit, has emerged as a biocompatible alternative to synthetic crosslinkers.[16] It spontaneously reacts with primary amine groups to form stable, blue-pigmented crosslinks.[16] Genipin is reported to be significantly less cytotoxic than glutaraldehyde, with some studies suggesting it is 5,000 to 10,000 times less toxic.[17] It has been shown to improve the mechanical properties of biomaterials, although in some cases to a lesser extent than glutaraldehyde.[17][18]

Performance Data of Common Crosslinking Agents

The following tables summarize key performance data for the discussed crosslinking agents based on published experimental results.

Table 1: Comparison of Mechanical Properties of Crosslinked Biomaterials

Crosslinking AgentBiomaterialChange in Tensile StrengthChange in Young's ModulusReference
Glutaraldehyde (0.5 wt%)Amylose/PVA blend filmsIncreased by 115%-[18]
GlutaraldehydeGelatin hydrogelsHigher than citric acid crosslinked350 MPa[19]
EDC/NHSSilk fibroin scaffolds25.50 ± 4.35 MPa (1.5% EDC/NHS)-[20]
EDC/NHSCollagen filmsIncreased up to 400%Increased up to 2000%[21]
GenipinCollagen filmsIncreased up to 130%Increased up to 400%[18]

Table 2: Comparison of Cytotoxicity of Crosslinking Agents

Crosslinking AgentCell TypeObservationReference
GlutaraldehydeHuman OsteoblastsInduced apoptosis[5]
GlutaraldehydeFibroblastsCytotoxic levels released from crosslinked tendons[6]
EDC/NHSOlfactory Ensheathing CellsLower cytotoxicity than 4.5% EDC/NHS[22]
EDC/NHS-Favorable cytocompatibility, no cytotoxic by-products[15]
GenipinSkin cellsNot toxic at 0.22–1 mM[18]
Genipin-5,000–10,000 times less cytotoxic than glutaraldehyde[17]

Tetraethylene Glycol Monochlorohydrin: A Monofunctional Linker

Tetraethylene glycol monochlorohydrin is a member of the haloalkane family and possesses a single reactive site, the chloride group. Due to its monofunctional nature, it cannot act as a crosslinker on its own. Instead, it functions as a PEGylating agent, capable of introducing a short, hydrophilic tetraethylene glycol (TEG) chain onto a molecule or surface. This process, known as PEGylation, is widely used in drug development to improve the solubility, stability, and pharmacokinetic profile of therapeutic molecules.

The chloride group of tetraethylene glycol monochlorohydrin can undergo nucleophilic substitution reactions with functional groups such as amines, thiols, and carboxylates, forming a stable covalent bond.

Bifunctional Derivatives of Tetraethylene Glycol as Crosslinkers

To utilize the beneficial properties of the TEG chain in a crosslinking context, bifunctional derivatives are required. For example, a molecule like tetraethylene glycol di-chlorohydrin, with two reactive chloride groups, could function as a crosslinker. These bifunctional TEG-based crosslinkers offer the advantage of introducing a flexible, hydrophilic spacer between the crosslinked polymer chains. This can be beneficial in applications where maintaining a certain degree of hydration and flexibility is desirable, such as in the creation of hydrogels for drug delivery or tissue engineering.

The performance of such bifunctional TEG crosslinkers would be expected to differ from traditional crosslinkers. The longer, flexible TEG spacer arm would likely result in hydrogels with higher swelling ratios and lower mechanical stiffness compared to those crosslinked with short, rigid molecules like glutaraldehyde. The biocompatibility is expected to be high due to the well-established biocompatibility of PEG.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows discussed in this guide.

Crosslinking_Principle Polymer1 Polymer Chain A Crosslinker Bifunctional Crosslinker Polymer1->Crosslinker Polymer2 Polymer Chain B Polymer2->Crosslinker Network Crosslinked Polymer Network Crosslinker->Network

Principle of polymer crosslinking.

EDC_NHS_Mechanism Carboxyl R-COOH (Carboxyl Group) EDC EDC Carboxyl->EDC Intermediate1 O-acylisourea intermediate (unstable) EDC->Intermediate1 NHS NHS Intermediate1->NHS Intermediate2 NHS-ester (more stable) NHS->Intermediate2 Amine R'-NH2 (Amine Group) Intermediate2->Amine Amide R-CO-NH-R' (Amide Bond) Amine->Amide Experimental_Workflow Start Start: Select Polymer and Crosslinker Preparation Prepare Polymer Solution and Crosslinker Solution Start->Preparation Mixing Mix Solutions and Initiate Crosslinking Reaction Preparation->Mixing Curing Allow Reaction to Proceed (Curing) Mixing->Curing Washing Wash to Remove Unreacted Crosslinker and Byproducts Curing->Washing Characterization Characterize Crosslinked Material (Mechanical Testing, Cytotoxicity Assay) Washing->Characterization End End: Optimized Biomaterial Characterization->End

References

The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design and optimization of Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. A critical, yet often underestimated, component of these heterobifunctional molecules is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the various linker chemistries, polyethylene glycol (PEG) has gained prominence due to its favorable physicochemical properties, including hydrophilicity and biocompatibility.[1][2] The length of this PEG linker is a crucial parameter that profoundly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), ultimately dictating the efficacy and selectivity of the PROTAC.[3][4]

This guide provides a comparative analysis of PROTACs synthesized with different length PEG linkers, supported by experimental data, detailed methodologies for key characterization assays, and visualizations of the underlying molecular processes.

Quantitative Comparison of PROTAC Performance

The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase, necessitating empirical determination for each PROTAC system.[5] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can result in a non-productive complex where ubiquitination is inefficient.[2][3] The following tables summarize the impact of PEG linker length on the degradation efficiency of various target proteins.

Target Protein E3 Ligase Linker Length (PEG units) DC50 (nM) Dmax (%) Reference
BRD4CRBN0< 500> 90[6]
1-2> 5000< 20[6]
4-5< 500> 90[6]
BRD4VHL0~1000~80[5]
1~1500~70[5]
2~2000~60[5]
4> 2500< 50[5]
BTKCRBN< 4Impaired Binding-[7]
≥ 41 - 40> 90[7]
ERαVHL12 atoms (~3 PEG)> 100 µM-[3]
16 atoms (~4 PEG)26 µM> 80[3][8]
> 16 atomsDecreased Potency-[3]

Table 1: Impact of PEG Linker Length on PROTAC-mediated Protein Degradation. DC50 represents the concentration of PROTAC required to induce 50% degradation of the target protein, while Dmax is the maximal percentage of degradation.

Experimental Protocols

Accurate characterization of PROTACs is essential for understanding the structure-activity relationship of the linker. Below are detailed protocols for fundamental experiments used to evaluate PROTAC efficacy.

Western Blot for Target Protein Degradation

This is the most common method to quantify the extent of target protein degradation.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[9]

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. The supernatant contains the protein extract.[9]

3. Protein Quantification:

  • Determine the protein concentration of each sample using a BCA protein assay kit to ensure equal loading.[9]

4. SDS-PAGE and Immunoblotting:

  • Normalize the protein amounts for all samples and denature them by boiling in Laemmli sample buffer.

  • Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.[9]

  • Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with a primary antibody specific to the target protein.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to confirm the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

1. Cell Treatment and Lysis:

  • Treat cells with the PROTAC of interest and a proteasome inhibitor (to prevent degradation of the target protein) for a specified time.

  • Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.

2. Immunoprecipitation:

  • Pre-clear the cell lysates with protein A/G beads.

  • Incubate the pre-cleared lysate with an antibody against the target protein or the E3 ligase overnight at 4°C.

  • Add protein A/G beads to pull down the antibody-protein complexes.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

3. Elution and Western Blot Analysis:

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.[11]

  • Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase to detect the co-precipitated proteins.[11] The presence of both the target protein and the E3 ligase in the immunoprecipitate confirms the formation of the ternary complex.

Visualizing PROTAC Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Target_bound Target Protein PROTAC->Target_bound Target Target Protein Target->Target_bound E3_Ligase E3 Ubiquitin Ligase E3_Ligase_bound E3 Ligase E3_Ligase->E3_Ligase_bound PROTAC_bound PROTAC PROTAC_bound->E3_Ligase_bound Target_bound->PROTAC_bound Ubiquitination Ubiquitination E3_Ligase_bound->Ubiquitination Ub_Target Poly-ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: The general mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Characterization cluster_analysis Data Analysis cluster_optimization Lead Optimization Synthesize Synthesize PROTACs with varying PEG linker lengths Degradation_Assay Western Blot for Target Degradation Synthesize->Degradation_Assay Ternary_Complex_Assay Co-Immunoprecipitation Synthesize->Ternary_Complex_Assay Biophysical_Assays Biophysical Assays (SPR, ITC, etc.) Synthesize->Biophysical_Assays Data_Analysis Determine DC50, Dmax, and Cooperativity Degradation_Assay->Data_Analysis Ternary_Complex_Assay->Data_Analysis Biophysical_Assays->Data_Analysis Lead_Selection Select Lead PROTAC with Optimal Linker Data_Analysis->Lead_Selection

Caption: A typical experimental workflow for characterizing PROTACs.

Conclusion

The length of the PEG linker is a critical design parameter in the development of effective PROTACs, with no single length being universally optimal.[12] The presented data underscores the necessity of empirical testing and systematic variation of linker length for each target protein and E3 ligase pair.[12] A comprehensive characterization approach, utilizing the detailed experimental protocols provided, is crucial for identifying PROTAC candidates with optimal degradation potency and efficacy. By understanding the intricate relationship between linker length and PROTAC function, researchers can accelerate the development of this promising therapeutic modality.

References

Safety Operating Guide

Proper Disposal of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol.

The proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the disposal of this compound, ensuring the safety of personnel and adherence to regulatory standards.

Immediate Safety and Handling for Disposal

Prior to handling this compound for disposal, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and regulatory safety protocols.

Personal Protective Equipment (PPE): All personnel involved in the handling and disposal of this chemical must wear appropriate PPE to prevent exposure.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., PVC), a lab coat, and closed-toe shoes are mandatory.[1] For larger quantities or in the event of a spill, impervious clothing may be necessary.

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood.[2][3] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.

Spill Response: In the event of a spill, immediately evacuate the area and remove all ignition sources.[1][2] Absorb the spill with an inert material such as vermiculite or sand, and place it in a suitable, sealed container for disposal.[2][3]

Hazard Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is crucial for safe handling and disposal.

Hazard ClassificationDescription
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.[1]
Sensitization May cause skin sensitization upon contact.[1]
Combustibility Combustible liquid.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1][2] The following protocol outlines the general steps for its proper disposal.

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Waste: Due to its properties, this compound must be treated as hazardous waste.

  • Segregate as Halogenated Organic Waste: This compound is a halogenated organic substance. It must be collected separately from non-halogenated organic and inorganic waste streams to ensure proper treatment and disposal.[1]

Step 2: Waste Collection and Storage

  • Use Appropriate Containers: Collect the waste in a suitable, properly labeled, and tightly sealed container.[2] The container should be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[1][2]

Step 3: Arrange for Professional Disposal

  • Contact a Licensed Waste Disposal Facility: The disposal of this chemical must be handled by a licensed and approved hazardous waste disposal company. These facilities are equipped to manage and treat halogenated organic compounds in an environmentally sound manner.

  • Incineration: The preferred method of disposal for halogenated organic waste is high-temperature incineration at a permitted hazardous waste facility.[1] This process destroys the organic molecule and allows for the scrubbing of acidic gases, such as hydrogen chloride, that are produced during combustion.[1]

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical be disposed of down the sink or in general trash.[2]

Step 4: Documentation

  • Maintain Records: Keep meticulous records of the amount of waste generated, the date of collection, and the details of its transfer to the waste disposal facility. This documentation is essential for regulatory compliance.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol (CAS No. 5197-62-6). Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Chemical Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]

Hazard Identification and Classification:

Hazard ClassificationCategoryGHS Hazard StatementSignal Word
Skin IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye IrritationCategory 2H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarning

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this substance. The following PPE is the minimum required.

Recommended Personal Protective Equipment:

Protection TypeSpecific Recommendations
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be necessary for procedures with a high risk of splashing.
Skin Protection Wear chemical-resistant gloves such as neoprene or PVC.[2] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[1][2] A lab coat, and for larger quantities, fire/flame resistant and impervious clothing is recommended.[1]
Respiratory Protection All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][4][5] If ventilation is inadequate or aerosols may be generated, a full-face respirator with an appropriate cartridge or a NIOSH-approved respirator should be used.[1][4]

Operational and Handling Protocol

A systematic workflow is essential to minimize exposure and prevent contamination.

Step-by-Step Handling Procedure:

  • Preparation and Area Setup:

    • Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6]

    • All work with this compound should be performed within a properly functioning chemical fume hood.[4][7]

    • Ensure all necessary PPE is donned correctly before entering the designated handling area.

  • Handling the Chemical:

    • Avoid all personal contact, including inhalation of vapors or mists.[2][8]

    • Use dedicated, clean glassware and equipment to prevent cross-contamination.

    • Keep the container tightly sealed when not in use.[1][2]

    • Avoid contact with incompatible materials such as strong oxidizing agents.[2][9]

  • Post-Handling Procedures:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3][8]

    • Decontaminate all work surfaces and equipment after use.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be removed and washed before reuse.[1][2]

Emergency and First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3][4] Get medical attention if irritation persists.[1][2]
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][3][4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Spill Management and Disposal Plan

Proper containment and disposal are crucial to prevent environmental contamination and further exposure.

Spill Response:

  • Minor Spills: For small spills, remove all ignition sources.[2][4] Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[4][8] Collect the absorbed material into a suitable, sealed, and labeled container for hazardous waste disposal.[8]

  • Major Spills: For larger spills, evacuate the area immediately and move upwind.[2] Alert emergency responders and follow your institution's established emergency procedures.

Disposal Plan:

All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.[1][8]

  • Dispose of contents and containers in accordance with all applicable local, state, and federal regulations.[1][2]

  • Do not allow the chemical or its waste to enter drains or waterways.[2][8]

  • Empty containers may retain product residue and should be handled with the same precautions. Puncture containers to prevent reuse.[2]

Workflow for Safe Handling

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste & Disposal cluster_emergency Emergency Protocol prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area Verify Fume Hood Operation & Emergency Equipment Access prep_ppe->prep_area handle_chem Perform all work inside a chemical fume hood prep_area->handle_chem avoid_contact Avoid inhalation and direct contact handle_chem->avoid_contact spill Spill handle_chem->spill exposure Personal Exposure handle_chem->exposure decontaminate Decontaminate work surfaces and equipment avoid_contact->decontaminate wash_hands Wash hands and exposed skin thoroughly decontaminate->wash_hands dispose_waste Dispose of all waste as hazardous material wash_hands->dispose_waste spill_action Follow Spill Management Protocol spill->spill_action exposure_action Follow First Aid Measures Immediately exposure->exposure_action

Caption: Workflow for the safe handling of this compound.

References

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2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.